5,7-Dibromo-benzofuran-2-carboxylic acid
Description
BenchChem offers high-quality 5,7-Dibromo-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dibromo-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCVMMBMRYJVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396095 | |
| Record name | 5,7-Dibromo-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90415-17-1 | |
| Record name | 5,7-Dibromo-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 5,7-Dibromo-benzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5,7-Dibromo-benzofuran-2-carboxylic acid is a halogenated derivative of benzofuran-2-carboxylic acid. The benzofuran scaffold is a prominent heterocyclic system found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making this compound a person of interest for medicinal chemistry and drug development professionals.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides an in-depth analysis of the expected spectroscopic data for 5,7-Dibromo-benzofuran-2-carboxylic acid, offering a predictive framework for its characterization. We will explore the theoretical basis for the expected spectral features, present detailed experimental protocols for data acquisition, and interpret the predicted data to build a cohesive structural confirmation.
Molecular Structure and Predicted Spectroscopic Highlights
The structure of 5,7-Dibromo-benzofuran-2-carboxylic acid features a benzofuran core, a carboxylic acid group at the 2-position, and two bromine atoms at the 5- and 7-positions.
Structure:
(Simplified 2D representation)
Based on this structure, we can anticipate the following key spectroscopic signatures:
-
¹H NMR: Signals for the three distinct aromatic protons (on C3, C4, and C6) and a broad signal for the acidic carboxylic acid proton.
-
¹³C NMR: Nine distinct signals for the aromatic and furan ring carbons, plus a signal for the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorptions for the O-H and C=O bonds of the carboxylic acid dimer, along with C-Br, C-O, and aromatic ring stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₉H₄Br₂O₃, featuring a distinctive isotopic pattern due to the presence of two bromine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Expertise & Experience: The 'Why' Behind the Protocol The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected here for its excellent ability to dissolve polar compounds like carboxylic acids and because it shifts the residual water peak away from areas of interest. The acidic proton of the carboxylic acid is often broad and can exchange with deuterium from D₂O; adding a drop of D₂O to the sample after an initial scan is a classic technique to confirm the identity of this peak, as it will disappear from the spectrum[4][5].
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of 5,7-Dibromo-benzofuran-2-carboxylic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
-
(Optional) Acquire a second spectrum after adding one drop of D₂O to confirm the exchangeable -COOH proton.
-
Workflow for ¹H NMR Analysis
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Predicted ¹H NMR Data and Interpretation
The analysis is based on the parent benzofuran-2-carboxylic acid structure and known substituent effects. Bromine is an electronegative, deshielding atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and chemical exchange[4][5]. |
| ~8.1-8.2 | Doublet (d) | 1H | H-4 | This proton is ortho to the electron-withdrawing bromine at C-5 and will be deshielded. It appears as a doublet due to coupling with H-6. |
| ~7.9-8.0 | Doublet (d) | 1H | H-6 | This proton is ortho to the bromine at C-7 and para to the bromine at C-5, leading to significant deshielding. It couples with H-4. |
| ~7.6-7.7 | Singlet | 1H | H-3 | The proton on the furan ring is typically a singlet in 2-substituted benzofurans. Its chemical shift is influenced by the adjacent carboxylic acid. |
¹³C NMR Spectroscopy
Expertise & Experience: The 'Why' Behind the Protocol ¹³C NMR requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and improves the signal-to-noise ratio.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Predicted ¹³C NMR Data and Interpretation
The structure has 9 carbons in the ring system and 1 in the carboxyl group, for a total of 10 expected signals. Carbons directly attached to bromine will show significantly different chemical shifts compared to the parent compound.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield[4]. |
| ~150-155 | C-8 (C-O) | The carbon atom of the benzene ring attached to the furan oxygen. |
| ~145-150 | C-2 | The carbon bearing the carboxylic acid group. |
| ~130-135 | C-9 (C-C) | The quaternary carbon shared by both rings. |
| ~125-130 | C-4 | Aromatic CH carbon. |
| ~120-125 | C-6 | Aromatic CH carbon. |
| ~115-120 | C-5 (C-Br) | The carbon directly bonded to bromine is expected to be shifted downfield relative to a C-H carbon. |
| ~110-115 | C-3 | The CH carbon of the furan ring. |
| ~105-110 | C-7 (C-Br) | The second carbon directly bonded to bromine. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The 'Why' Behind the Protocol For solid samples, the KBr pellet method is a common and effective technique. It involves intimately grinding the sample with potassium bromide, which is transparent to IR radiation, and pressing the mixture into a thin, transparent disk. This minimizes scattering and produces a high-quality spectrum. A background scan of the pure KBr pellet is essential to subtract any atmospheric (CO₂, H₂O) or instrumental interference from the final sample spectrum.
Experimental Protocol: IR Data Acquisition (KBr Pellet)
-
Sample Preparation:
-
Place ~1-2 mg of the compound and ~100-200 mg of dry, spectroscopic-grade KBr powder into an agate mortar.
-
Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum first if one has not been recently recorded.
-
Collect the sample spectrum (e.g., by co-adding 32 scans at a resolution of 4 cm⁻¹).
-
Workflow for IR Analysis
Caption: Workflow for acquiring and analyzing an FTIR spectrum using the KBr pellet method.
Predicted IR Data and Interpretation
Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly affects the O-H and C=O stretching frequencies.
| Predicted Frequency (cm⁻¹) | Vibration Type | Description |
| 2500-3300 | O-H stretch | A very broad and strong absorption characteristic of a hydrogen-bonded carboxylic acid dimer[6][7]. This band will overlap with C-H stretches. |
| ~1700-1725 | C=O stretch | Strong and sharp absorption for the carbonyl of the carboxylic acid, typically lower in frequency due to dimerization[6][7]. |
| ~1600 & ~1475 | C=C stretch | Medium to strong absorptions from the aromatic ring system. |
| ~1210-1320 | C-O stretch | Strong absorption from the C-O single bond of the carboxylic acid group. |
| ~1000-1100 | C-O-C stretch | Asymmetric stretch of the furan ether linkage. |
| 500-600 | C-Br stretch | The carbon-bromine bond vibration typically appears in the fingerprint region. |
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).
Expertise & Experience: The 'Why' Behind the Protocol Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it easy to determine the molecular weight. High-Resolution Mass Spectrometry (HRMS) is specified to determine the exact mass to several decimal places. This allows for the unambiguous determination of the molecular formula, as C₉H₄Br₂O₃ has a unique exact mass that can be distinguished from other potential elemental compositions.
Experimental Protocol: HRMS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu).
-
Workflow for Mass Spectrometry Analysis
Caption: General workflow for High-Resolution Mass Spectrometry using ESI.
Predicted Mass Spectrum and Interpretation
The most critical feature in the mass spectrum of a poly-brominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A compound with two bromine atoms will therefore exhibit a characteristic triplet of peaks (M, M+2, M+4) in an approximate intensity ratio of 1:2:1.
-
Molecular Formula: C₉H₄Br₂O₃
-
Monoisotopic Mass Calculation:
-
9 x C (12.00000) = 108.00000
-
4 x H (1.00783) = 4.03132
-
2 x ⁷⁹Br (78.91834) = 157.83668
-
3 x O (15.99491) = 47.98473
-
Total Exact Mass ([M]): 317.85273 u
-
Predicted Mass Spectrum Data:
| m/z (relative to M) | Ion Composition | Predicted Relative Intensity |
| M (~317.85) | C₉H₄(⁷⁹Br)₂O₃ | ~100% (base peak) |
| M+2 (~319.85) | C₉H₄(⁷⁹Br)(⁸¹Br)O₃ | ~198% |
| M+4 (~321.85) | C₉H₄(⁸¹Br)₂O₃ | ~97% |
Observing this 1:2:1 triplet pattern centered at the calculated exact mass provides definitive evidence for the presence of two bromine atoms and confirms the molecular formula. Common fragments would include the loss of the carboxyl group (-COOH, 45 u) or a bromine atom (-Br, 79/81 u)[8].
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in integrating the data from all techniques.
-
MS confirms the molecular formula C₉H₄Br₂O₃ and the presence of two bromine atoms.
-
IR confirms the presence of the carboxylic acid functional group (broad O-H, strong C=O) and C-Br bonds.
-
¹³C NMR confirms the presence of 10 unique carbon atoms, consistent with the proposed structure.
-
¹H NMR confirms the presence and connectivity of the three aromatic protons and the acidic proton, providing the final piece of the structural puzzle.
Together, these techniques provide a self-validating system, where the data from each experiment corroborates the others, leading to an unambiguous confirmation of the structure of 5,7-Dibromo-benzofuran-2-carboxylic acid.
References
-
Aslam, M., et al. (2022). A review on the synthesis and biological applications of benzofuran derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. Available at: [Link]
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Bubnov, Y. N., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, Volume 2013, Article ID 183717. Available at: [Link]
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Chemistry LibreTexts. (2023). ¹H Nuclear Magnetic Spectroscopy. Available at: [Link]
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Patel, H., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
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PubChem. (n.d.). Benzofuran-2-carboxylic acid. Available at: [Link]
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MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. Available at: [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
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National Center for Biotechnology Information. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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YouTube. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]
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Doc Brown's Chemistry. (2023). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
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- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility of 5,7-Dibromo-benzofuran-2-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 5,7-Dibromo-benzofuran-2-carboxylic Acid for Drug Development Applications
Abstract
5,7-Dibromo-benzofuran-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benzofuran class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The physicochemical properties of any drug candidate, particularly its solubility, are paramount to its development lifecycle, influencing everything from synthetic purification to final bioavailability.[3][4] This technical guide provides a comprehensive overview of the solubility of 5,7-Dibromo-benzofuran-2-carboxylic acid in organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predicted solubility profile, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of how to approach and quantify the solubility of this and structurally related compounds.
Introduction: The Significance of the Benzofuran Scaffold and the Imperative of Solubility
The benzofuran skeleton is a core structural unit in a wide array of natural and synthetic compounds that exhibit diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties.[1][2][5] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's biological activity, often by enhancing its lipophilicity and ability to form halogen bonds, which can improve binding affinity to therapeutic targets.[5]
However, the journey from a promising hit compound to a viable drug is fraught with challenges, with poor solubility being a primary cause of failure. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3][6] Therefore, a thorough understanding and early characterization of a compound's solubility profile are not merely procedural but are critical for strategic decision-making in:
-
Lead Optimization: Guiding chemical modifications to enhance solubility without compromising activity.
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[7]
-
Formulation Development: Designing effective delivery systems that can achieve therapeutic concentrations in vivo.[6]
-
Preclinical Studies: Ensuring consistent and reproducible results in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays.[8]
This guide focuses specifically on 5,7-Dibromo-benzofuran-2-carboxylic acid, providing the theoretical context and practical methodologies to accurately assess its behavior in various organic solvent systems.
Physicochemical Profile and Theoretical Solubility Principles
To understand the solubility of 5,7-Dibromo-benzofuran-2-carboxylic acid, we must first analyze its molecular structure and inherent physicochemical properties.
Molecular Properties
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₄Br₂O₃ | - |
| Molecular Weight | 319.94 g/mol | [9] |
| Structure | Benzofuran core with bromine at positions 5 & 7 and a carboxylic acid at position 2. | - |
| Predicted LogP | ~3.25 | [9] |
| Key Functional Groups | Carboxylic Acid (-COOH), Aromatic Rings, Ether (-O-), Bromo (-Br) | - |
The molecule possesses a dual nature. The large, dibrominated aromatic system contributes to a significant hydrophobic and lipophilic character, as indicated by the high predicted LogP value.[9] Conversely, the carboxylic acid group provides a polar, hydrophilic site capable of acting as both a hydrogen bond donor and acceptor. This structural dichotomy is the primary determinant of its solubility behavior.
The Thermodynamics of Dissolution
Solubility is governed by the change in Gibbs free energy (ΔG) of the dissolution process, defined by the equation ΔG = ΔH – TΔS.[10] A spontaneous dissolution (and thus higher solubility) is favored by a negative ΔG.
-
Enthalpy (ΔH): This term represents the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions, balanced by the energy released upon forming new solute-solvent interactions. For 5,7-Dibromo-benzofuran-2-carboxylic acid, significant energy is needed to overcome the crystalline packing forces.
-
Entropy (ΔS): This reflects the change in disorder. Typically, dissolution increases disorder as the structured crystal lattice breaks down, which is thermodynamically favorable.[10]
The interplay between these factors and the principle of "like dissolves like" dictates the ideal solvent choice. Solvents that can form strong, energetically favorable interactions with both the hydrophobic benzofuran core and the polar carboxylic acid will be most effective.
Predicted Solubility Profile in Common Organic Solvents
While precise quantitative data requires experimental determination, we can predict a qualitative solubility profile based on the molecule's structure and the properties of common laboratory solvents. The high LogP suggests poor aqueous solubility but favorable solubility in many organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | High | These solvents possess a large dipole moment and can act as hydrogen bond acceptors, allowing them to effectively solvate the polar carboxylic acid group. Their organic nature also accommodates the large hydrophobic benzofuran core. DMSO is often the solvent of choice for creating high-concentration stock solutions in drug discovery.[6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These alcohols can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid. However, their polarity may be slightly less effective at solvating the non-polar portion of the molecule compared to polar aprotic solvents. The parent compound, benzofuran-2-carboxylic acid, is known to be soluble in methanol and ethanol.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are effective at dissolving non-polar and moderately polar compounds. They will interact well with the dibrominated aromatic system but are less effective at solvating the highly polar carboxylic acid group, which may limit overall solubility. |
| Ethers | Diethyl Ether | Low to Moderate | Diethyl ether has a low polarity and can accept hydrogen bonds, but it is not a strong solvating agent for the carboxylic acid. Solubility is expected to be limited. |
| Non-Polar | Hexanes, Toluene | Low to Insoluble | These solvents lack the polarity and hydrogen bonding capability to effectively overcome the crystal lattice energy and solvate the carboxylic acid group. While they would interact with the hydrophobic core, the energetic penalty for dissolving the polar functional group is too high. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate represents an intermediate polarity. It is a hydrogen bond acceptor and has sufficient non-polar character, making it a potentially useful solvent for both dissolution and purification (e.g., crystallization). |
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the gold-standard measurement.[6][12] The Shake-Flask method is the most reliable technique for this determination.[12]
Causality Behind the Method
This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Every step, from the extended incubation to the precise filtration and validated analysis, serves to eliminate kinetic artifacts and provide a trustworthy, reproducible value.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.
Step-by-Step Protocol
-
Preparation of Vials: To a series of 2 mL glass vials, add an excess amount of solid 5,7-Dibromo-benzofuran-2-carboxylic acid (e.g., ~5 mg). The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette 1.0 mL of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours.
-
Expert Insight: A 24-hour period is a standard starting point, but for compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary. To validate equilibrium, samples can be taken at 24h and 48h; if the measured concentrations are identical, equilibrium has been reached.
-
-
Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter into a clean HPLC vial.
-
Trustworthiness Check: This step is critical. Centrifugation prior to filtration can also be employed. The goal is to completely remove any particulate matter, which would otherwise lead to an overestimation of solubility.
-
-
Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations that bracket the expected solubility range.
-
HPLC Analysis: Analyze the filtered samples and the calibration standards using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable. The mobile phase composition should be optimized to achieve good peak shape and retention time.
-
Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the compound in the filtered samples. This concentration is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Protocol: High-Throughput Kinetic Solubility Assessment
In early drug discovery, speed is essential. Kinetic solubility provides a rapid, albeit less precise, measure of a compound's tendency to precipitate from a supersaturated solution.[6][8] This is commonly performed by adding a concentrated DMSO stock solution to an aqueous buffer, but the principle can be adapted for organic solvent screening.
Causality Behind the Method
This method does not measure true equilibrium. Instead, it assesses the concentration at which a compound, forced rapidly out of its preferred solvent (DMSO), begins to precipitate in a new solvent system. It's a measure of resistance to precipitation and is valuable for flagging potential liabilities early. Nephelometry, which measures light scattering from precipitated particles, is an ideal high-throughput readout.[8]
Workflow for Kinetic Solubility Determination
Caption: High-throughput workflow for determining kinetic solubility via nephelometry.
Step-by-Step Protocol
-
Stock Solution: Prepare a 10 mM stock solution of 5,7-Dibromo-benzofuran-2-carboxylic acid in 100% DMSO.
-
Plate Preparation: In a clear 96-well microplate, add the target organic solvents to different wells.
-
Compound Addition: Using a liquid handler or multichannel pipette, perform a serial dilution of the DMSO stock solution directly into the wells containing the target solvents. This rapid addition creates a supersaturated state.
-
Incubation: Seal the plate, shake for 1-2 minutes, and let it incubate at room temperature for 1-2 hours.
-
Measurement: Place the microplate in a microplate nephelometer and measure the amount of light scattered by any precipitate formed.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal rises significantly above the background, indicating the onset of precipitation.
Conclusion and Implications for Drug Development
The solubility of 5,7-Dibromo-benzofuran-2-carboxylic acid is a complex property dictated by its dual hydrophobic and hydrophilic nature. Based on its structure, it is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in alcohols and chlorinated solvents, and poor solubility in non-polar hydrocarbons.
For drug development professionals, this profile has several implications:
-
For Chemists: THF, DCM, or ethyl acetate are likely suitable solvents for synthetic reactions and chromatographic purification. Recrystallization might be achieved from a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.[13]
-
For Biologists: High-concentration stock solutions for in vitro screening are best prepared in DMSO. Care must be taken to ensure the final DMSO concentration in assays is low (<0.5%) to avoid solvent-induced artifacts.
-
For Formulators: The low predicted aqueous solubility suggests that oral delivery of this compound would likely require formulation technologies for solubility enhancement, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.[14]
Accurate, experimentally-derived solubility data, obtained using the robust thermodynamic protocol described herein, is an indispensable prerequisite for advancing any compound through the drug development pipeline. It provides the foundational knowledge required to overcome formulation hurdles and maximize the therapeutic potential of promising molecules like 5,7-Dibromo-benzofuran-2-carboxylic acid.
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The Rising Therapeutic Potential of Dibrominated Benzofurans: A Technical Guide for Drug Discovery
Foreword: Unlocking the Halogen's Edge in Medicinal Chemistry
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This guide delves into a specific, highly potent subclass: dibrominated benzofurans. The introduction of bromine atoms into the benzofuran core is not a trivial modification; it significantly alters the molecule's physicochemical properties, including lipophilicity and electronic distribution. These changes can dramatically enhance biological activity and target specificity, making dibrominated benzofurans a compelling area of research for drug development professionals. This document provides an in-depth exploration of their known biological activities, underlying mechanisms, and the experimental methodologies crucial for their evaluation.
Anticancer Activity: A Primary Therapeutic Frontier
Dibrominated benzofurans have emerged as potent cytotoxic agents against various cancer cell lines. The strategic placement of bromine atoms on the benzofuran scaffold often leads to enhanced antiproliferative effects compared to their non-halogenated counterparts.[3]
Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis Induction
A significant body of evidence suggests that the anticancer effects of brominated benzofurans are mediated through the induction of cell cycle arrest and apoptosis.[4] For instance, certain benzofuran derivatives have been shown to induce G2/M phase arrest in cervical cancer cells (SiHa and HeLa).[4] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Following cell cycle arrest, these compounds often trigger the apoptotic cascade, a programmed cell death mechanism. Mechanistic studies have revealed that this can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to DNA fragmentation and cell death.[5]
Structure-Activity Relationship (SAR) Insights
SAR studies indicate that the position and number of bromine substituents are critical for cytotoxicity. For example, the presence of bromine on the benzofuran ring system has been shown to increase cytotoxicity in both cancer and normal cell lines in some contexts.[3] This highlights the importance of careful molecular design to achieve selective toxicity towards cancer cells. The introduction of bromine can enhance the molecule's ability to interact with biological targets through halogen bonding and improved membrane permeability.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected brominated benzofuran derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 13g | Brominated benzofuran hybrid | MCF-7 (Breast) | 1.287 | Cisplatin | 2.184 | [4] |
| 13g | Brominated benzofuran hybrid | C-6 (Nerve) | 1.622 | Cisplatin | 2.258 | [4] |
| 12 | Brominated benzofuran derivative | SiHa (Cervical) | 1.10 | Combretastatin (CA-4) | 1.76 | [4] |
| 12 | Brominated benzofuran derivative | HeLa (Cervical) | 1.06 | Combretastatin (CA-4) | 1.86 | [4] |
| 28g | Brominated benzofuran derivative | MDA-MB-231 (Breast) | 3.01 | - | - | [4] |
| 28g | Brominated benzofuran derivative | HCT-116 (Colon) | 5.20 | - | - | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the dibrominated benzofuran compounds and a positive control (e.g., cisplatin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Inhibition of cholinesterases by dibrominated benzofurans.
Anti-inflammatory Effects: Modulation of Inflammatory Pathways
Certain benzofuran derivatives have demonstrated anti-inflammatory activity by inhibiting the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. [6][7]This suggests that these compounds may interfere with inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are known to regulate the expression of pro-inflammatory mediators. [8]The presence of bromine and other functional groups appears to enhance these anti-inflammatory effects. [9]
Synthesis Strategies for Dibrominated Benzofurans
The synthesis of dibrominated benzofurans can be achieved through various organic chemistry methodologies. A common approach involves the bromination of a pre-formed benzofuran scaffold.
Representative Synthetic Protocol: Electrophilic Bromination
This protocol describes a general method for the bromination of a benzofuran derivative.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting benzofuran derivative (ester, amide, or acid) in a suitable solvent, such as 80% acetic acid. [3]2. Bromine Addition: Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture with constant stirring over a period of one hour. [3]3. Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. [3]4. Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
Future Directions and Concluding Remarks
The exploration of dibrominated benzofurans represents a promising avenue in the quest for novel therapeutic agents. The accumulated evidence strongly suggests that the incorporation of two bromine atoms can significantly potentiate the biological activity of the benzofuran core across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.
Future research should focus on:
-
Systematic SAR studies: To precisely map the influence of the position of bromine atoms on activity and selectivity.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by these compounds.
-
In vivo efficacy and toxicity studies: To translate the promising in vitro results into preclinical and, eventually, clinical applications. [10] The versatility of the benzofuran scaffold, combined with the unique properties of bromine, provides a rich chemical space for the design and development of next-generation therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of dibrominated benzofurans for the advancement of human health.
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An In-depth Technical Guide to 5,7-Dibromo-benzofuran-2-carboxylic acid: A Key Intermediate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran core is a privileged heterocyclic system deeply embedded in the landscape of natural products and medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[3][4][5][6] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of these biological effects, making it a versatile scaffold for drug discovery and development. Among the various derivatives, halogenated benzofuran-2-carboxylic acids serve as crucial building blocks for more complex molecules, leveraging the influence of electron-withdrawing groups and the potential for further chemical modification.[7] This guide provides a detailed technical overview of 5,7-Dibromo-benzofuran-2-carboxylic acid, a key research chemical with significant potential in the synthesis of novel bioactive compounds.
Physicochemical and Spectroscopic Profile
While specific experimental data for 5,7-Dibromo-benzofuran-2-carboxylic acid is not extensively documented in publicly available literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale/Reference |
| Molecular Formula | C₉H₄Br₂O₃ | Based on chemical structure. |
| Molecular Weight | 319.94 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for crystalline organic acids. |
| Melting Point | Expected to be >200 °C | Halogenated aromatic carboxylic acids generally have high melting points. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group imparts some polarity, but the dibrominated aromatic core increases lipophilicity. |
Spectroscopic Characterization: An Interpretive Guide
The structural elucidation of 5,7-Dibromo-benzofuran-2-carboxylic acid relies on a combination of spectroscopic techniques. Below are the expected key features in each spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of a carboxylic acid is highly characteristic.[8][9]
-
O-H Stretch: A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10][11]
-
C-H Stretch (Aromatic): Weaker, sharp peaks will likely appear around 3100-3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption is anticipated between 1710 and 1680 cm⁻¹, typical for an aromatic carboxylic acid.[12]
-
C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A peak corresponding to the C-O stretching of the carboxylic acid and the furan ring should be visible in the 1320-1210 cm⁻¹ range.[10]
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of carbon-bromine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the substitution pattern.
-
-COOH Proton: A broad singlet is predicted to appear far downfield, typically between 12.0 and 13.0 ppm, which is characteristic of a carboxylic acid proton.[13]
-
Aromatic Protons: Two doublets are expected in the aromatic region (7.0-8.0 ppm), corresponding to the protons at the C4 and C6 positions of the benzofuran ring. The dibromo substitution will influence their precise chemical shifts.
-
Furan Proton: A singlet corresponding to the proton at the C3 position of the furan ring is anticipated, likely appearing between 7.0 and 7.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal is expected in the range of 160-170 ppm.
-
Aromatic and Furan Carbons: Multiple signals will be present in the 100-155 ppm region. The carbons attached to the bromine atoms (C5 and C7) will show characteristic shifts, and their signals may be broader due to quadrupolar relaxation.
-
Mass Spectrometry (MS):
-
Molecular Ion Peak ([M]⁺): The mass spectrum should display a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). The nominal molecular weight is 320.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[14][15] The stability of the benzofuran ring system will likely result in a prominent molecular ion peak.
Synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid: A Proposed Methodology
A reliable and efficient synthesis of benzofuran-2-carboxylic acids often starts from substituted salicylaldehydes.[4] The following proposed synthesis for 5,7-Dibromo-benzofuran-2-carboxylic acid is based on well-established organic chemistry principles and analogous reactions reported in the literature.[16]
Reaction Scheme
Caption: Proposed three-step synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of Ethyl 5,7-Dibromo-benzofuran-2-carboxylate
-
Reaction Setup: To a solution of 3,5-dibromosalicylaldehyde (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Reagent: Slowly add ethyl bromoacetate (1.1-1.2 eq) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically takes several hours. The initial O-alkylation is followed by an in-situ base-catalyzed intramolecular cyclization (a form of Darzens condensation followed by dehydration).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography on silica gel or by recrystallization.
Step 3: Saponification to 5,7-Dibromo-benzofuran-2-carboxylic acid
-
Hydrolysis: Dissolve the purified ethyl 5,7-dibromo-benzofuran-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, excess).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.
-
Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Research and Drug Discovery
5,7-Dibromo-benzofuran-2-carboxylic acid is a valuable intermediate for the synthesis of a diverse range of more complex molecules. The bromine atoms at the 5 and 7 positions serve as versatile handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the carboxylic acid group allows for the formation of amides, esters, and other derivatives.
Potential as a Scaffold for Bioactive Molecules
-
Anticancer Agents: Halogenated benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines.[3][17] The dibromo-substitution pattern of this molecule makes it an attractive starting point for developing novel anticancer agents. The carboxylic acid moiety can be coupled with various amines to generate a library of benzofuran-2-carboxamides, a class of compounds known for their potential as NF-κB inhibitors and anticancer agents.[18]
-
Antimicrobial Agents: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.[19] Derivatives of 5,7-Dibromo-benzofuran-2-carboxylic acid could be synthesized and screened for their efficacy against a panel of pathogenic microbes.
-
Kinase Inhibitors: Benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a target in oncology.[20] The specific substitution pattern of the 5,7-dibromo analog could be explored to develop selective kinase inhibitors.
Workflow for Derivative Synthesis and Screening
Caption: A logical workflow for the utilization of the title compound in drug discovery.
Safety and Handling
Based on the Safety Data Sheets (SDS) of structurally related compounds like benzofuran-2-carboxylic acid and other brominated aromatics, the following precautions should be observed:[21][22]
-
Hazard Classification: Likely to be classified as a skin irritant, serious eye irritant, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
5,7-Dibromo-benzofuran-2-carboxylic acid represents a strategically important building block for chemical and pharmaceutical research. Its synthesis is achievable through established methodologies, and its structure offers multiple points for diversification. The inherent biological potential of the halogenated benzofuran scaffold makes this compound a valuable starting material for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding to enable researchers to effectively utilize this promising research chemical in their scientific endeavors.
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Substituted Benzofuran-2-Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
Abstract
The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2][3] Among its myriad derivatives, substituted benzofuran-2-carboxylic acids have emerged as a particularly privileged structural motif, underpinning the development of numerous therapeutic agents.[4][5] This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound class, from seminal early syntheses to contemporary catalytic methodologies. We will dissect key synthetic transformations, elucidating the mechanistic rationale behind experimental choices and providing actionable protocols for researchers. Furthermore, this guide will highlight the broad pharmacological significance of these molecules, showcasing their application as potent inhibitors and modulators in various disease pathways, thereby offering a comprehensive resource for scientists and professionals engaged in drug discovery and development.
Historical Perspective: The Genesis of a Privileged Scaffold
The journey into the world of benzofurans began in 1870 when Sir William Henry Perkin first reported the synthesis of the parent benzofuran ring.[3][6] This pioneering work laid the foundation for the exploration of this new class of heterocyclic compounds. Shortly thereafter, Perkin also described a pivotal reaction that would become a cornerstone for accessing the title compounds: the base-mediated ring contraction of 3-halocoumarins to yield benzofuran-2-carboxylic acids.[6] This transformation, now famously known as the Perkin rearrangement , represented the first direct and reliable route to this specific scaffold and remains a topic of study and optimization to this day.[6]
The initial discovery was more than a synthetic curiosity; it unlocked a scaffold that chemists would later find embedded in a vast array of natural products with significant biological activity. This realization spurred further research into more efficient and versatile synthetic methods, a pursuit that continues to evolve with the advent of modern catalysis.
Foundational Synthetic Strategies: The Perkin Rearrangement
The Perkin rearrangement is a classic and enduring method for the synthesis of benzofuran-2-carboxylic acids.[6] Its historical significance and fundamental mechanism provide a crucial starting point for understanding the chemistry of this scaffold.
Mechanism of the Perkin Rearrangement
The reaction proceeds via a base-catalyzed ring fission of a 3-halocoumarin. The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the lactone ring in the 3-halocoumarin.
-
Ring Opening: This leads to the opening of the lactone ring, forming a phenoxide and a carboxylate intermediate.
-
Intramolecular Cyclization: The newly formed phenoxide anion then acts as a nucleophile, attacking the vinyl halide carbon in an intramolecular fashion.
-
Ring Closure and Rearrangement: This results in the formation of the five-membered furan ring, yielding the final benzofuran-2-carboxylic acid product upon acidification.
Diagram: Mechanism of the Perkin Rearrangement
Caption: Key mechanistic steps of the Perkin rearrangement.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
Modern advancements have significantly improved the efficiency of the Perkin rearrangement. Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields.
Objective: To synthesize a substituted benzofuran-2-carboxylic acid from a corresponding 3-halocoumarin using microwave irradiation.
Materials:
-
Substituted 3-halocoumarin (1.0 mmol)
-
Sodium hydroxide (2.0 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vials (10 mL)
-
Stir bar
Procedure:
-
Combine the substituted 3-halocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and a stir bar in a 10 mL microwave reactor vial.
-
Add ethanol (5 mL) to the vial and seal it securely with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-20 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a beaker and dilute with water (20 mL).
-
Acidify the solution to pH 2-3 with concentrated HCl.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford the crude benzofuran-2-carboxylic acid.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values for the expected compound.
Modern Synthetic Methodologies
While the Perkin rearrangement is foundational, the demand for structural diversity and efficiency has driven the development of numerous innovative synthetic strategies. These modern methods often rely on transition-metal catalysis to construct the benzofuran core with high regioselectivity and functional group tolerance.
Palladium-Catalyzed Synthesis
Palladium catalysis has revolutionized the synthesis of complex heterocyclic systems, and benzofurans are no exception.[3]
One powerful strategy involves a one-pot, two-step sequence combining a Sonogashira coupling with a subsequent cyclization.[7][8] This approach allows for the rapid assembly of 2-substituted benzofurans from readily available starting materials.
Causality of Experimental Choice: This method is chosen for its convergence and efficiency. It brings together three components (a phenol, an alkyne, and an aryl/vinyl halide in the Larock variation) in a single pot, minimizing purification steps and maximizing atom economy.[9] The Sonogashira coupling is highly reliable for forming the key C-C bond, and the subsequent palladium-catalyzed heteroannulation proceeds under mild conditions.
Diagram: Palladium-Catalyzed Benzofuran Synthesis Workflow
Caption: General workflow for Sonogashira-based benzofuran synthesis.
More recently, C-H activation and functionalization have emerged as a powerful tool for decorating the benzofuran core. Using a directing group, such as an 8-aminoquinoline amide attached at the C2 position, palladium catalysts can selectively activate and arylate the C3 position of the benzofuran ring.[10]
Trustworthiness of the Protocol: The use of a removable directing group ensures high regioselectivity, which is often a challenge in direct C-H functionalization. The protocol's reliability stems from the formation of a stable palladacycle intermediate that guides the catalyst to the desired C-H bond. Subsequent removal of the directing group provides the 3-substituted benzofuran-2-carboxylic acid or its amide derivative.[10]
Synthesis from Salicylaldehydes
Another widely used and versatile approach begins with substituted salicylaldehydes. O-alkylation with reagents like ethyl bromoacetate, followed by intramolecular cyclization, provides a straightforward route to ethyl benzofuran-2-carboxylates, which can be easily hydrolyzed to the corresponding carboxylic acids.[2][11]
Experimental Protocol: Two-Step Synthesis from Salicylaldehyde
Objective: To synthesize ethyl 5-methoxybenzofuran-2-carboxylate from 5-methoxysalicylaldehyde.
Step 1: O-Alkylation
-
To a solution of 5-methoxysalicylaldehyde (1.0 equiv.) in acetonitrile, add potassium carbonate (1.5 equiv.).
-
Add ethyl bromoacetate (1.1 equiv.) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ether intermediate.
Step 2: Intramolecular Cyclization and Dehydration
-
Dissolve the crude intermediate in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium tert-butoxide), depending on the specific cyclization strategy.
-
Reflux the mixture, often with a Dean-Stark trap to remove water, for 8-12 hours.
-
After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ethyl benzofuran-2-carboxylate.
-
Saponify the ester using standard conditions (e.g., KOH in ethanol/water) to obtain the final carboxylic acid.[2]
Pharmacological Significance and Applications
Substituted benzofuran-2-carboxylic acids are not merely synthetic targets; they are potent and selective modulators of various biological pathways, making them highly valuable in drug discovery.[3][12][13]
Anticancer Activity
This scaffold has been extensively explored for its anticancer properties.[12]
-
Pim-1 Kinase Inhibitors: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers. X-ray crystallography has revealed that the carboxylic acid and amino groups form crucial salt-bridge and hydrogen bond interactions within the kinase's active site.[14]
-
Lymphoid Tyrosine Phosphatase (LYP) Inhibitors: Recently, benzofuran-2-carboxylic acid derivatives were discovered as potent inhibitors of LYP (also known as PTPN22), a key negative regulator of T-cell receptor signaling.[15] Inhibition of LYP can enhance antitumor immunity, making these compounds promising candidates for cancer immunotherapy, especially in combination with checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[15]
Broad-Spectrum Biological Activity
The utility of this scaffold extends far beyond oncology. Derivatives have demonstrated a wide array of therapeutic potentials:[2][13]
-
Antiviral: Benzofuran-based compounds have been identified through high-throughput screening as effective inhibitors of the Hepatitis C Virus (HCV), showing an ability to reduce intracellular viral levels with low cytotoxicity.[13]
-
Anti-inflammatory and Antioxidant: The benzofuran nucleus is present in compounds that exhibit significant anti-inflammatory and antioxidant activities.[13]
-
Antimicrobial: Various substituted benzofuran-2-carboxylates and their derivatives have shown moderate to good activity against bacterial and fungal strains.[2]
Data Summary: Biological Activities of Benzofuran-2-Carboxylic Acid Derivatives
| Biological Target/Activity | Example Compound Class | Key Findings | Reference |
| Pim-1/Pim-2 Kinase | Substituted amino-benzofuran-2-carboxylic acids | Potent enzymatic inhibition; good selectivity over other kinases. | [14] |
| LYP (PTPN22) | D-series benzofuran-2-carboxylic acids | Reversible inhibition (Kᵢ in low µM range); suppression of tumor growth in vivo. | [15] |
| Hepatitis C Virus (HCV) | Benzofuran derivatives | Reduction of intracellular viral levels; low cytotoxicity. | [13] |
| NF-κB Pathway | N-(substituted)phenylamide derivatives | Significant cancer cell growth inhibition; excellent NF-κB inhibitory activity. | [13] |
| Antibacterial/Antifungal | 1,2,3-triazole conjugates | Moderate to good zone of inhibition against various microbial strains. | [2] |
Conclusion and Future Outlook
From Perkin's initial discovery to the latest advancements in transition-metal catalysis, the story of substituted benzofuran-2-carboxylic acids is one of continuous innovation. This privileged scaffold has proven its worth time and again as a versatile building block for constructing molecules with profound biological effects. The synthetic methodologies have evolved from classical rearrangements to highly efficient, atom-economical catalytic processes, enabling the exploration of a vast chemical space.
Looking ahead, the focus will likely be on developing even more sustainable and selective synthetic methods, such as photoredox and enzymatic catalysis. The deep understanding of structure-activity relationships, particularly how the C2-carboxylic acid moiety interacts with biological targets, will continue to guide the design of next-generation therapeutics. As our ability to precisely functionalize the benzofuran core improves, we can anticipate the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further cementing the legacy of this remarkable heterocyclic system in the annals of medicinal chemistry.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 5,7-Dibromo-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science. This guide focuses on a specific, halogenated derivative: 5,7-Dibromo-benzofuran-2-carboxylic acid . The introduction of bromine atoms at the 5 and 7 positions of the benzofuran ring system significantly influences its physicochemical properties, reactivity, and potential biological activity. This document serves as a comprehensive technical resource, providing an in-depth analysis of the physical and chemical characteristics of this compound, intended to support research and development endeavors.
Molecular Structure and Core Properties
5,7-Dibromo-benzofuran-2-carboxylic acid is a polycyclic aromatic compound featuring a benzofuran core substituted with two bromine atoms and a carboxylic acid group.
| Property | Value | Source |
| Chemical Name | 5,7-Dibromo-benzofuran-2-carboxylic acid | IUPAC |
| CAS Number | 90415-17-1 | [1][2] |
| Molecular Formula | C₉H₄Br₂O₃ | [2] |
| Molecular Weight | 319.94 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
The presence of the electron-withdrawing bromine atoms and the carboxylic acid group profoundly impacts the electron density distribution across the aromatic system, influencing its reactivity and intermolecular interactions.
Physicochemical Characterization
Understanding the physical properties of 5,7-Dibromo-benzofuran-2-carboxylic acid is paramount for its application in synthesis, formulation, and biological assays.
Melting Point
Solubility Profile
The solubility of a compound dictates its utility in various solvent systems for reactions, purification, and biological testing. The solubility of 5,7-Dibromo-benzofuran-2-carboxylic acid is expected to be low in water due to the hydrophobic nature of the dibrominated benzofuran core. The carboxylic acid group imparts some potential for solubility in alkaline aqueous solutions through deprotonation to form a more soluble carboxylate salt. The compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, in alcohols like methanol and ethanol. The choice of solvent is a critical first step in any experimental protocol involving this compound.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP value for 5,7-Dibromo-benzofuran-2-carboxylic acid is approximately 3.25[1]. This value suggests a significant lipophilic character, which may favor membrane permeability but could also lead to challenges with aqueous solubility.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of 5,7-Dibromo-benzofuran-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key information about the aromatic protons. Due to the substitution pattern, only a few signals in the aromatic region are anticipated. The proton at the 3-position of the furan ring will likely appear as a singlet. The protons on the benzene ring will exhibit a coupling pattern influenced by the two bromine substituents.
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >160 ppm). The carbons bearing the bromine atoms will also have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 5,7-Dibromo-benzofuran-2-carboxylic acid will be dominated by characteristic absorptions of the carboxylic acid and the aromatic system.
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the carboxylic acid hydroxyl group, which is often involved in hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid will be present, typically in the range of 1680-1720 cm⁻¹.
-
C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds will be observed in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5,7-Dibromo-benzofuran-2-carboxylic acid, the mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks corresponding to the different isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH).
Synthesis and Reactivity
Synthetic Approaches
The synthesis of substituted benzofuran-2-carboxylic acids can be achieved through various methods. A common route involves the reaction of a substituted salicylaldehyde with an α-haloacetate followed by cyclization. For 5,7-Dibromo-benzofuran-2-carboxylic acid, a plausible synthetic pathway would start from 3,5-dibromosalicylaldehyde.
Caption: A potential synthetic workflow for 5,7-Dibromo-benzofuran-2-carboxylic acid.
The carboxylic acid group of 5,7-Dibromo-benzofuran-2-carboxylic acid is a versatile functional handle for further synthetic modifications, such as esterification or amidation, to generate a library of derivatives for biological screening.
Reactivity Profile
The reactivity of 5,7-Dibromo-benzofuran-2-carboxylic acid is governed by the interplay of its functional groups.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction.
-
Aromatic Ring: The electron-withdrawing nature of the bromine atoms and the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution. However, nucleophilic aromatic substitution might be possible under specific conditions.
-
Bromine Atoms: The bromine atoms can potentially participate in cross-coupling reactions, such as Suzuki or Stille couplings, offering a pathway to introduce further diversity into the molecular structure.
Applications in Research and Drug Development
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3]. The presence of halogens, such as bromine, can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. 5,7-Dibromo-benzofuran-2-carboxylic acid, as a readily modifiable scaffold, represents a promising starting point for the design and synthesis of novel therapeutic agents. The carboxylic acid functionality allows for its conjugation to other molecules to create targeted drug delivery systems or multifunctional ligands.
Handling and Safety
As with any chemical compound, proper handling and safety precautions are essential. Based on the data for related compounds, 5,7-Dibromo-benzofuran-2-carboxylic acid should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Conclusion
5,7-Dibromo-benzofuran-2-carboxylic acid is a valuable chemical entity with significant potential in synthetic chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physical and chemical characteristics. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in various scientific applications.
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A Comprehensive Guide to the Thermostability and Degradation Profiling of 5,7-Dibromo-benzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The characterization of a compound's stability is a cornerstone of pharmaceutical development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for determining the thermostability and degradation profile of 5,7-Dibromo-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative of interest in medicinal chemistry. In the absence of specific public data for this molecule, this document serves as a detailed, protocol-driven manual for researchers. It outlines a systematic approach, beginning with fundamental thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), followed by the development of a stability-indicating HPLC method. The core of this guide is a robust forced degradation study protocol, designed in accordance with ICH guidelines, to investigate the compound's lability under hydrolytic, oxidative, photolytic, and thermal stress. Finally, a strategy for the isolation and structural elucidation of potential degradation products using advanced spectrometric techniques is presented. This guide is intended to equip scientists with the necessary expertise to generate a complete and regulatory-compliant stability profile for this and similar molecules.
Introduction
Benzofuran derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] 5,7-Dibromo-benzofuran-2-carboxylic acid, with its halogenated benzene ring and reactive carboxylic acid moiety, represents a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.
However, before such a compound can advance through the drug development pipeline, a thorough understanding of its chemical stability is paramount. Stability testing is a critical component of regulatory submissions, providing essential data to define storage conditions, retest periods, and shelf-life.[2][3] Forced degradation studies, or stress testing, are an indispensable part of this process. By subjecting the molecule to conditions more severe than those used for accelerated stability testing, these studies help to elucidate potential degradation pathways, identify likely degradation products, and demonstrate the specificity of the analytical methods used to monitor stability.[4]
This technical guide provides a self-contained, authoritative framework for a senior application scientist to systematically evaluate the stability of 5,7-Dibromo-benzofuran-2-carboxylic acid. It integrates foundational principles with detailed, actionable protocols, reflecting a deep understanding of the causality behind experimental choices and the necessity for self-validating systems.
Section 1: Initial Physicochemical and Thermal Characterization
A baseline characterization of the solid-state properties of the active pharmaceutical ingredient (API) is the logical first step. This provides an initial assessment of thermal stability and reveals key physical properties.
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[5][6] It is the primary tool for determining the onset temperature of thermal decomposition. This information is crucial for identifying the upper-temperature limits for handling, drying, and storage, and for designing thermal stress experiments.[7]
Protocol: TGA for 5,7-Dibromo-benzofuran-2-carboxylic acid
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, tared TGA pan (platinum or alumina).
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative degradation during the initial analysis.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to determine the melting point, heat of fusion, and to detect any thermally induced events like polymorphic transitions, desolvation, or decomposition (which often appear as exothermic events).[10][11] A sharp melting endotherm can also be an indicator of high purity.
Protocol: DSC for 5,7-Dibromo-benzofuran-2-carboxylic acid
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to a temperature approximately 50 °C above the expected melting point (or decomposition onset from TGA) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. Identify the peak temperature of the melting endotherm and any other endothermic or exothermic events.
Data Presentation: Summary of Thermal Analysis
All quantitative data should be summarized for clarity.
| Parameter | Result | Interpretation |
| TGA Onset of Decomposition (°C) | e.g., 250 °C | Indicates the temperature at which significant thermal degradation begins. |
| DSC Melting Point (Peak, °C) | e.g., 215 °C | Characteristic physical property; can be used for identification and purity assessment. |
| DSC Heat of Fusion (J/g) | e.g., 120 J/g | Energy required to melt the substance; related to crystalline lattice energy. |
| Other DSC Events | e.g., Exotherm at 260 °C | May correspond to decomposition, confirming the TGA result. |
Section 2: Stability-Indicating Method Development (HPLC)
Expertise & Rationale: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. Crucially, it must be able to separate the intact drug from its degradation products and any process-related impurities.[12][13][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose due to its high resolving power, sensitivity, and robustness.[15][16]
Protocol: Development of a Reversed-Phase HPLC-UV Method
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The aromatic nature of the analyte makes a C18 phase a logical starting point.
-
Wavelength Selection: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water). Scan from 200-400 nm using the PDA detector to find the wavelength of maximum absorbance (λmax). This maximizes sensitivity for the parent drug.
-
Mobile Phase Screening (Gradient Elution):
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient: Start with a broad gradient to elute all components, for example: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Method Optimization: Analyze a mixture of stressed samples (see Section 3). The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks. Adjust the gradient slope, initial/final %B, and mobile phase organic solvent (acetonitrile vs. methanol) to optimize separation.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Section 3: Forced Degradation (Stress Testing) Protocol
Expertise & Rationale: Forced degradation studies are the cornerstone of stability profiling.[4] The goal is to achieve 5-20% degradation of the drug substance. This level is sufficient to generate and detect degradation products without leading to secondary degradation that can complicate the analysis. The conditions outlined below are based on ICH Q1A(R2) guidelines and are designed to explore the compound's susceptibility to common degradation pathways.[17][18]
Workflow for Stability Assessment
Caption: Overall workflow for thermostability and degradation profiling.
Detailed Stress Conditions
For each condition, prepare a solution of the compound (e.g., at 1 mg/mL) and a corresponding blank (reagent without the compound).
-
Acid Hydrolysis:
-
Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Conditions: Heat at 60 °C.
-
Timepoints: Analyze samples at 0, 2, 6, 12, and 24 hours.
-
Quenching: Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
-
Base Hydrolysis:
-
Reagent: 0.1 M Sodium Hydroxide (NaOH).
-
Conditions: Store at room temperature (25 °C). Basic conditions are often more aggressive.
-
Timepoints: Analyze at 0, 1, 2, 4, and 8 hours.
-
Quenching: Neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Conditions: Store at room temperature (25 °C), protected from light.
-
Timepoints: Analyze at 0, 2, 6, 12, and 24 hours.
-
Rationale: The dibrominated aromatic ring may be susceptible to oxidative degradation.
-
-
Photolytic Degradation:
-
Conditions: Expose the solid powder and a solution (in a photostable solvent like acetonitrile/water) to a calibrated light source.
-
Exposure: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.
-
Thermal Degradation (Solid State):
-
Conditions: Store the solid API in a controlled temperature oven at a temperature below its melting point but high enough to induce degradation (e.g., 80 °C or a temperature selected based on TGA/DSC results).
-
Timepoints: Analyze at 1, 3, and 7 days.
-
Sample Preparation: Dissolve a weighed amount of the solid in the mobile phase diluent for analysis.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl, 60 °C | 24 h | e.g., 92.5% | e.g., 7.5% | e.g., 2 |
| 0.1 M NaOH, 25 °C | 8 h | e.g., 88.1% | e.g., 11.9% | e.g., 3 |
| 3% H₂O₂, 25 °C | 24 h | e.g., 98.2% | e.g., 1.8% | e.g., 1 |
| ICH Q1B Light | - | e.g., 99.5% | e.g., 0.5% | e.g., 1 |
| 80 °C Dry Heat | 7 days | e.g., 95.7% | e.g., 4.3% | e.g., 2 |
Section 4: Identification of Degradation Products
Expertise & Rationale: Identifying the structure of major degradation products is a regulatory expectation and is crucial for understanding the safety profile of the drug substance. The process involves a combination of chromatographic separation and advanced spectroscopic techniques.[23][24] Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for initial identification, providing molecular weight and fragmentation data.[25][26][27]
Workflow for Structural Elucidation
-
LC-MS/MS Analysis: Analyze the most degraded samples using an LC-MS/MS system. This provides the accurate mass of the degradation products (from which an elemental formula can be proposed) and fragmentation patterns (MS/MS) that offer clues about the molecule's structure.
-
Propose Structures: Based on the mass difference from the parent drug and known chemical reactions, propose plausible structures for the degradation products.
-
Isolation (if necessary): If a degradation product is present in significant amounts (>0.1%) and its structure cannot be confirmed by LC-MS/MS alone, it should be isolated using preparative HPLC.
-
NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurity. This is the gold standard for unambiguous structure elucidation.
Hypothetical Degradation Pathways
Based on the structure of 5,7-Dibromo-benzofuran-2-carboxylic acid, several degradation pathways can be hypothesized. This predictive exercise is key to interpreting the analytical data.
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ is a common thermal degradation pathway for aromatic carboxylic acids.[28] This would result in a product with a mass loss of 44 Da.
-
Debromination: Reductive dehalogenation, replacing a bromine atom with a hydrogen, could occur under certain hydrolytic or photolytic conditions.[29][30] This would result in a mass loss of 78/80 Da (for the two bromine isotopes).
-
Hydrolysis of Ether Linkage: While the furan ether is relatively stable, harsh acidic or basic conditions could potentially lead to ring-opening.
-
Oxidation: The electron-rich aromatic system could be susceptible to oxidation, potentially forming hydroxylated derivatives or quinone-like structures.
Caption: Potential degradation pathways based on chemical structure.
Conclusion
This technical guide presents a comprehensive, scientifically-grounded strategy for the complete characterization of the thermostability and degradation profile of 5,7-Dibromo-benzofuran-2-carboxylic acid. By following the outlined protocols—from initial thermal analysis and rigorous stability-indicating method development to systematic forced degradation studies and structural elucidation—researchers can generate a robust and reliable data package. This information is not only fundamental to understanding the intrinsic chemical properties of the molecule but is also a non-negotiable requirement for advancing a potential drug candidate through the development lifecycle, ensuring the final product is both safe and effective.
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An In-depth Technical Guide to the Toxicological Profile of Halogenated Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halogenated benzofurans, particularly polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), are a class of persistent organic pollutants with significant toxicological implications. These compounds are not produced commercially but arise as unintentional byproducts of industrial processes, including incineration and the manufacturing of other halogenated chemicals. Their toxicity is intrinsically linked to their chemical structure, specifically the number and position of halogen atoms. The most potent congeners, those with halogen substitutions at positions 2, 3, 7, and 8, elicit a spectrum of adverse health effects by activating the aryl hydrocarbon receptor (AhR). This guide provides a comprehensive overview of the toxicokinetics, mechanism of action, systemic health effects, and structure-activity relationships of these compounds. Furthermore, it details authoritative, field-proven methodologies for their toxicological assessment, offering a critical resource for professionals in toxicology, environmental health, and drug development.
Section 1: Introduction to Halogenated Benzofurans
Halogenated benzofurans are a subgroup of heterocyclic aromatic compounds. The core structure consists of a benzene ring fused to a furan ring. The term "halogenated" indicates that one or more hydrogen atoms on this core structure have been replaced by halogen atoms (chlorine, bromine, etc.). The most environmentally and toxicologically significant among these are the polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs).
These compounds are not manufactured intentionally but are formed as undesirable byproducts in various thermal and industrial processes. Key sources include:
-
Waste Incineration: Incomplete combustion of municipal, medical, and industrial waste containing chlorine or bromine.[1]
-
Industrial Processes: Byproducts in the manufacturing of chlorinated chemicals like pesticides, herbicides, and polychlorinated biphenyls (PCBs).[1]
-
Pulp and Paper Bleaching: Use of chlorine in the bleaching process can generate PCDFs.[1]
-
Metallurgical Industries: Sintering and smelting processes can create conditions for their formation.
Due to their chemical stability, they are highly persistent in the environment, resist degradation, and bioaccumulate in the food chain, posing a risk to both wildlife and human health.[1][2]
Section 2: Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of halogenated benzofurans are highly dependent on the specific congener, the degree and position of halogenation, and the animal species.[3]
-
Absorption: Exposure in humans occurs primarily through the ingestion of contaminated food, particularly animal fats where these lipophilic compounds accumulate.[1][4] Inhalation and dermal contact are also potential routes of exposure, especially in occupational settings.
-
Distribution: Following absorption, these lipophilic compounds are distributed throughout the body and preferentially accumulate in adipose tissue and the liver.[3][4] They can cross the placental barrier and are excreted in breast milk, leading to fetal and neonatal exposure.[2][4]
-
Metabolism: The metabolism of halogenated benzofurans is notoriously slow, which is a primary reason for their persistence and bioaccumulation.[3] The rate of biotransformation is inversely related to the degree of halogenation and is significantly hindered by substitutions at the 2, 3, 7, and 8 positions.[3] Metabolism, when it does occur, is mediated by cytochrome P450 enzymes and represents a detoxification pathway, as the parent compound is the primary toxic agent.[3]
-
Excretion: Elimination is extremely slow, with half-lives in humans estimated to be several years. The main routes of excretion are via feces and bile, primarily as polar metabolites conjugated with glucuronic acid or glutathione.[4]
Section 3: Core Mechanism of Toxicity - The Aryl Hydrocarbon Receptor (AhR) Pathway
The vast majority of the toxic effects of 2,3,7,8-substituted halogenated benzofurans are mediated through a common mechanism: the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][5]
The sequence of events is as follows:
-
Ligand Binding: The planar, hydrophobic halogenated benzofuran molecule enters the cell and binds to the AhR located in the cytoplasm.
-
Nuclear Translocation: This binding event causes a conformational change in the AhR complex, leading to its translocation into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the ligand-AhR complex dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
Gene Transcription: This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) in the promoter regions of target genes.
-
Altered Gene Expression: Binding to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1. The induction of these genes leads to a wide range of downstream cellular and systemic toxic effects.[5]
Section 4: Systemic & Organ-Specific Toxicology
Activation of the AhR pathway by halogenated benzofurans disrupts normal cellular function and leads to a wide array of toxic outcomes affecting multiple organ systems.
-
Carcinogenicity: 2,3,7,8-Tetrachlorodibenzofuran (TCDF) is considered a probable human carcinogen.[2] Chronic exposure in animal studies has been shown to cause tumors in the liver and other organs.[2]
-
Reproductive and Developmental Toxicity: These compounds are potent developmental toxicants. In utero exposure is linked to effects such as low birth weight, premature birth, and developmental abnormalities.[2] Animal studies have demonstrated teratogenic effects, including cleft palate and hydronephrosis (kidney swelling).[2]
-
Hepatotoxicity (Liver Damage): The liver is a primary target organ due to its role in metabolism and the accumulation of these lipophilic compounds. Effects range from elevated liver enzymes to cellular necrosis.[2]
-
Dermal Effects: One of the hallmark signs of high-level exposure in humans is chloracne, a severe and persistent acne-like skin condition. Other dermal effects include hyperpigmentation and skin inflammation.[2]
-
Immunotoxicity: Halogenated benzofurans can suppress the immune system, leading to increased susceptibility to infections.[2]
-
Endocrine Disruption: By interfering with hormonal signaling pathways, these compounds can disrupt the endocrine system, though the exact mechanisms are complex and still under investigation.
Section 5: Structure-Activity Relationships & The Toxic Equivalency (TEQ) Concept
The toxicity of halogenated benzofurans is highly dependent on their molecular structure. The key determinants of toxicity are the number and, more importantly, the positions of the halogen atoms.
Structure-Activity Relationship (SAR):
-
Planarity: The molecule must be relatively planar to fit into the binding pocket of the AhR.
-
Halogenation Pattern: Maximum toxicity is associated with congeners that have halogen atoms at positions 2, 3, 7, and 8. This specific substitution pattern maintains the planarity of the molecule and enhances its binding affinity for the AhR.[3] Congeners lacking this pattern are significantly less toxic.
Toxic Equivalency Factors (TEFs): Because humans and wildlife are typically exposed to complex mixtures of these compounds, the Toxic Equivalency (TEQ) concept was developed for risk assessment.[1][6] This approach uses Toxic Equivalency Factors (TEFs) to express the toxicity of different congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.[6][7]
To calculate the total toxic equivalency of a mixture, the concentration of each congener is multiplied by its specific TEF, and the results are summed.[6][8]
Table 1: World Health Organization (WHO) 2005 Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzofurans (PCDFs) [1][6][7]
| PCDF Congener | TEF Value |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |
| Octachlorodibenzofuran (OCDF) | 0.0003 |
Section 6: Methodologies for Toxicological Assessment
Assessing the toxicity of halogenated benzofurans requires a combination of in vitro, in vivo, and analytical chemistry approaches. This multi-faceted strategy provides a comprehensive understanding from the molecular mechanism to the whole-organism effect.
In Vitro Assays: AhR-Mediated Activity
In vitro cell-based bioassays are rapid, sensitive, and cost-effective tools for screening compounds for dioxin-like activity. The Dioxin-Responsive Chemically Activated LUciferase gene eXpression (DR-CALUX®) bioassay is a state-of-the-art method for this purpose.[9][10]
Experimental Protocol: DR-CALUX® Bioassay
-
Principle: This assay uses a genetically modified rat hepatoma cell line (H4IIE) that contains the firefly luciferase gene under the control of DREs. When a compound activates the AhR, the resulting AhR-ARNT complex binds to the DREs and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the AhR-mediated activity of the sample.[10]
-
Step-by-Step Methodology:
-
Sample Preparation: Biological or environmental samples (e.g., serum, tissue extract, soil extract) must undergo a rigorous extraction and clean-up procedure. This typically involves solvent extraction followed by column chromatography (e.g., sulfuric acid-impregnated silica) to remove interfering substances and isolate the PCDF/PBDF fraction.[9][11][12] The final extract is dissolved in a solvent like dimethyl sulfoxide (DMSO).
-
Cell Culture and Seeding: The H4IIE-luc cells are cultured under standard conditions (37°C, 5% CO2). For the assay, cells are seeded into 96-well microplates and allowed to attach for 24 hours.
-
Dosing: A serial dilution of the prepared sample extract and a 2,3,7,8-TCDD standard (for the calibration curve) are added to the wells. Each concentration should be tested in triplicate.
-
Incubation: The plates are incubated for 24 hours to allow for AhR activation and luciferase gene expression.[9]
-
Cell Lysis and Luciferase Measurement: The culture medium is removed, and cells are lysed to release the luciferase enzyme. A luciferin-containing substrate is added to each well.
-
Luminometry: The light produced by the enzymatic reaction is immediately measured using a luminometer.
-
Data Analysis: The light intensity from the sample wells is compared to the TCDD standard curve to calculate the Bioanalytical Equivalents (BEQ), which represents the total dioxin-like activity of the sample.
-
In Vivo Studies: Systemic Toxicity
In vivo studies in animal models are essential for understanding systemic toxicity, identifying target organs, and establishing dose-response relationships. The OECD provides internationally recognized guidelines for these studies.
Experimental Protocol: Sub-chronic Oral Toxicity Study (Based on OECD Guideline 408) [4][13]
-
Objective: To determine the adverse effects of repeated oral exposure to a substance for a period of 90 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Step-by-Step Methodology:
-
Test Animals: The preferred species is the rat. Young, healthy animals are randomly assigned to control and treatment groups. Typically, each group consists of 10 males and 10 females.[14]
-
Dose Selection and Administration: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are used. Doses are selected based on data from acute or 28-day studies. The test substance is administered daily by oral gavage or via the diet for 90 consecutive days.[13]
-
Clinical Observations: Animals are observed daily for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.). Body weight and food consumption are recorded weekly.[13]
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the 90-day period for analysis of hematological parameters (e.g., red and white blood cell counts) and clinical chemistry markers (e.g., liver and kidney function enzymes).
-
Pathology (Necropsy): At the end of the study, all animals are humanely euthanized. A full gross necropsy is performed on all animals, and the weights of major organs (liver, kidneys, brain, spleen, etc.) are recorded.
-
Histopathology: A comprehensive set of organs and tissues from all control and high-dose animals are preserved and examined microscopically by a pathologist. Any gross lesions and target organs from the lower dose groups are also examined.
-
Data Analysis: The data are statistically analyzed to identify any dose-related effects. The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.
-
Analytical Chemistry: Detection and Quantification
Accurate quantification of specific halogenated benzofuran congeners in complex matrices is critical for exposure assessment and for validating data from bioassays.
-
Methodology: The gold standard for analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[15]
-
Procedure Overview:
-
Extraction: As with bioassays, the first step is exhaustive extraction from the sample matrix (e.g., blood serum, adipose tissue).[15]
-
Clean-up/Fractionation: Multi-step column chromatography is used to remove lipids and other interfering compounds and to separate the PCDFs/PBDFs from other persistent organic pollutants like PCBs.
-
Instrumental Analysis: The cleaned extract is injected into the HRGC, which separates the individual congeners based on their volatility and interaction with the chromatographic column. The separated congeners then enter the HRMS, which ionizes them and measures their mass-to-charge ratio with very high precision, allowing for unambiguous identification and quantification.
-
-
Sensitivity: This method is extremely sensitive, with limits of detection (LOD) typically in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range, depending on the sample size and matrix.[3][16][17]
References
-
Van den Berg, M., De Jongh, J., Poiger, H., & Olson, J. R. (1994). The toxicokinetics and metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) and their relevance for toxicity. Critical Reviews in Toxicology, 24(1), 1-74. [Link]
-
Kleeman, J. M., Olson, J. R., Chen, S. M., & Peterson, R. E. (1990). Species differences in 2,3,7,8-tetrachlorodibenzo-p-dioxin toxicity and biotransformation in fish. Fundamental and Applied Toxicology, 14(2), 372-383. [Link]
-
BioDetection Systems. (n.d.). DR CALUX®. Retrieved January 26, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2014). Method 4435: Screening for Dioxin-Like Chemical Activity in Soils and Sediments Using the Calux Bioassay and TEQ Determination. [Link]
-
International Feed Industry Federation. (n.d.). Sub-chronic Oral Toxicity Testing in Laboratory Animals. Retrieved January 26, 2026, from [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist. Reviews, 29(Suppl 1), S49–S52. [Link]
-
Pohjanvirta, R., Unkila, M., & Tuomisto, J. (1993). Comparative acute lethality of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in the most TCDD-susceptible and the most TCDD-resistant rat strain. Pharmacology & Toxicology, 73(1), 52-56. [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2003). WHO97 Toxicity Equivalency Factors (TEFWHO-97) for polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), and for dioxin-like polychlorinated biphenyls (PCBs). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods. [Link]
-
Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved January 26, 2026, from [Link]
-
Hoogenboom, L. A., Bovee, T. F., Portier, L. P., & van der Weg, G. (2009). Validation and use of the CALUX-bioassay for the determination of dioxins and PCBs in bovine milk. Food Additives & Contaminants: Part A, 26(1), 76-86. [Link]
-
El-Shahawi, M. S., Hamza, A., Bashammakh, A. S., & Al-Saggaf, W. T. (2010). Levels and congener distributions of PCDDs, PCDFs and dioxin-like PCBs in environmental and human samples: A review. Journal of Environmental Science and Health, Part A, 45(11), 1295-1310. [Link]
-
Anh, N. T. K., Nishijo, M., Tai, P. T., Kido, T., Nakagawa, H., Maruzeni, S., ... & Nishijo, H. (2019). Bioassay Using the DR-EcoScreen System to Measure Dioxin-Related Compounds in Serum Samples from Individuals Exposed to Dioxins Originating from Agent Orange in Vietnam. International Journal of Environmental Research and Public Health, 16(18), 3349. [Link]
-
Farré, M., & Barceló, D. (2003). The Limit of Detection. LCGC International, 16(5), 28-32. [Link]
-
U.S. Environmental Protection Agency. (2009). Recommended Toxicity Equivalency Factors (TEFs) for Human Health Risk Assessments of Dioxin and Dioxin-Like Compounds. [Link]
-
Organisation for Economic Co-operation and Development (OECD). (1998). Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]
-
Eurofins. (2024). WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. Retrieved January 26, 2026, from [Link]
-
Singh, N. P., Singh, U. P., Guan, H., Nagarkatti, P., & Nagarkatti, M. (2011). Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis. PLoS ONE, 6(8), e23522. [Link]
-
U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. OPPTS 870.3050. [Link]
-
European Commission. (n.d.). BIOANALYSIS - CALUX Bioassay for Dioxin Screening. Retrieved January 26, 2026, from [Link]
-
Gyan Sanchay. (n.d.). OECD Toxicity Guidelines Overview. Retrieved January 26, 2026, from [Link]
-
Environmental Working Group (EWG). (n.d.). 2,3,7,8-TCDF (tetrafuran). Human Toxome Project. Retrieved January 26, 2026, from [Link]
-
GOV.UK. (2022). Calculate the concentration of PCDDs and PCDFs in waste. Retrieved January 26, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dioxin Toxicity Equivalency Factors (TEFs) for Human Health. Risk Assessment Information System. Retrieved January 26, 2026, from [Link]
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- 17. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid from salicylaldehyde
An Application Note and Protocol for the Synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid from Salicylaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1] These heterocyclic scaffolds are prevalent in natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The specific target of this guide, 5,7-Dibromo-benzofuran-2-carboxylic acid, serves as a crucial intermediate for creating more complex molecules, where the bromine atoms provide reactive handles for further functionalization via cross-coupling reactions, and the carboxylic acid group allows for amide bond formation, esterification, or other modifications. The dihalogenated nature of the benzene ring can also significantly enhance the biological activity of the final compounds.[2]
This document provides a comprehensive, three-step synthetic protocol starting from the readily available commercial reagent, salicylaldehyde. The narrative is designed for researchers and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and field-proven insights to ensure successful execution.
Overall Synthetic Strategy
The synthesis is designed as a robust three-step sequence. It begins with the electrophilic aromatic substitution on the salicylaldehyde ring, followed by the construction of the furan ring via a base-mediated cyclization, and concludes with the hydrolysis of an ester to yield the final carboxylic acid. Each step has been optimized for yield and purity, providing a reliable pathway to the target molecule.
Figure 1: Overall three-step synthetic workflow.
Step 1: Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde
Principle and Mechanistic Insight
The first step involves the electrophilic aromatic substitution of salicylaldehyde with molecular bromine. The hydroxyl group (-OH) is a powerful activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. The strong activating effect of the hydroxyl group dominates, directing the incoming bromine electrophiles to the positions ortho (C6) and para (C4) relative to it. This regioselectivity leads to the desired 3,5-dibrominated product (IUPAC name: 3,5-dibromo-2-hydroxybenzaldehyde), which will become the 5,7-dibromo pattern upon cyclization.[3] Glacial acetic acid serves as a polar protic solvent that facilitates the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.
Experimental Protocol
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing sodium thiosulfate solution to neutralize excess bromine vapors.
-
In the flask, dissolve salicylaldehyde in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove acetic acid and then with a small amount of cold ethanol to remove unreacted starting material.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure 3,5-Dibromo-2-hydroxybenzaldehyde as a pale yellow crystalline solid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Salicylaldehyde | 122.12 | 10.0 g | 81.89 |
| Bromine | 159.81 | 28.8 g (9.2 mL) | 180.2 |
| Glacial Acetic Acid | 60.05 | 150 mL | - |
Expected Results
| Parameter | Value |
| Product | 3,5-Dibromo-2-hydroxybenzaldehyde |
| Appearance | Pale yellow crystalline solid |
| Yield | 85-95% |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molar Mass | 279.92 g/mol |
| Melting Point | Approx. 85-87 °C |
Step 2: Synthesis of Ethyl 5,7-Dibromo-benzofuran-2-carboxylate
Principle and Mechanistic Insight
This step constructs the benzofuran core through a base-catalyzed reaction between the dibrominated salicylaldehyde intermediate and ethyl chloroacetate.[4] The reaction proceeds via two key stages:
-
O-Alkylation: The potassium carbonate (a mild base) deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride ion and forming an ether linkage.
-
Intramolecular Cyclization: The base then abstracts a proton from the α-carbon (the carbon adjacent to the ester carbonyl), creating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl carbon. The subsequent dehydration of the resulting aldol-type intermediate leads to the formation of the furan ring. This cyclization is a variation of the Darzens condensation.
Figure 2: Mechanistic pathway for furan ring formation.
Experimental Protocol
-
To a round-bottom flask, add 3,5-Dibromo-2-hydroxybenzaldehyde, anhydrous potassium carbonate, and dry N,N-Dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl chloroacetate dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with water and then recrystallize from ethanol to obtain pure Ethyl 5,7-Dibromo-benzofuran-2-carboxylate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,5-Dibromo-2-hydroxybenzaldehyde | 279.92 | 10.0 g | 35.72 |
| Ethyl Chloroacetate | 122.55 | 5.26 g (4.6 mL) | 42.9 |
| Anhydrous Potassium Carbonate | 138.21 | 12.3 g | 89.3 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Expected Results
| Parameter | Value |
| Product | Ethyl 5,7-Dibromo-benzofuran-2-carboxylate |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Molecular Formula | C₁₁H₈Br₂O₃ |
| Molar Mass | 364.00 g/mol |
| Melting Point | Approx. 110-112 °C |
Step 3: Synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid
Principle and Mechanistic Insight
The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[5] The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the desired 5,7-Dibromo-benzofuran-2-carboxylic acid.[6]
Experimental Protocol
-
Suspend Ethyl 5,7-Dibromo-benzofuran-2-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. The solid should dissolve as the reaction proceeds, forming the sodium salt of the product.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the clear solution by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. The pH should be adjusted to ~2.
-
A white precipitate of the carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it under vacuum.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 5,7-Dibromo-benzofuran-2-carboxylate | 364.00 | 10.0 g | 27.47 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.3 g | 82.5 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Concentrated HCl (37%) | 36.46 | As needed | - |
Expected Results
| Parameter | Value |
| Product | 5,7-Dibromo-benzofuran-2-carboxylic acid |
| Appearance | White to light-tan powder |
| Yield | 90-98% |
| Molecular Formula | C₉H₄Br₂O₃ |
| Molar Mass | 335.94 g/mol |
| Melting Point | Approx. 275-278 °C |
Safety and Handling
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
-
Organic Solvents (DMF, Acetic Acid, Ethanol): Flammable and/or irritants. Handle in a fume hood and away from ignition sources.
References
- Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane deriv
- Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central.
- Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- Kowalewska, K., et al. (2013).
-
Solved: Treatment of salicylaldehyde (2-hydroxybenzaldehyde)... (2017). Chegg.com. [Link]
-
Hydrolysing esters. (n.d.). Chemguide. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. (2022). Dalton Transactions. [Link]
Sources
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- 2. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 3. chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
Benzofuran-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The efficient synthesis of this key heterocyclic motif is, therefore, a critical focus in drug discovery and development. Traditional synthetic routes often require prolonged reaction times, high temperatures, and can result in modest yields. Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these limitations, offering dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles. This application note provides detailed protocols and insights into two effective microwave-assisted strategies for the synthesis of benzofuran-2-carboxylic acids.
The Power of Microwave Irradiation in Benzofuran Synthesis
Microwave energy directly heats the reactants and solvent by interacting with polar molecules, leading to rapid and uniform heating throughout the reaction mixture. This efficient energy transfer can significantly accelerate reaction rates, often by orders of magnitude compared to conventional heating methods. For the synthesis of benzofuran-2-carboxylic acids, this translates to tangible benefits in the laboratory, enabling faster exploration of structure-activity relationships (SAR) and more rapid production of target compounds.
Method 1: Expedited Synthesis via Microwave-Assisted Perkin Rearrangement
A highly efficient and rapid method for the synthesis of benzofuran-2-carboxylic acids is the microwave-assisted Perkin rearrangement of 3-halocoumarins.[1] This reaction, a coumarin-benzofuran ring contraction, provides a direct route to the target compounds in excellent yields and with a significant reduction in reaction time compared to conventional heating.[1]
Reaction Mechanism: A Base-Catalyzed Cascade
The Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid proceeds through a base-catalyzed cascade. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl of the coumarin, leading to ring-opening. The resulting phenoxide then undergoes an intramolecular nucleophilic substitution to form the benzofuran ring, followed by acidification to yield the final carboxylic acid product.[1]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
Materials:
-
3-Bromocoumarin derivative
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add the 3-bromocoumarin derivative (1.0 eq).
-
Add ethanol as the solvent.
-
Add sodium hydroxide (3.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 300 W for 5 minutes, with a target temperature of 79°C.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Dissolve the residue in a minimum amount of deionized water.
-
Acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry to afford the pure benzofuran-2-carboxylic acid.
Data Summary: Conventional vs. Microwave-Assisted Perkin Rearrangement
| Entry | Substrate | Method | Reaction Time | Yield (%) |
| 1 | 3-Bromocoumarin | Conventional | 3 hours | >95% |
| 2 | 3-Bromocoumarin | Microwave | 5 minutes | >95% |
Data adapted from reference[1].
Method 2: Two-Step Synthesis from Salicylaldehydes with Microwave Assistance
An alternative and versatile approach begins with readily available salicylaldehydes. This two-step process involves the initial synthesis of an ethyl benzofuran-2-carboxylate, followed by a rapid microwave-assisted saponification to yield the desired carboxylic acid.
Step 1: Microwave-Assisted Synthesis of Ethyl Benzofuran-2-carboxylate
While conventional methods for this reaction often require several hours of reflux, microwave irradiation can significantly shorten the reaction time.
Reaction Scheme:
Experimental Protocol: Microwave-Assisted Ester Synthesis
Materials:
-
Substituted salicylaldehyde
-
Diethyl bromomalonate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
In a microwave synthesis vial, combine the salicylaldehyde (1.0 eq), diethyl bromomalonate (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add DMF as the solvent and a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power of 150 W for 10-15 minutes, with a target temperature of 120°C.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the ethyl benzofuran-2-carboxylate.
Step 2: Microwave-Assisted Saponification
The hydrolysis of the resulting ester to the carboxylic acid can also be dramatically accelerated using microwave energy.
Experimental Protocol: Microwave-Assisted Saponification
Materials:
-
Ethyl benzofuran-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Microwave synthesis vial
-
Stir bar
Procedure:
-
Dissolve the ethyl benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water in a microwave synthesis vial.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Seal the vial and irradiate in a microwave reactor at 100 W for 5-10 minutes, with a target temperature of 80-100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration, wash with cold water, and dry.
Analytical Characterization
The synthesized benzofuran-2-carboxylic acids should be characterized by standard analytical techniques to confirm their structure and purity.
-
¹H NMR: Expect characteristic signals for the aromatic protons and the furan ring proton, as well as the carboxylic acid proton (typically a broad singlet).
-
¹³C NMR: The spectrum should show the expected number of signals for the aromatic and furan carbons, including the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Look for a broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic aromatic C-H and C=C stretching frequencies.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the benzofuran-2-carboxylic acid should be observed.
Conclusion: A Greener, Faster Approach to Key Intermediates
Microwave-assisted synthesis provides a superior alternative to conventional heating for the preparation of benzofuran-2-carboxylic acids. The protocols outlined in this application note demonstrate significant reductions in reaction times while maintaining high yields. These methods are highly adaptable for the synthesis of a library of derivatives for drug discovery programs and offer a more sustainable and efficient approach to organic synthesis.
References
-
Gordon, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]
-
Hu, X., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66(3), 745-750. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 768-775. [Link]
-
Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226. [Link]
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for a Novel Antimicrobial Candidate: 5,7-Dibromo-benzofuran-2-carboxylic acid
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The benzofuran scaffold is a key structural motif in various pharmacologically active molecules, and its derivatives have been the subject of extensive research.[2] Halogenation of aromatic systems is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. The introduction of bromine atoms, in particular, can modulate lipophilicity and electronic properties, often leading to improved antimicrobial potency.[3]
This application note details the use of a novel synthetic compound, 5,7-Dibromo-benzofuran-2-carboxylic acid , in standard antimicrobial screening assays. We provide comprehensive, step-by-step protocols for evaluating its efficacy against a panel of pathogenic bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for preliminary screening. Furthermore, we discuss the plausible mechanism of action based on related benzofuran structures and outline the necessary safety precautions for handling this halogenated organic compound.
Compound Profile: 5,7-Dibromo-benzofuran-2-carboxylic acid
-
Structure:
-
Chemical Formula: C₉H₄Br₂O₃
-
Molecular Weight: 335.94 g/mol
-
Appearance: Expected to be a crystalline solid.
-
-
Solubility: Solubility should be determined empirically. Due to the carboxylic acid group, it is expected to be soluble in alkaline aqueous solutions and polar organic solvents such as DMSO and ethanol. For antimicrobial assays, a stock solution is typically prepared in DMSO.
-
Synthesis: 5,7-Dibromo-benzofuran-2-carboxylic acid can be synthesized through various organic chemistry routes, often involving the cyclization of appropriately substituted phenolic precursors.[4][5]
Safety and Handling of Halogenated Organic Compounds
5,7-Dibromo-benzofuran-2-carboxylic acid is a halogenated aromatic compound and should be handled with appropriate safety precautions.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Equipment:
-
5,7-Dibromo-benzofuran-2-carboxylic acid
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2 °C)
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh a precise amount of 5,7-Dibromo-benzofuran-2-carboxylic acid and dissolve it in sterile DMSO to prepare a stock solution of 10 mg/mL.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. The high concentration of the stock solution minimizes the final concentration of DMSO in the assay, which can have its own inhibitory effects.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in sterile CAMHB to obtain a working inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution (or a pre-diluted solution in CAMHB) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations.
-
The eleventh well in each row will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 10 µL of the working bacterial inoculum to each well from 1 to 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to the sterility control wells (column 12).
-
Cover the plate and incubate at 35 ± 2 °C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of 5,7-Dibromo-benzofuran-2-carboxylic acid at which there is no visible growth.[10]
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Hypothetical Data Presentation:
| Compound Concentration (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | Growth Control | Sterility Control |
| S. aureus | - | - | - | - | + | + | + | + | + | + | + | - |
| E. coli | - | - | - | + | + | + | + | + | + | + | + | - |
(-) = No visible growth; (+) = Visible growth
Protocol 2: Agar Well Diffusion Assay
The agar well diffusion assay is a qualitative or semi-quantitative method to screen for antimicrobial activity.[11][12] It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism.
Materials and Equipment:
-
5,7-Dibromo-benzofuran-2-carboxylic acid
-
DMSO (sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (to create wells)
-
Incubator (35 ± 2 °C)
-
Micropipettes
Step-by-Step Methodology:
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-10 minutes.
-
-
Creation of Wells and Application of Compound:
-
Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.
-
Prepare different concentrations of 5,7-Dibromo-benzofuran-2-carboxylic acid in DMSO (e.g., 1000 µg/mL, 500 µg/mL, 250 µg/mL).
-
Carefully add a fixed volume (e.g., 50 µL) of each compound concentration into separate wells.[13]
-
Add the solvent (DMSO) alone to one well as a negative control. A known antibiotic can be used as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Interpretation of Results:
The diameter of the zone of inhibition correlates with the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound. The results are typically reported as the diameter of the zone of inhibition in mm.
Visualization of Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of 5,7-Dibromo-benzofuran-2-carboxylic acid.
Plausible Mechanism of Action
While the specific molecular target of 5,7-Dibromo-benzofuran-2-carboxylic acid has not been elucidated, the mechanism of action of other benzofuran derivatives provides a basis for a plausible hypothesis. Many antimicrobial benzofurans are thought to exert their effects by disrupting the integrity and function of the bacterial cell membrane.[11] The lipophilic nature of the dibrominated benzofuran core would facilitate its intercalation into the lipid bilayer of the bacterial membrane. This disruption could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Another potential mechanism, suggested for some novel benzofuran derivatives, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for DNA replication, recombination, and repair. Their inhibition leads to a cessation of these vital processes, resulting in bactericidal activity.
Caption: Plausible mechanisms of antimicrobial action for 5,7-Dibromo-benzofuran-2-carboxylic acid.
Conclusion
5,7-Dibromo-benzofuran-2-carboxylic acid represents a promising scaffold for the development of new antimicrobial agents. The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of its antimicrobial efficacy. The broth microdilution assay offers quantitative MIC data, which is essential for structure-activity relationship (SAR) studies and further development, while the agar well diffusion method serves as a valuable primary screening tool. Further investigations are warranted to elucidate the precise mechanism of action and to assess the in vivo efficacy and safety profile of this compound.
References
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Asif, M. (2017). A review on various synthetic procedures and biological activities of benzofuran derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 269-286. [Link]
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Reddy, T. S., & Sreeramulu, J. (2012). An efficient one-pot synthesis of novel benzofuran derivatives and their antimicrobial activity. European Journal of Chemistry, 3(4), 484-488. [Link]
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Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 113-128. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
LANXESS. (2018). Bromine Safety Handling Guide. [Link]
-
Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
-
Xu, L., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6359. [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
-
Maciąg, D., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
-
Singh, P., & Kaur, M. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(82), 78775-78790. [Link]
-
Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
AWS. (n.d.). Bromine Safety Handbook. [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
European Journal of Pharmaceutical and Medical Research. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]
-
Science.gov. (n.d.). agar-well diffusion method: Topics. [Link]
-
LANXESS. (2018). Bromine Safety Handling Guide EN 20180717. [Link]
-
Maciąg, D., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
-
Klancnik, A., et al. (2018). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 23(2), 433. [Link]
-
ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?. [Link]
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Application Notes and Protocols: Investigating the Anti-Cancer Potential of 5,7-Dibromo-benzofuran-2-carboxylic acid in Cancer Cell Line Studies
Introduction: The Therapeutic Promise of Benzofuran Scaffolds in Oncology
The benzofuran core is a privileged heterocyclic motif frequently found in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] This structural unit is a cornerstone in the development of novel pharmacological agents due to its diverse biological activities, including anti-inflammatory, antimicrobial, and notably, antitumor properties.[3] Within the vast chemical space of benzofuran derivatives, halogenated variants have garnered considerable attention for their potential as selective and potent anticancer agents.[4][5] The introduction of bromine atoms into the benzofuran ring system can significantly modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets and enhancing its cytotoxic effects against cancer cells.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific, yet under-investigated, brominated derivative: 5,7-Dibromo-benzofuran-2-carboxylic acid . While direct studies on this particular compound are nascent, the well-documented anti-proliferative and pro-apoptotic effects of other brominated benzofurans provide a strong rationale for its investigation as a potential therapeutic candidate.[4][7] We will outline a series of robust protocols to systematically evaluate its efficacy and elucidate its mechanism of action in various cancer cell lines.
Hypothesized Mechanism of Action
Based on existing literature for analogous compounds, 5,7-Dibromo-benzofuran-2-carboxylic acid is hypothesized to exert its anticancer effects through a multi-faceted approach. The presence of two bromine atoms at positions 5 and 7 is anticipated to enhance its cytotoxic potential.[4] The carboxylic acid moiety at position 2 may facilitate interactions with specific cellular targets. We propose that this compound may induce cancer cell death through the following interconnected pathways:
-
Induction of Apoptosis: Many benzofuran derivatives have been shown to trigger programmed cell death in cancer cells.[8] This is often mediated through the activation of caspase cascades, key executioners of apoptosis.[4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many effective anticancer agents. We hypothesize that 5,7-Dibromo-benzofuran-2-carboxylic acid may cause an accumulation of cells in a specific phase of the cell cycle, thereby inhibiting proliferation.[1]
-
Inhibition of Metastasis: The metastatic cascade, involving cell migration and invasion, is a major cause of cancer-related mortality. We will explore the potential of our lead compound to inhibit these critical processes.
The following diagram illustrates the proposed signaling pathways that could be targeted by 5,7-Dibromo-benzofuran-2-carboxylic acid, leading to its anti-cancer effects.
Caption: Proposed mechanism of action for 5,7-Dibromo-benzofuran-2-carboxylic acid.
Experimental Workflow: A Step-by-Step Investigative Approach
To systematically evaluate the anti-cancer properties of 5,7-Dibromo-benzofuran-2-carboxylic acid, we propose a tiered experimental workflow. This approach begins with broad cytotoxicity screening and progressively delves into more specific mechanistic studies.
Caption: A tiered experimental workflow for evaluating the compound.
Protocols
Part 1: Preparation of 5,7-Dibromo-benzofuran-2-carboxylic acid Stock Solution
The synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid can be achieved through various established methods for benzofuran synthesis, such as the Perkin rearrangement of 3-halocoumarins.[9]
-
Compound Procurement/Synthesis: Obtain or synthesize 5,7-Dibromo-benzofuran-2-carboxylic acid. Purity should be confirmed by NMR and mass spectrometry.
-
Stock Solution Preparation:
-
Accurately weigh the compound.
-
Dissolve in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. This will serve as the primary stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Part 2: Cell Culture and Maintenance
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HCT116 for colorectal cancer).[8] It is also crucial to include a non-cancerous cell line (e.g., hTERT immortalized gingival fibroblasts) to assess selectivity.[10]
-
Culture Conditions: Culture the selected cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.
Part 3: Tier 1 - Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5,7-Dibromo-benzofuran-2-carboxylic acid stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | 24h | 48h | 72h |
| MCF-7 | 25.3 | 15.8 | 8.2 |
| HeLa | 30.1 | 18.5 | 10.4 |
| HCT116 | 22.7 | 12.1 | 6.5 |
| hTERT Fibroblasts | >100 | >100 | 85.6 |
Part 4: Tier 2 - Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 5,7-Dibromo-benzofuran-2-carboxylic acid at concentrations around the IC50 value for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Part 5: Tier 3 - Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound at IC50 concentrations for 24 hours.
-
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Generate a histogram of cell count versus fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Part 6: Tier 4 - Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay provides a simple and effective way to measure collective cell migration.
-
Create a Monolayer:
-
Seed cells in a 6-well plate and grow them to full confluency.
-
-
Create the "Wound":
-
Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing the compound at non-lethal concentrations (e.g., IC50/4, IC50/2).
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Part 7: Cell Invasion Assessment (Transwell/Boyden Chamber Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[18][19]
-
Prepare Transwell Inserts:
-
Coat the upper surface of Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding and Treatment:
-
Resuspend cells in serum-free medium containing different concentrations of the compound.
-
Seed the cells into the upper chamber of the coated Transwell inserts.
-
-
Chemoattractant:
-
Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
-
-
Incubation:
-
Incubate for 24-48 hours.
-
-
Quantification:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope or elute the dye and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition compared to the vehicle control.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of 5,7-Dibromo-benzofuran-2-carboxylic acid as a potential anti-cancer agent. The tiered approach allows for a logical progression from general cytotoxicity screening to more detailed mechanistic studies. Positive results from these in vitro assays would warrant further investigation, including:
-
Molecular Target Identification: Employing techniques such as proteomics and transcriptomics to identify the specific cellular proteins and pathways modulated by the compound.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 5,7-Dibromo-benzofuran-2-carboxylic acid to optimize its potency and selectivity.
The exploration of novel halogenated benzofuran derivatives like 5,7-Dibromo-benzofuran-2-carboxylic acid holds significant promise for the development of new and effective cancer therapies.
References
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Kowalkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. [Link]
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Abdel-rahman, A. A. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
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Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]
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Lee, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2536-2541. [Link]
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Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]
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Justus, C. R., et al. (2014). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), 51046. [Link]
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BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. [Link]
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Kopteva, T. V., et al. (2011). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
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Thiyagarajan, D., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 2(1), 100252. [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
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Al-Dies, A. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(15), 3681. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Healy, P. C., et al. (2019). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 24(18), 3368. [Link]
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BMG Labtech. (n.d.). Apoptosis – what assay should I use? [Link]
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Omni Life Science. (n.d.). Cell Invasion and Migration Assays. [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]
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Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 896-902. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays? [Link]
-
Kumar, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. [Link]
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Al-Warhi, T., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 856750. [Link]
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Kumar, D., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(4), 624-631. [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
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Asghari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-13. [Link]
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Corning. (n.d.). Assay Methods: Cell Invasion Assay. [Link]
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Application Notes and Protocols for the Derivatization of 5,7-Dibromo-benzofuran-2-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties have made it a "privileged structure," capable of interacting with a diverse range of biological targets.[1][2] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The strategic derivatization of the benzofuran core allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the derivatization of a specific and promising starting material: 5,7-Dibromo-benzofuran-2-carboxylic acid . The presence of two bromine atoms on the benzene ring offers unique opportunities for further functionalization through cross-coupling reactions, while the carboxylic acid at the 2-position serves as a versatile handle for the introduction of various functional groups, primarily through the formation of amides and esters. These modifications can significantly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
Strategic Derivatization of 5,7-Dibromo-benzofuran-2-carboxylic acid
The primary focus of derivatization for drug discovery purposes often revolves around the modification of the carboxylic acid group to generate libraries of amides and esters. This strategy allows for the exploration of a wide range of chemical space and the establishment of structure-activity relationships (SAR).
Amide Synthesis: A Gateway to Diverse Functionality
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. The resulting amide bond is metabolically stable and can participate in hydrogen bonding interactions with biological targets. The general workflow for amide synthesis from 5,7-Dibromo-benzofuran-2-carboxylic acid is depicted below.
Caption: General workflow for the synthesis of 5,7-Dibromo-benzofuran-2-carboxamide derivatives.
Ester Synthesis: Modulating Lipophilicity and Prodrug Potential
Esterification of the carboxylic acid is another key derivatization strategy. Esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid. Furthermore, the ester group can significantly modulate the lipophilicity of the molecule, which can impact its cell permeability and overall pharmacokinetic profile. A common method for this transformation is the Fischer esterification.
Caption: Workflow for the synthesis of 5,7-Dibromo-benzofuran-2-carboxylate derivatives via Fischer esterification.
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dibromo-benzofuran-2-carbonyl chloride
Rationale: The conversion of the carboxylic acid to its corresponding acyl chloride is a common and effective method for activating the carboxyl group for subsequent nucleophilic acyl substitution reactions, such as amidation. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Materials:
-
5,7-Dibromo-benzofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-Dibromo-benzofuran-2-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a suspension.
-
Carefully add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under a fume hood.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the excess SOCl₂ vapors.
-
The resulting crude 5,7-Dibromo-benzofuran-2-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of 5,7-Dibromo-benzofuran-2-carboxamides
Rationale: This protocol utilizes the activated acyl chloride intermediate to react with a primary or secondary amine, forming the corresponding amide. Triethylamine (Et₃N) or pyridine is used as a base to neutralize the HCl generated during the reaction.
Materials:
-
5,7-Dibromo-benzofuran-2-carbonyl chloride (from Protocol 1)
-
Appropriate primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5,7-Dibromo-benzofuran-2-carbonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5,7-Dibromo-benzofuran-2-carboxamide derivative.
| Derivative | Amine Used | Typical Yield | Reference |
| N-Aryl Amides | Substituted Anilines | 60-85% | [3] |
| N-Alkyl Amides | Various Alkylamines | 65-90% | [3] |
Protocol 3: Direct Esterification of 5,7-Dibromo-benzofuran-2-carboxylic acid (Fischer Esterification)
Rationale: Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, and the water formed is removed.
Materials:
-
5,7-Dibromo-benzofuran-2-carboxylic acid
-
Alcohol (e.g., methanol, ethanol; used in excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5,7-Dibromo-benzofuran-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol) in a round-bottom flask. The alcohol should be in large excess to act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude ester by recrystallization or silica gel column chromatography.
Biological Activity and Structure-Activity Relationship (SAR) Insights
While specific biological data for derivatives of 5,7-Dibromo-benzofuran-2-carboxylic acid is emerging, the broader class of halogenated benzofuran-2-carboxamides and esters has shown significant promise in anticancer and antimicrobial applications.
Anticancer Activity: Derivatives of benzofuran-2-carboxamide have demonstrated potent cytotoxic activities against various human cancer cell lines.[2] The nature and position of substituents on the amide nitrogen play a crucial role in determining the anticancer potency. For instance, the presence of a N-phenethyl carboxamide has been shown to significantly enhance antiproliferative activity.[3] The halogen atoms on the benzofuran ring are also critical for activity, with studies suggesting that while the specific halogen (Cl, Br, F) may not drastically alter cytotoxicity, its position is of great importance.[2]
Antimicrobial Activity: Benzofuran derivatives have also been explored for their antimicrobial properties. Certain amide derivatives of benzodifuran-2-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The specific substituents on the amide moiety influence the spectrum and potency of the antimicrobial activity.
Structure-Activity Relationship (SAR) Summary: The derivatization of the carboxylic acid group of 5,7-Dibromo-benzofuran-2-carboxylic acid provides a powerful tool for modulating biological activity.
Caption: Key structure-activity relationship considerations for 5,7-Dibromo-benzofuran-2-carboxylic acid derivatives.
Conclusion
5,7-Dibromo-benzofuran-2-carboxylic acid represents a highly valuable and versatile starting material for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this document provide a solid foundation for the synthesis of novel amide and ester derivatives. The exploration of various amine and alcohol building blocks, coupled with a systematic evaluation of their biological activities, will undoubtedly lead to the discovery of new and potent therapeutic agents. The presence of the bromine atoms on the benzofuran core offers an additional layer of synthetic versatility, paving the way for the creation of even more complex and potentially more active molecules.
References
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for High-Throughput Screening of Substituted Benzofurans
Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are ubiquitous in nature and have been extensively explored in synthetic chemistry, leading to a vast and diverse chemical space.[1][2] Substituted benzofurans exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2] This versatility makes benzofuran libraries a rich source for identifying novel therapeutic agents through High-Throughput Screening (HTS).
HTS enables the rapid testing of tens of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[3] The success of an HTS campaign hinges on the development of robust, sensitive, and reproducible assays tailored to the specific biological question. This guide provides detailed application notes and protocols for various HTS assays suitable for screening substituted benzofuran libraries, with a focus on the scientific rationale behind the experimental design and the importance of self-validating systems.
Section 1: Foundational Principles of HTS Assay Design for Benzofuran Libraries
Before delving into specific protocols, it is crucial to understand the core principles of designing an effective HTS campaign. The choice between a biochemical and a cell-based assay is a primary consideration.
-
Biochemical Assays: These assays utilize purified components such as enzymes or receptors to measure the direct interaction of a compound with its molecular target.[4] They are often simpler to optimize and can provide direct structure-activity relationships (SAR). However, they lack the context of a cellular environment.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell, such as gene expression, cell viability, or signal transduction.[5] They offer greater physiological relevance but can be more complex to develop and interpret due to factors like compound permeability and off-target effects.
A critical parameter for validating an HTS assay is the Z-factor (Z') , which provides a statistical measure of the assay's quality and its ability to reliably distinguish between positive and negative controls. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.
Section 2: Cell-Based Reporter Gene Assays for Modulators of Signaling Pathways
Reporter gene assays are powerful tools for screening compound libraries against specific signaling pathways. They are particularly useful for identifying benzofuran derivatives that act as agonists or antagonists of receptors or modulators of transcription factors. The principle involves linking a promoter responsive to the pathway of interest to a reporter gene (e.g., luciferase) that produces a readily detectable signal.
Application Example: Screening for STING Agonists
Benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in innate immunity. An HTS campaign to identify such molecules could employ a luciferase reporter assay where the luciferase gene is under the control of the IFN-β promoter.
Protocol 2.1: High-Throughput Luciferase Reporter Assay
This protocol is designed for a 384-well plate format.
I. Materials and Reagents:
-
HEK293T cells stably expressing STING and an IFN-β promoter-luciferase reporter construct.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Substituted benzofuran library dissolved in DMSO (10 mM stock).
-
Positive control (e.g., cGAMP).
-
Negative control (DMSO).
-
Luciferase Assay System (e.g., Promega Luciferase Assay System).[6]
-
White, opaque 384-well assay plates.
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend the cells in complete growth medium to a density of 2 x 10^5 cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the benzofuran library, positive control, and negative control in assay medium to the desired final concentration (typically 10 µM for a primary screen).
-
Using a liquid handler or pin tool, transfer a small volume (e.g., 25-50 nL) of the compound solutions to the cell plate.
-
Incubate for the desired treatment period (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the cell plate and the Luciferase Assay Reagent to room temperature.
-
Add a volume of Luciferase Assay Reagent equal to the culture volume in each well (e.g., 25 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Data Normalization: Normalize the data to the plate controls. The activity of each compound can be expressed as a percentage of the positive control response after subtracting the negative control baseline.
-
Hit Identification: Identify "hits" as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
Section 3: Cell Viability and Cytotoxicity Assays
Assessing the cytotoxicity of hit compounds is a critical step in the hit validation process. A common and robust method is to measure the intracellular ATP levels, as ATP is a marker of metabolically active, viable cells.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS-compatible method for this purpose.
Protocol 3.1: High-Throughput CellTiter-Glo® Viability Assay
This protocol is a follow-up to a primary screen to assess the toxicity of identified benzofuran "hits".
I. Materials and Reagents:
-
A relevant cell line (e.g., the one used in the primary screen or a cancer cell line if screening for anticancer agents).
-
Complete growth medium.
-
Benzofuran hit compounds at various concentrations.
-
Positive control for cytotoxicity (e.g., staurosporine).
-
Negative control (DMSO).
-
White, opaque 384-well assay plates.
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into 384-well plates as described in Protocol 2.1.
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the benzofuran hit compounds.
-
Add the compounds to the cells and incubate for a period relevant to the intended therapeutic application (e.g., 48-72 hours for anticancer agents).
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix on an orbital shaker for 2 minutes to lyse the cells.[7]
-
Incubate at room temperature for 10 minutes to stabilize the signal.[7]
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration).
-
Data Presentation: Cytotoxicity of Benzofuran Hits
| Compound ID | Primary Screen Activity (% of Control) | CC50 (µM) |
| BZF-001 | 150% | > 50 |
| BZF-002 | 125% | 12.5 |
| BZF-003 | 180% | > 50 |
| BZF-004 | 95% | 2.3 |
This table allows for the quick identification of potent hits with low cytotoxicity (e.g., BZF-001 and BZF-003).
Section 4: Biochemical Assays for Target-Based Screening
Biochemical assays are ideal for screening benzofuran libraries against specific molecular targets like kinases, phosphatases, or proteases. Fluorescence Polarization (FP) is a powerful, homogeneous technique for monitoring molecular binding events in solution.
Application Example: Screening for Kinase Inhibitors
Many benzofuran derivatives are being investigated as kinase inhibitors for cancer therapy. An FP-based competition assay can be used to identify benzofurans that displace a fluorescently labeled ligand from the kinase active site.
Protocol 4.1: Fluorescence Polarization Competition Assay
I. Materials and Reagents:
-
Purified kinase of interest.
-
Fluorescently labeled ligand (tracer) with known affinity for the kinase.
-
Assay buffer (optimized for kinase stability and activity).
-
Benzofuran library in DMSO.
-
Positive control (a known inhibitor).
-
Negative control (DMSO).
-
Black, low-volume 384-well plates.
II. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare solutions of the kinase and the fluorescent tracer in the assay buffer at 2x the final desired concentration.
-
Prepare a compound plate with serial dilutions of the benzofuran compounds.
-
-
Assay Assembly:
-
Add the benzofuran compounds or controls to the wells of the 384-well plate.
-
Add the 2x kinase solution and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Add the 2x fluorescent tracer solution to initiate the competition reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (this should be determined during assay development).
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with the appropriate filters and polarizers.[9]
-
-
Data Analysis:
-
A high mP value indicates that the fluorescent tracer is bound to the large kinase, while a low mP value indicates it is unbound and tumbling freely in solution.
-
Active inhibitors will displace the tracer, leading to a decrease in the mP value.
-
Plot the mP values against the compound concentration to determine the IC50 (50% inhibitory concentration).
-
Section 5: Antimicrobial Susceptibility Testing in HTS Format
The benzofuran scaffold is a promising starting point for the development of new antimicrobial agents.[10] HTS can be used to screen large libraries for compounds with antibacterial or antifungal activity. The broth microdilution method is a standard technique that can be adapted for HTS.[11]
Protocol 5.1: High-Throughput Broth Microdilution Assay
I. Materials and Reagents:
-
Bacterial or fungal strain of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Benzofuran library in DMSO.
-
Positive control (e.g., a known antibiotic like ciprofloxacin).
-
Negative control (DMSO).
-
Sterile 384-well plates.
-
A reagent to assess cell viability (e.g., resazurin or a commercial ATP-based reagent).
II. Step-by-Step Methodology:
-
Inoculum Preparation:
-
Grow the microbial strain to the mid-logarithmic phase.
-
Dilute the culture in the growth medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Plate Preparation:
-
Add the diluted benzofuran compounds and controls to the 384-well plates.
-
Add the microbial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Growth Assessment:
-
Add the viability reagent (e.g., resazurin) and incubate for a further 1-4 hours.
-
Measure the absorbance or fluorescence on a plate reader. A color change (for resazurin) or signal intensity will indicate microbial growth.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth.[11]
-
Section 6: Hit Validation and Data Analysis Workflow
A crucial part of any HTS campaign is the rigorous validation of initial "hits" to eliminate false positives and prioritize the most promising compounds for further development.
Workflow for Hit Triage and Validation
Caption: A generalized workflow for hit validation following a primary HTS campaign.
Key Considerations in Hit Validation:
-
Dose-Response Confirmation: Re-testing initial hits at multiple concentrations to confirm their activity and determine potency (IC50 or EC50).
-
Assay Interference: Many compounds can interfere with assay technologies (e.g., auto-fluorescence, luciferase inhibition). It's crucial to run counter-screens to identify and eliminate these artifacts.[12]
-
Orthogonal Assays: Validating hits in a secondary, mechanistically different assay to increase confidence in their biological activity.
-
Structure-Activity Relationship (SAR) Analysis: Examining the relationship between the chemical structure of the benzofuran derivatives and their biological activity to guide the synthesis of more potent and selective analogs.
Conclusion
The substituted benzofuran scaffold holds immense promise for the discovery of novel therapeutics. The successful identification of active compounds from large libraries is critically dependent on the selection and implementation of well-designed and robust high-throughput screening assays. The protocols and guidelines presented here offer a framework for researchers to develop and execute effective HTS campaigns targeting a wide range of biological processes. By integrating these methodologies with a rigorous hit validation strategy, the full potential of benzofuran chemistry can be harnessed to accelerate the drug discovery pipeline.
References
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(Reference from search result[13])
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Emory University. Luciferase Assay protocol. Retrieved from [Link]
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National Center for Biotechnology Information. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
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Application Notes and Protocols for 5,7-Dibromo-benzofuran-2-carboxylic acid as a Potential Pim-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Pim-1 Kinase
The Pim-1 kinase, a member of the serine/threonine kinase family, has emerged as a significant therapeutic target in oncology.[1][2] Overexpressed in various hematological malignancies and solid tumors, including prostate and breast cancer, Pim-1 plays a crucial role in promoting cell proliferation, survival, and drug resistance.[1][3] Its activity is implicated in the regulation of numerous downstream signaling pathways that are fundamental to cancer progression. Therefore, the development of potent and selective Pim-1 inhibitors represents a promising avenue for novel cancer therapies.
This document provides detailed application notes and protocols for the investigation of 5,7-Dibromo-benzofuran-2-carboxylic acid , a novel small molecule identified as a potential inhibitor of Pim-1 kinase. This guide is intended for researchers and drug development professionals interested in evaluating the efficacy and mechanism of action of this compound. Benzofuran derivatives have shown potential as anticancer agents, and the introduction of halogen atoms can enhance their activity and selectivity.[4][5]
Compound Profile: 5,7-Dibromo-benzofuran-2-carboxylic acid
| Compound Name | 5,7-Dibromo-benzofuran-2-carboxylic acid |
| Structure | (Structure to be inserted here if available) |
| Molecular Formula | C9H4Br2O3 |
| Molecular Weight | 335.94 g/mol |
| Target | Pim-1 Kinase |
| Therapeutic Area | Oncology |
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 in cell survival and proliferation, highlighting key downstream targets.
Caption: Pim-1 signaling pathway and the inhibitory action of the compound.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the potential of 5,7-Dibromo-benzofuran-2-carboxylic acid as a Pim-1 inhibitor.
Caption: Experimental workflow for inhibitor evaluation.
Protocols
Protocol 1: Synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid
Materials:
-
Benzofuran-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Sodium chloride (brine)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve benzofuran-2-carboxylic acid (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution.
-
Acid Catalyst: Carefully add concentrated sulfuric acid dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5,7-Dibromo-benzofuran-2-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay from Promega.[6]
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a peptide derived from the Bad protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
5,7-Dibromo-benzofuran-2-carboxylic acid (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of 5,7-Dibromo-benzofuran-2-carboxylic acid and the positive control in DMSO. Prepare the kinase reaction mixture containing Pim-1 kinase, substrate peptide, and ATP in kinase buffer.
-
Dispense Inhibitor: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate Kinase Reaction: Add 2 µL of the Pim-1 kinase to each well.
-
Add Substrate/ATP Mix: Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Expected Results:
A dose-dependent decrease in the luminescent signal is expected with increasing concentrations of 5,7-Dibromo-benzofuran-2-carboxylic acid, indicating inhibition of Pim-1 kinase activity.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| 5,7-Dibromo-benzofuran-2-carboxylic acid | (Experimental Value) | (Experimental Value) | (Experimental Value) |
| AZD1208 (Reference) | 0.4 | 5 | 1.9[7] |
| SGI-1776 (Reference) | 7 | 363 | 78 |
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of 5,7-Dibromo-benzofuran-2-carboxylic acid on the proliferation of cancer cells.
Materials:
-
Human cancer cell line with known Pim-1 expression (e.g., PC-3 for prostate cancer, T47D for breast cancer)[8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
5,7-Dibromo-benzofuran-2-carboxylic acid (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 5,7-Dibromo-benzofuran-2-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a DMSO vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
Expected Results:
A dose-dependent decrease in cell viability is expected in Pim-1-dependent cancer cell lines treated with 5,7-Dibromo-benzofuran-2-carboxylic acid.
| Cell Line | Pim-1 Expression | GI50 of 5,7-Dibromo-benzofuran-2-carboxylic acid (µM) |
| PC-3 (Prostate) | High | (Experimental Value) |
| T47D (Breast) | High | (Experimental Value) |
| Normal Cell Line (e.g., HEK293) | Low | (Experimental Value) |
Protocol 4: Western Blot Analysis of Pim-1 Downstream Targets
This protocol is used to confirm the on-target effect of the inhibitor in a cellular context by examining the phosphorylation status of a known Pim-1 substrate, such as BAD.
Materials:
-
Cancer cells treated with 5,7-Dibromo-benzofuran-2-carboxylic acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-Pim-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-BAD to total BAD and the loading control (GAPDH).
-
Compare the levels of phospho-BAD in treated versus untreated cells.
Expected Results:
A decrease in the phosphorylation of BAD at Ser112 is expected in cells treated with 5,7-Dibromo-benzofuran-2-carboxylic acid, confirming the inhibition of Pim-1 kinase activity in a cellular environment.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1583. [Link]
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Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. 2007;6(1):163-172. [Link]
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In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters. 2019;18(5):4937-4944. [Link]
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PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(10):3050-3056. [Link]
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Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds. 2015;51(8):745-749. [Link]
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Pim-1 kinase as cancer drug target: An update. Journal of Cellular and Molecular Medicine. 2020;24(12):6580-6589. [Link]
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PIM1. Wikipedia. [Link]
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Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Journal of Medicinal Chemistry. 2020;63(7):3586-3601. [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules. 2017;22(10):1676. [Link]
-
Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]
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Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology. 2021;11:685392. [Link]
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Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2021;26(16):4996. [Link]
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FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules. 2024;263(Pt 2):139107. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024;9(20):22035-22066. [Link]
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Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Journal of Medicinal Chemistry. 2020;63(7):3586-3601. [Link]
-
PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry. 2019;172:148-168. [Link]
-
Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry. 2023;250:115220. [Link]
-
Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. 2015;25(12):2545-2549. [Link]
-
Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Molecules. 2021;26(11):3325. [Link]
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Application Notes and Protocols: Harnessing Click Chemistry for the Functionalization of Benzofuran-2-Carboxylate Derivatives
These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the application of click chemistry to modify and functionalize benzofuran-2-carboxylate derivatives. This privileged scaffold is a cornerstone in medicinal chemistry, and its strategic modification via click chemistry opens new avenues for drug discovery, bioconjugation, and materials science.[1][2]
Introduction: The Power of Benzofuran-2-Carboxylates and the Precision of Click Chemistry
The benzofuran core is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[2][3] Derivatives of benzofuran-2-carboxylic acid, in particular, have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The ability to rapidly and efficiently generate diverse libraries of these compounds is paramount for modern drug discovery campaigns.
Click chemistry, a concept introduced by K. Barry Sharpless, offers a suite of reactions that are rapid, selective, and high-yielding. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for molecular assembly. This guide will detail protocols for the preparation of "clickable" benzofuran-2-carboxylate derivatives and their subsequent conjugation using both CuAAC and SPAAC methodologies.
Workflow for Click Chemistry with Benzofuran-2-Carboxylates
The overall strategy involves a modular approach where the benzofuran-2-carboxylate core is first functionalized with either an azide or an alkyne "handle." This "click-ready" derivative can then be conjugated to a variety of molecules, including biomolecules, polymers, or other small molecules, that bear the complementary functional group.
Part 1: Synthesis of "Click-Ready" Benzofuran-2-Carboxylate Precursors
The versatility of this approach hinges on the efficient synthesis of benzofuran-2-carboxylate derivatives bearing a terminal alkyne or an azide group.
Protocol 1: Synthesis of Prop-2-yn-1-yl Benzofuran-2-carboxylate (Alkyne-Modified)
This protocol describes the esterification of benzofuran-2-carboxylic acid with propargyl alcohol to introduce a terminal alkyne.
Rationale: The carboxylate group at the 2-position of the benzofuran is an ideal attachment point for introducing a "click" handle without significantly altering the core pharmacophore. Propargyl alcohol is a readily available and inexpensive source of a terminal alkyne. The use of thionyl chloride (SOCl₂) activates the carboxylic acid for efficient esterification.[1]
Step-by-Step Methodology:
-
Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzofuran-2-carboxylic acid (1.0 mmol) in thionyl chloride (1.0 mmol). Stir the solution at 90°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Esterification: After completion, cool the reaction mixture to 0°C and dilute with anhydrous dichloromethane (CH₂Cl₂). Slowly add triethylamine (1.5 mmol) followed by propargyl alcohol (1.1 mmol).
-
Reaction Progression: Allow the resulting solution to stir at room temperature for 2 hours.
-
Work-up: Remove the CH₂Cl₂ under reduced pressure. Dilute the residue with chilled water and extract with ethyl acetate (2 x 50 mL).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and petroleum ether (2:8) as the eluent to afford the pure prop-2-yn-1-yl benzofuran-2-carboxylate.[1]
| Parameter | Value | Reference |
| Starting Material | Benzofuran-2-carboxylic acid | [1] |
| Reagents | Thionyl chloride, Triethylamine, Propargyl alcohol | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Time | 3 hours (total) | [1] |
| Typical Yield | ~77% | [1] |
Protocol 2: Synthesis of an Azide-Modified Benzofuran-2-Carboxylate (Hypothetical Protocol)
This protocol outlines a plausible route to an azide-functionalized benzofuran-2-carboxylate, a necessary precursor for SPAAC with strained alkynes. This involves the synthesis of an amino-functionalized benzofuran-2-carboxylate followed by a diazotization-azidation reaction.
Rationale: Introducing an azide can be achieved through various methods. A common approach is the conversion of a primary amine. Ethyl 5-aminobenzofuran-2-carboxylate is a known compound and can be synthesized from commercially available starting materials.[4][5] The subsequent conversion of the amino group to an azide provides the desired "click-ready" molecule.
Step-by-Step Methodology:
-
Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate: This intermediate can be prepared via established literature procedures, for example, by the reaction of ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)ammonium chloride and potassium carbonate in 1-butanol.[4][5]
-
Diazotization: Dissolve ethyl 5-aminobenzofuran-2-carboxylate (1.0 mmol) in a mixture of water and concentrated hydrochloric acid at 0-5°C. Add a solution of sodium nitrite (1.1 mmol) in water dropwise while maintaining the temperature below 5°C.
-
Azidation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 mmol) in water dropwise. Stir the reaction mixture at 0-5°C for 1 hour and then allow it to warm to room temperature.
-
Work-up and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 5-azidobenzofuran-2-carboxylate.
Part 2: Click Chemistry Protocols
With the "click-ready" benzofuran-2-carboxylate derivatives in hand, the next step is the cycloaddition reaction.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of prop-2-yn-1-yl benzofuran-2-carboxylate with a substituted aryl azide to form a 1,2,3-triazole-linked conjugate.[1]
Rationale: The CuAAC reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer. The use of a CuSO₄/sodium ascorbate catalytic system in a DMF/water solvent mixture provides a mild and environmentally friendly reaction medium.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, dissolve prop-2-yn-1-yl benzofuran-2-carboxylate (1.0 mmol) and the desired aryl or benzyl azide (1.1 mmol) in a 1:1 mixture of DMF and water.
-
Catalyst Addition: To this solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol) and sodium ascorbate (0.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the desired (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzofuran-2-carboxylate derivative.
| Parameter | Value | Reference |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate | [1] |
| Solvent | DMF/H₂O (1:1) | [1] |
| Temperature | Room Temperature | [1] |
| Typical Reaction Time | 2-6 hours | [1] |
| Typical Yields | 75-80% | [1] |
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Expert-Extrapolated Protocol)
This protocol describes a scientifically plausible, though hypothetical, approach for the copper-free click reaction of an azide-modified benzofuran-2-carboxylate with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Rationale: SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[][7] The high ring strain of cyclooctynes drives the reaction forward.[7] By functionalizing a molecule of interest with a DBCO group, it can be readily conjugated to the azide-modified benzofuran-2-carboxylate.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Synthesize the azide-modified benzofuran-2-carboxylate as described in Protocol 2 .
-
Obtain or synthesize a DBCO-functionalized molecule of interest. For example, DBCO-acid can be coupled to an amine-containing biomolecule or polymer via standard amide bond formation.[8]
-
-
Reaction Setup: Dissolve the azide-modified benzofuran-2-carboxylate (1.0 equivalent) and the DBCO-functionalized molecule (1.2 equivalents) in a biocompatible solvent such as a mixture of phosphate-buffered saline (PBS) and DMSO (to ensure solubility of both reactants).
-
Reaction: Incubate the reaction mixture at room temperature or 37°C with gentle agitation. The reaction progress can be monitored by LC-MS or HPLC.
-
Purification: The purification method will depend on the nature of the conjugate. For small molecule conjugates, reverse-phase HPLC is often suitable. For bioconjugates, size exclusion chromatography (SEC) or affinity chromatography may be necessary to remove unreacted starting materials.
| Parameter | Typical Value | Reference |
| Alkyne | Strained cyclooctyne (e.g., DBCO) | [8][9] |
| Solvent | Aqueous buffers (e.g., PBS) with co-solvents (e.g., DMSO) | [7] |
| Temperature | Room Temperature to 37°C | [7] |
| Reaction Time | 1-24 hours | [7] |
| Reactant Concentration | Can be performed at low micromolar concentrations | [10] |
Part 3: Applications of Click-Modified Benzofuran-2-Carboxylates
The ability to easily conjugate benzofuran-2-carboxylates to other molecules opens up a vast application space.
Application Note 1: Drug Discovery and Medicinal Chemistry
The triazole ring formed during the click reaction is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing the pharmacological properties of the parent molecule.[1]
-
Lead Optimization: By clicking a library of diverse azides or alkynes to a benzofuran-2-carboxylate core, medicinal chemists can rapidly generate a large number of analogs for structure-activity relationship (SAR) studies.
-
Hybrid Molecules: Click chemistry allows for the facile combination of the benzofuran-2-carboxylate pharmacophore with other known active moieties to create hybrid drugs with potentially synergistic or dual-acting properties. For instance, clicking an antimicrobial peptide to a benzofuran-2-carboxylate could lead to a novel antibiotic with enhanced potency.[1]
Application Note 2: Bioconjugation for Targeted Drug Delivery and Imaging
The bioorthogonal nature of SPAAC makes it an excellent choice for conjugating benzofuran-2-carboxylate-based drugs or imaging agents to targeting ligands such as antibodies or peptides.
Hypothetical Protocol for Antibody-Drug Conjugate (ADC) Synthesis:
-
Prepare Components: Synthesize an azide-modified benzofuran-2-carboxylate drug payload. Modify a monoclonal antibody with a DBCO-NHS ester to introduce the strained alkyne.
-
Conjugation: Mix the azide-drug and the DBCO-antibody in a biocompatible buffer (e.g., PBS, pH 7.4). Incubate at 4°C for 12-24 hours.[7]
-
Purification: Purify the resulting ADC using size exclusion chromatography to remove unreacted drug.
-
Characterization: Characterize the ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and by SDS-PAGE to confirm conjugation.
Application Note 3: Materials Science and Polymer Chemistry
Benzofuran derivatives can be incorporated into polymers to impart specific biological or photophysical properties. Click chemistry provides a highly efficient method for either polymerizing "clickable" benzofuran monomers or for post-polymerization functionalization of polymers.[11]
Hypothetical Protocol for Polymer Functionalization:
-
Prepare "Clickable" Polymer: Synthesize a polymer with pendant azide or alkyne groups. For example, an azide-terminated polystyrene can be prepared by atom transfer radical polymerization (ATRP).
-
Prepare "Clickable" Benzofuran: Synthesize an alkyne- or azide-modified benzofuran-2-carboxylate.
-
Click Reaction: Perform a CuAAC or SPAAC reaction between the polymer and the benzofuran derivative.
-
Purification and Characterization: Purify the functionalized polymer by precipitation or dialysis. Characterize the product by ¹H NMR to confirm the presence of the benzofuran moiety and by Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution.[12][13][14]
Conclusion
Click chemistry provides a powerful and versatile platform for the functionalization of benzofuran-2-carboxylate derivatives. The protocols and application notes presented here offer a starting point for researchers to explore the vast potential of these reactions in drug discovery, bioconjugation, and materials science. The modularity and efficiency of click chemistry, coupled with the inherent biological relevance of the benzofuran scaffold, promise to accelerate innovation in these fields.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]
-
Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Treat Glioblastoma. (n.d.). MDPI. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]
-
Polymers characterization by 1H NMR, DSC and GPC. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction of Lactone-Containing Poly(benzofuran-co-arylacetic acid) with Diamines to Cross-Linked Products of Improved Thermal Conductivity. (2024). MDPI. Retrieved from [Link]
- Process for preparing benzofuran-2-carboxamide derivatives. (n.d.). Google Patents.
-
The Use of Click Chemistry in Polymer Synthesis and Modifications. (2024). Darcy & Roy Press. Retrieved from [Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). PMC. Retrieved from [Link]
-
Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. (2023). ACS Publications. Retrieved from [Link]
-
Polymers with benzofuro‐benzofuran structures. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. (2023). Preprints.org. Retrieved from [Link]
-
GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved from [Link]
-
Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. (n.d.). SciSpace. Retrieved from [Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (2016). PMC. Retrieved from [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.). Retrieved from [Link]
-
Palladium-Mediated Functionalization of Benzofuran and Benzothiophene Cores. (2018). ACS Publications. Retrieved from [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). PMC. Retrieved from [Link]
-
Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. (2022). National Institutes of Health. Retrieved from [Link]
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, ?click chemistry?. (n.d.). ResearchGate. Retrieved from [Link]
-
The effects of buffer, pH, and temperature on the kinetics of strain-promoted alkyne–azide cycloaddition (SPAAC) reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A 18 F-labeled Dibenzocyclooctyne(DBCO)-Derivative for Copper-free Click Labeling of Biomolecules. (n.d.). ResearchGate. Retrieved from [Link]
-
PEG–Peptide Conjugates. (2014). ACS Publications. Retrieved from [Link]
-
A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. (2023). MDPI. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. Retrieved from [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent. Retrieved from [Link]
-
Click chemistry & bioconjugation. (n.d.). Tebubio. Retrieved from [Link]
-
The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. (n.d.). ResearchGate. Retrieved from [Link]
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (n.d.). ResearchGate. Retrieved from [Link]
-
Why Use Click Chemistry For Efficient Polymer Functionalization? (2023). YouTube. Retrieved from [Link]
- Improved process for preparing benzofuran-2-carboxamide derivatives. (n.d.). Google Patents.
-
Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives. (2023). MDPI. Retrieved from [Link]
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 5. WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drpress.org [drpress.org]
- 12. researchgate.net [researchgate.net]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of 5,7-Dibromo-benzofuran-2-carboxylic acid
Prepared by: Senior Application Scientist, Organic Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5,7-Dibromo-benzofuran-2-carboxylic acid. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.
Part 1: Purification Strategy Overview
Purifying 5,7-Dibromo-benzofuran-2-carboxylic acid hinges on exploiting its key chemical properties: the acidic carboxylic acid group and its aromatic, crystalline nature. The optimal strategy often involves a multi-step approach, starting with a bulk purification technique to remove major impurities, followed by a final polishing step to achieve high purity.
The primary methods at your disposal are:
-
Acid-Base Extraction: Capitalizes on the acidic nature of the carboxyl group to separate it from neutral or basic impurities.[1][2][3]
-
Recrystallization: An effective technique for purifying solid compounds, leveraging differences in solubility between the product and impurities in a chosen solvent system at varying temperatures.[1]
-
Silica Gel Chromatography: Used to separate compounds based on polarity, though it can be challenging for carboxylic acids without careful mobile phase modification.[4][5][6]
Below is a decision-making workflow to help you select the most appropriate starting point for your purification.
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Benzofuran Cyclization Reactions
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with benzofuran cyclization reactions. Here, you will find practical, field-tested advice to troubleshoot common experimental challenges and answers to frequently asked questions, all grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, increase yields, and minimize impurities.
Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues
This section addresses specific problems you may encounter during benzofuran synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low to No Product Yield
Question: My benzofuran cyclization reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
Answer: Low or no yield is a common frustration in organic synthesis. For benzofuran cyclization, the root cause often lies in one of the following areas: the catalyst system, the reaction conditions, or the nature of your starting materials.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium or copper catalyst is the heart of many benzofuran syntheses, such as the Sonogashira coupling followed by cyclization. If the catalyst is old, has been improperly stored, or is of low quality, it will not be effective.
-
Solution: Always use a fresh, high-purity catalyst. If you suspect your catalyst has degraded, consider purchasing a new batch. For palladium-catalyzed reactions, ensure that the palladium source is appropriate for the desired catalytic cycle (e.g., Pd(0) or a precursor that can be reduced in situ).
-
-
Inadequate Co-catalyst (if applicable): In many palladium-catalyzed Sonogashira couplings for benzofuran synthesis, a copper(I) co-catalyst, such as CuI, is crucial.[1] The absence of the co-catalyst can lead to reaction failure.[1]
-
Solution: Ensure that you are adding the appropriate amount of CuI to your reaction mixture. The copper co-catalyst facilitates the formation of a key copper acetylide intermediate, which is essential for the subsequent coupling with the aryl halide.[1]
-
-
Sub-optimal Temperature: The reaction temperature can significantly impact the rate of reaction and the stability of the intermediates.
-
Solution: Experiment with a range of temperatures. Some reactions may require heating to overcome the activation energy barrier, while others might benefit from lower temperatures to prevent decomposition of starting materials or products. A good starting point is the temperature reported in a similar literature procedure, which you can then optimize.
-
-
Incorrect Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the reaction mechanism.
-
Solution: A solvent screen is a powerful optimization tool. For polar intermediates, a more polar solvent may be beneficial.[1] In some cases, eco-friendly deep eutectic solvents (DES) like choline chloride-ethylene glycol have been shown to stabilize polar intermediates and accelerate transformations.[1]
-
-
Unfavorable Electronic Effects of Substituents: The electronic nature of the substituents on your phenol and alkyne starting materials can have a profound impact on the reaction's success.[2] Electron-withdrawing groups on the phenyl ring can diminish the yield of benzofuran derivatives, while electron-donating groups can increase it.[1]
-
Solution: If you are working with a substrate that has strong electron-withdrawing groups, you may need to employ more forcing reaction conditions, such as a higher catalyst loading, a more electron-rich ligand for the metal, or a higher reaction temperature.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired benzofuran, but I'm also getting a significant amount of side products, which is complicating purification and lowering my yield. What are these side products and how can I minimize them?
Answer: The formation of side products is a clear indicator that your reaction conditions are not selective for the desired pathway. Identifying the side products is the first step to mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Homocoupling of the Alkyne (Glaser Coupling): In copper-catalyzed reactions, the terminal alkyne can couple with itself to form a diyne, especially in the presence of oxygen.
-
Mitigation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. The choice of base can also influence the rate of this side reaction.
-
-
Protodehalogenation of the Aryl Halide: The aryl halide can be reduced, replacing the halogen with a hydrogen atom, particularly in the presence of a palladium catalyst and a hydrogen source (which can be the solvent or trace amounts of water).
-
Mitigation: Use a dry, deoxygenated solvent. Ensure all your reagents are anhydrous.
-
-
Incomplete Cyclization: You may isolate the coupled intermediate (e.g., the 2-alkynylphenol in a Sonogashira-based approach) if the subsequent intramolecular cyclization does not proceed to completion.
-
Mitigation: The cyclization step is often promoted by a base or heat. Ensure your base is strong enough and present in a sufficient stoichiometric amount. You may also need to increase the reaction temperature or prolong the reaction time to drive the cyclization to completion.
-
-
Competitive Cyclization Pathways (e.g., Dötz Reaction): In certain complex syntheses, alternative cyclization pathways can compete with the desired benzofuran formation, leading to different heterocyclic or carbocyclic products.[3]
-
Mitigation: This is highly substrate-dependent. Careful selection of the catalyst and reaction conditions is key to directing the reaction towards the desired benzofuran product. Reviewing literature for similar substrate systems can provide valuable insights.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of benzofuran cyclization.
1. How do I choose the right catalyst for my benzofuran synthesis?
The choice of catalyst depends on the specific reaction you are performing.
-
Palladium-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) are widely used, often in combination with a copper(I) co-catalyst, for reactions involving Sonogashira coupling.[1]
-
Copper-based catalysts (e.g., CuI, CuBr) are also common, particularly for reactions that proceed through a copper acetylide intermediate.[4]
-
Gold and Ruthenium catalysts have also been employed for specific transformations leading to benzofurans.[1]
-
Lewis acids (e.g., BF₃·OEt₂) can catalyze domino reactions for benzofuran synthesis.[1]
When in doubt, start with a catalyst system that has been successfully used for a similar substrate in the literature.
2. What is the role of the base in benzofuran cyclization, and how do I select the right one?
The base plays multiple roles in benzofuran synthesis:
-
Deprotonation: It deprotonates the phenol and/or the terminal alkyne to generate the nucleophilic species required for coupling and cyclization.
-
Neutralizing Acidic Byproducts: It neutralizes any acid that is generated during the reaction, which could otherwise inhibit the catalyst or promote side reactions.
-
Promoting Cyclization: In some cases, the base is directly involved in the cyclization step.
Commonly used bases include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The choice of base can be crucial; for instance, using K₂CO₃ instead of Na₂CO₃ has been shown to prevent unwanted auto-cyclization in certain systems.[3]
3. How does the choice of solvent affect my reaction?
The solvent can influence:
-
Solubility: All reactants and the catalyst must be soluble in the reaction medium.
-
Reaction Rate: The polarity of the solvent can affect the rate of the reaction.
-
Stabilization of Intermediates: Solvents can stabilize charged intermediates, which can be beneficial for the reaction.[1]
Common solvents include toluene, DMF, acetonitrile, and THF. For some reactions, greener alternatives like deep eutectic solvents have been shown to be effective.[1]
4. How can I monitor the progress of my benzofuran cyclization?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the conversion and the presence of any side products.
5. I have synthesized my benzofuran product, but I'm having trouble with purification. What are some common challenges and solutions?
Purification of benzofurans can sometimes be challenging due to the presence of closely related side products or residual catalyst.
-
Column Chromatography: This is the most common purification method. A careful selection of the eluent system is crucial for achieving good separation. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for obtaining highly pure material.
-
Removal of Metal Catalyst: Residual palladium or copper can often be removed by washing the organic extract with an aqueous solution of a chelating agent (e.g., EDTA) or by filtering the crude product through a plug of silica gel or celite.
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Benzofuran Synthesis via Sonogashira Coupling and Cyclization
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
2-Iodophenol derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the triethylamine and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Substituents on Benzofuran Yield
| Substituent on Phenol | Electronic Nature | Typical Yield | Reference |
| -OCH₃ | Electron-donating | High | [1] |
| -CH₃ | Electron-donating | High | [1] |
| -H | Neutral | Moderate to High | [1] |
| -Cl | Electron-withdrawing | Moderate to Low | [1] |
| -NO₂ | Strongly Electron-withdrawing | Low | [1] |
Visualizations
Workflow for Troubleshooting Low Yield in Benzofuran Synthesis
Caption: A systematic workflow for troubleshooting low product yield.
Simplified Catalytic Cycle for Pd/Cu-Catalyzed Benzofuran Synthesis
Caption: A simplified representation of the key steps in a Pd/Cu-catalyzed benzofuran synthesis.
References
-
Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Available at: [Link]
-
D'auria, M. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Catalysts, 11(1), 96. Available at: [Link]
-
Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28246-28271. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. Benzofuran synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 5,7-Dibromo-benzofuran-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5,7-Dibromo-benzofuran-2-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in experimental assays. Researchers in drug development and other scientific fields often utilize benzofuran derivatives for their wide-ranging biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the physicochemical characteristics of halogenated benzofurans frequently lead to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible assay data.
This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to overcome these solubility challenges, ensuring the integrity and success of your experiments.
Understanding the Molecule: Why is Solubility an Issue?
The structure of 5,7-Dibromo-benzofuran-2-carboxylic acid presents a classic solubility challenge. The fused benzofuran ring system is inherently hydrophobic (lipophilic). The addition of two bromine atoms further increases the molecule's lipophilicity and molecular weight, generally decreasing its solubility in aqueous solutions.
The key to manipulating its solubility lies in the carboxylic acid functional group . This group is ionizable. At a pH below its acid dissociation constant (pKa), the group is protonated (-COOH) and neutral, contributing less to aqueous solubility. However, by raising the pH of the solution above the pKa, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in water.[3][4][5]
| Physicochemical Properties | Value / Description | Source |
| Molecular Formula | C₉H₄Br₂O₃ | PubChem |
| Molecular Weight | 320.94 g/mol | PubChem |
| Predicted LogP | ~3.5 - 4.0 | Estimation based on similar structures[6][7] |
| Predicted pKa | ~3.0 - 4.5 | Estimation based on benzofuran-2-carboxylic acid[6] |
| Appearance | White to light yellow crystalline powder | Generic observation[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of 5,7-Dibromo-benzofuran-2-carboxylic acid?
Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8] It is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Best Practices for DMSO Stock Solutions:
-
Purity: Use anhydrous, high-purity DMSO (≥99.9%) to avoid introducing water, which can decrease the solubility of highly hydrophobic compounds and affect long-term stability.[9]
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[9][10]
| Solvent | General Solubility | Comments |
| DMSO | High | Recommended for primary stock solutions. |
| DMF (Dimethylformamide) | High | Alternative to DMSO, but often more toxic to cells. |
| Ethanol / Methanol | Moderate to Low | May require heating; solubility is limited. |
| Water | Very Low / Insoluble | Insoluble at neutral or acidic pH. |
| Aqueous Buffers (e.g., PBS pH 7.4) | Very Low / Insoluble | The protonated form of the acid is not soluble. |
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?
Answer: This is a common phenomenon known as "crashing out." It occurs when a compound that is stable in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The key is to control the dilution process and ensure the final concentration does not exceed the compound's solubility limit in the final assay medium.
Protocol: Serial Dilution for Working Solutions
This protocol minimizes precipitation by gradually lowering the solvent strength.
-
Prepare an Intermediate Dilution Series in 100% DMSO:
-
Start with your high-concentration stock (e.g., 50 mM in 100% DMSO).
-
Perform serial dilutions in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 1 mM, etc.). This allows you to add the same small volume of DMSO to each experimental condition.[8]
-
-
Dilute into Final Assay Medium:
-
Directly add a small volume of the appropriate DMSO stock to your pre-warmed assay medium (e.g., add 2 µL of a 10 mM DMSO stock to 1 mL of medium for a final concentration of 20 µM).
-
Immediately and thoroughly mix by vortexing or repeated pipetting. Do not let the concentrated DMSO droplet sit in the medium.
-
-
Maintain a Low Final DMSO Concentration:
-
The final concentration of DMSO in your assay should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic or interfere with the assay.[11][12]
-
Crucially, you must include a "vehicle control" in your experiment. This control should contain the exact same final concentration of DMSO as your test conditions to account for any effects of the solvent itself.[11]
-
Q3: Can I improve the aqueous solubility by adjusting the pH of my buffer?
Answer: Yes, this is the most direct and effective first strategy for a carboxylic acid. By increasing the pH of your aqueous buffer to a value at least 1-2 units above the compound's pKa, you deprotonate the carboxylic acid to form the much more soluble carboxylate salt.[3][4][13]
Workflow for pH-Based Solubilization
Caption: Workflow for using pH to improve solubility.
Q4: The compound is still not soluble enough, even with pH adjustment. What other strategies can I try?
Answer: If pH modification is insufficient or incompatible with your assay, several advanced formulation strategies can be employed. These generally involve using excipients to create a more favorable microenvironment for the compound.
1. Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the medium, thereby increasing the solubility of hydrophobic compounds.[14][15]
Protocol: Using Co-solvents
-
Select a biocompatible co-solvent from the table below. Polyethylene glycol 400 (PEG 400) and propylene glycol are common choices.[16][17]
-
Prepare your assay buffer containing a small percentage of the co-solvent (e.g., 1-10% v/v).
-
Attempt to dissolve the compound directly in the co-solvent-containing buffer or dilute a DMSO stock into it.
-
Critical Control: Always run a vehicle control containing the same concentration of both DMSO and the co-solvent.
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1 - 5% | Can affect protein structure and cell membranes at higher concentrations. |
| Propylene Glycol | 1 - 10% | Generally well-tolerated in cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | Effective for many poorly soluble drugs; can be viscous.[18] |
| Glycerol | 1 - 10% | Biocompatible; increases viscosity. |
2. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portion of a drug molecule, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[19][20][21]
Protocol: Using Cyclodextrins
-
Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble, and low-toxicity choice.
-
Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-20% w/v).
-
Add the powdered compound to the cyclodextrin solution and mix vigorously (vortex, sonicate) for an extended period (30 min to several hours) to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Caption: Mechanisms of solubility enhancement.
General Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow for solubility issues.
References
-
Gabrion, X., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
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Patel, R., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]
-
Reddy, T. S. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life. Available at: [Link]
-
Di Donato, L., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Lough, W. J., et al. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
-
Singh, A., et al. (2020). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Sharma, D., et al. (2021). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Available at: [Link]
-
Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal. Available at: [Link]
-
Jug, M., et al. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Available at: [Link]
-
ResearchGate. (n.d.). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available at: [Link]
-
Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link]
-
Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal. Available at: [Link]
-
University of Toronto. (n.d.). Solubility of Organic Compounds. Available at: [Link]
-
Li, Y., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal. Available at: [Link]
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ACS Publications. (n.d.). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology. Available at: [Link]
-
protocols.io. (2021). DMSO stock preparation. Available at: [Link]
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Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]
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Scientist Solutions. (2023). DMSO in cell based assays. Available at: [Link]
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Navigating the Synthesis of 5,7-Dibromo-benzofuran-2-carboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid. As a key intermediate in the development of various biologically active molecules, a reliable and scalable synthesis of this compound is crucial. This guide, structured in a question-and-answer format, addresses common challenges and frequently asked questions encountered during its preparation, providing insights from a Senior Application Scientist's perspective to ensure your success.
I. Synthesis Overview & Core Principles
The most common and reliable laboratory-scale synthesis of 5,7-Dibromo-benzofuran-2-carboxylic acid is a two-step process. This involves an initial condensation and cyclization reaction to form the benzofuran ring system, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Technical Support Center: Navigating the Complexities of Poly-halogenated Organic Compound Characterization
Welcome to the technical support resource for the characterization of poly-halogenated organic compounds (PHOCs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges encountered during the analysis of these environmentally persistent and toxicologically significant molecules.[1][2][3]
The inherent chemical stability and diversity of PHOCs, including polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and per- and polyfluoroalkyl substances (PFAS), present significant analytical hurdles.[1][4] This resource addresses common issues in a direct question-and-answer format, offering field-proven insights and evidence-based solutions to ensure the integrity and accuracy of your experimental data.
Troubleshooting Guide: From Sample to Signal
This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of PHOCs using chromatographic and mass spectrometric techniques.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for the analysis of many PHOCs. However, its application is not without challenges, from sample injection to data interpretation.
Question 1: I'm observing poor peak shapes (tailing or fronting) for my target PHOCs. What are the likely causes and how can I fix this?
Answer: Poor peak geometry in GC-MS analysis of PHOCs is a frequent issue that can compromise both qualitative identification and quantitative accuracy. The underlying causes are often multifaceted.
Causality Explained: Peak tailing is commonly caused by active sites within the GC system (e.g., injector liner, column, or detector) that interact with the analytes. Fronting is often a sign of column overload or an injection issue. For thermally labile PHOCs like certain pesticides (e.g., DDT, endrin), degradation in a hot injector can also lead to distorted peaks.[5]
Troubleshooting Protocol:
-
Injector Maintenance:
-
Action: Deactivate or replace the injector liner. Use a liner with glass wool if your sample has a complex matrix to trap non-volatile residues.
-
Rationale: The injector is the first point of contact for the sample and a common source of activity. A fresh, deactivated liner minimizes analyte interaction.
-
-
Column Health:
-
Action: Condition the column according to the manufacturer's instructions. If performance does not improve, trim 10-15 cm from the inlet side of the column.
-
Rationale: The column inlet can accumulate non-volatile matrix components, leading to active sites. Trimming removes this contaminated section.[6]
-
-
Temperature Optimization:
-
Sample Concentration:
-
Action: Dilute the sample and re-inject.
-
Rationale: High concentrations can lead to column overload and peak fronting.
-
Workflow for Troubleshooting Poor Peak Shape in GC-MS:
Question 2: My results show low recovery for higher molecular weight PHOCs (e.g., highly brominated PBDEs). Why is this happening and what can I do?
Answer: Low recovery of high molecular weight PHOCs is a common challenge, often related to their low volatility and susceptibility to adsorption.
Causality Explained: These larger molecules require higher temperatures to vaporize and can be lost through adsorption to active sites in the GC system or through thermal degradation.[9] For instance, decabromodiphenyl ether (BDE-209) is notoriously difficult to analyze by conventional GC-MS due to its thermal lability.[10]
Troubleshooting Protocol:
-
Injector Temperature and Technique:
-
Action: Use a pulsed splitless or on-column injection technique. Ensure the injector temperature is high enough for volatilization but not so high as to cause degradation.
-
Rationale: Pulsed splitless injection helps to rapidly transfer analytes to the column, minimizing residence time in the hot injector. On-column injection deposits the sample directly onto the column, avoiding the hot injector altogether.
-
-
Column Selection:
-
Action: Use a shorter, narrow-bore column with a thin film.
-
Rationale: This configuration allows for lower elution temperatures and faster analysis times, reducing the risk of thermal degradation.[5]
-
-
System Passivation:
-
Action: Ensure all components in the sample path (liner, column, transfer line) are properly deactivated.
-
Rationale: Active sites can irreversibly adsorb high molecular weight compounds.
-
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the method of choice for many polar and emerging PHOCs, such as PFAS.[11] However, matrix effects and chromatographic challenges are prevalent.
Question 3: I'm experiencing significant signal suppression for my PFAS analytes in complex matrices like wastewater or biological tissues. How can I mitigate this?
Answer: Signal suppression, a type of matrix effect, is a major obstacle in LC-MS/MS analysis of trace contaminants and can lead to inaccurate quantification.[12]
Causality Explained: Co-eluting matrix components can compete with the analytes of interest for ionization in the MS source, reducing the analyte signal.[13] For PFAS analysis, the presence of surfactants and other organic matter in the sample can be particularly problematic.[14]
Troubleshooting Protocol:
-
Sample Preparation:
-
Action: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) is highly effective for removing interfering matrix components.[15]
-
Rationale: A cleaner sample reduces the load of co-eluting interferences, thereby minimizing ion suppression.
-
-
Chromatographic Separation:
-
Action: Optimize the LC gradient to achieve better separation between the analytes and the matrix interferences. Consider using a column with a different selectivity.
-
Rationale: If the interfering compounds do not co-elute with the analytes, they will not cause ion suppression.
-
-
Internal Standards:
-
Action: Use isotopically labeled internal standards for each analyte.
-
Rationale: These standards co-elute with the native analytes and experience similar matrix effects, allowing for accurate correction during quantification.[13]
-
Decision Tree for Mitigating Matrix Effects in LC-MS/MS:
Frequently Asked Questions (FAQs)
Q1: Why is isomer-specific analysis of PHOCs like PCBs and dioxins so important?
A1: Isomer-specific analysis is crucial because the toxicity of PHOCs can vary dramatically between different isomers.[1] For example, out of 209 possible PCB congeners, only a small number exhibit "dioxin-like" toxicity. Regulatory guidelines and risk assessments are often based on the concentrations of these specific toxic isomers. Therefore, analytical methods must be able to separate and quantify these isomers individually to provide meaningful toxicological data.[16]
Q2: What are the advantages of using high-resolution mass spectrometry (HRMS) for PHOC analysis?
A2: HRMS offers several key advantages for the characterization of PHOCs:
-
High Mass Accuracy: HRMS provides very precise mass measurements, which allows for the determination of the elemental composition of an unknown compound. This is invaluable for identifying novel or unexpected PHOCs in environmental samples.[17][18]
-
Enhanced Selectivity: The high resolution of these instruments allows for the separation of analytes from matrix interferences with very similar nominal masses, leading to cleaner data and improved detection limits.[19]
-
Non-Targeted Screening: HRMS is a powerful tool for non-targeted analysis, enabling the discovery of new and emerging PHOCs that would be missed by traditional targeted methods.[17][20]
Q3: What are some key considerations for sample preparation when analyzing PHOCs?
A3: Sample preparation is a critical step that can significantly impact the quality of your results.[13] Key considerations include:
-
Matrix Complexity: The choice of extraction and cleanup techniques will depend on the sample matrix (e.g., water, soil, biota).[13]
-
Analyte Properties: The physicochemical properties of the target PHOCs (e.g., polarity, volatility) will dictate the appropriate solvents and extraction methods.
-
Minimizing Contamination: Due to the ubiquitous nature of some PHOCs (especially PFAS), it is essential to use clean labware and reagents to avoid background contamination.[14]
-
Use of Internal Standards: Adding isotopically labeled internal standards at the beginning of the sample preparation process is crucial for accurate quantification and to correct for any analyte losses during extraction and cleanup.[13]
Data Presentation: Instrument Detection Limits
The choice of analytical instrumentation is critical for achieving the required sensitivity for trace-level analysis of PHOCs. The following table provides typical instrument detection limits (IDLs) for various PHOC classes using different mass spectrometric techniques.
| PHOC Class | Analytical Technique | Typical IDL Range |
| PCBs | GC-HRMS | 0.1 - 10 pg/L |
| Dioxins/Furans | GC-HRMS | 0.01 - 5 pg/L |
| PBDEs | GC-ECNI-MS | 0.5 - 20 pg/L |
| PFAS (long-chain) | LC-MS/MS | 0.1 - 5 ng/L |
| PFAS (short-chain) | LC-MS/MS | 0.5 - 10 ng/L |
Note: IDLs are highly matrix-dependent and can vary based on instrument configuration and method optimization.
Experimental Protocol: Generic SPE Cleanup for PFAS in Water Samples
This protocol outlines a general solid-phase extraction (SPE) procedure for the cleanup of water samples prior to LC-MS/MS analysis of per- and polyfluoroalkyl substances (PFAS).
-
Cartridge Conditioning:
-
Sequentially rinse a weak anion exchange (WAX) SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 250 mL of the water sample (spiked with isotopically labeled internal standards) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 10 mL of a 50:50 (v/v) methanol:water solution to remove hydrophilic interferences.
-
-
Cartridge Drying:
-
Dry the cartridge under a gentle stream of nitrogen for 15 minutes to remove residual water.
-
-
Analyte Elution:
-
Elute the PFAS analytes from the cartridge with 10 mL of methanol containing 2% ammonium hydroxide.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water for LC-MS/MS analysis.
-
References
- Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. (2023-11-02).
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01).
- Polyhalogenated compound - Wikipedia.
- Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and - Shimadzu.
- Instruments for Persistent Organic Pollutant (POPs) Analysis | Thermo Fisher Scientific - US.
- Evaluation of a Sampling and Analysis Method for Determination of Polyhalogenated Dibenzo-p-Dioxins and Dibenzofurans in Ambient Air - epa nepis.
- Top Challenges in PFAS Analysis (And How to Solve Them) - Inside Battelle Blog. (2025-06-30).
- Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama | Environmental Science & Technology - ACS Publications.
- Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
- Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them.
- Technical Support Center: Characterization of Halogenated Organic Compounds - Benchchem.
- Determination of polybrominated diphenyl ethers (PBDEs) in sediment and biota - Repository OceanBestPractices.
- PFAS Analysis: Challenges in Detecting Forever Chemicals - Arome Science.
- High Resolution Mass Spectrometry - ResearchGate. (2025-08-06).
- Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC - PubMed Central.
- Environmental Monitoring and Analysis of Persistent Organic Pollutants - MDPI.
- Screening halogenated environmental contaminants in biota based on isotopic pattern and mass defect provided by high resolution mass spectrometry profiling | Request PDF - ResearchGate.
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry - ResearchGate. (2018-07-05).
- Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples - EPA.
- Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System | ACS Measurement Science Au - ACS Publications. (2025-01-22).
- Sample Preparation Techniques | Phenomenex. (2025-05-23).
- Analysis Of The Polyhalogenated Compounds In Whale Blubber Tissue | ELGA LabWater. (2020-03-14).
- GC Troubleshooting - Stepbio.
- Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. (2022-08-04).
- Non-Target Analysis Using High-Resolution Mass Spectrometry to Characterize and Remediate Urban Waters - FIU Digital Commons. (2021-11-08).
- Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US.
- Unraveling the Bonding Complexity of Polyhalogen Anions: High-Pressure Synthesis of Unpredicted Sodium Chlorides Na2Cl3 and Na4Cl5 and Bromide Na4Br5 | JACS Au - ACS Publications. (2023-06-05).
- Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment - EPA. (2024-06-07).
- Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - NIH.
- Hidden Problems in your LCMS data? - Element Lab Solutions.
- Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions - MDPI.
- Per‑ and Polyfluoroalkyl Substances - Wiley Science Content Hub.
- Persistent Organic Pollutants (POPs) Analysis in Water - Agilent.
- Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama | Request PDF - ResearchGate.
- Identification and Quantification of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples using Gas Chromatography Coupled to Orbitrap Mass Spectrometry - Thermo Fisher Scientific.
- GC Column Troubleshooting Guide - Phenomenex. (2025-08-26).
- Key problems in screening analysis of persistent organic pollutants (POPs) in environmental monitoring and countermeasures - ResearchGate.
- Screening halogenated environmental contaminants in biota based on isotopic pattern and mass defect provided by high resolution mass spectrometry profiling - PubMed. (2016-09-14).
- Determination of Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecanes (HBCDs) in indoor dust and biological material using APPI-LC-MS/MS - SCIEX.
- Polyhalogenated Compounds - Unacademy.
- Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods - MDPI.
- SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS | Shared Research Facilities.
- Analytical challenges to determine emerging persistent organic pollutants in aquatic ecosystems | Request PDF - ResearchGate.
- Fabrication of Phthalocyanine–Polymer Matrix Composites for Bio-Based Sustainable Devices - MDPI.
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29).
- GC Troubleshooting - Sigma-Aldrich.
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Technical Support Center: Enhancing Reaction Selectivity of 5,7-Dibromo-benzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5,7-Dibromo-benzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving selective functionalization of this versatile building block. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, grounded in established chemical principles and supported by literature precedents.
Frequently Asked Questions (FAQs)
FAQ 1: I need to perform a selective mono-arylation via Suzuki coupling. Which bromine is more likely to react, and how can I control the selectivity?
Answer:
Achieving selective mono-functionalization in di-halogenated systems is a common challenge where success hinges on exploiting the subtle differences in the reactivity of the two C-Br bonds. For 5,7-Dibromo-benzofuran-2-carboxylic acid, the C5 and C7 positions exhibit distinct electronic and steric environments, which can be leveraged to control reaction outcomes.
Understanding the Inherent Reactivity:
-
Steric Effects: The C7-Br bond is situated ortho to the bulky benzofuran oxygen atom, making it more sterically hindered than the C5-Br bond. In many palladium-catalyzed cross-coupling reactions, the less hindered position is favored for oxidative addition, the rate-determining step of the catalytic cycle. Therefore, reactions tend to occur preferentially at the C5 position.
-
Electronic Effects: The carboxylic acid at the C2 position is an electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack but influences the electron density at the C5 and C7 positions differently, which can affect the rate of oxidative addition of the palladium catalyst. The interplay of steric and electronic effects is crucial in determining the regioselectivity.[1][2]
Strategies for C5-Selective Suzuki Coupling:
To favor mono-arylation at the C5 position, the following conditions are recommended, based on protocols for similar 5-bromobenzofuran-2-carboxylate esters:[3]
-
Catalyst: A standard Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst that reduces to Pd(0) in situ, such as Pd(OAc)₂ or a custom complex, can be effective.[3]
-
Ligand: The use of bulky monodentate phosphine ligands can further enhance selectivity for the less sterically hindered C5 position.
-
Base and Solvent: A combination of a carbonate base (e.g., Cs₂CO₃ or K₂CO₃) in a solvent system like toluene, dioxane, or aqueous mixtures is a good starting point.
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity. High temperatures can provide enough energy to overcome the activation barrier for reaction at the more hindered C7 site, leading to mixtures.
A representative protocol for a C5-selective Suzuki coupling is detailed below.
Experimental Protocol: C5-Selective Suzuki Coupling
-
To a reaction vessel, add 5,7-Dibromo-benzofuran-2-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., a 2-quinolinealdoxime-Pd(II)-complex at 0.1 mol%)[3] or another suitable Pd catalyst.
-
Add the solvent (e.g., toluene, 3 mL per 1 mmol of substrate).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture. If using microwave irradiation, a temperature of 150 °C for 20-30 minutes may be sufficient.[3] For conventional heating, start with a lower temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
FAQ 2: My project requires functionalization at the C7 position. What strategies can I employ to reverse the natural selectivity?
Answer:
Directing a cross-coupling reaction to the more sterically hindered C7 position is challenging but can be achieved by carefully tuning the reaction parameters, particularly the catalyst and ligand system.
Key Strategies:
-
Ligand Choice: The choice of ligand is paramount in controlling regioselectivity. While bulky monodentate ligands often favor the less hindered site, smaller or specialized bidentate ligands can sometimes reverse this preference.[4] In some di-iodinated purine systems, for instance, switching from a monodentate ligand like PPh₃ to a bidentate ligand resulted in a switch of the preferred coupling site.[4]
-
Catalyst System: Some palladium catalysts with electron-rich phosphine ligands have been shown to alter the regioselectivity of cross-coupling reactions. Experimenting with catalysts like Pd₂(dba)₃ in combination with ligands such as Xantphos or dppf might be beneficial.
-
Protecting Groups/Directing Groups: While more synthetically intensive, one could consider temporarily protecting the carboxylic acid and installing a directing group that favors palladation at the C7 position. However, this is a more advanced strategy.
A systematic screening of different palladium catalysts and ligands is the most direct approach to finding conditions that favor C7 functionalization.
Table 1: Suggested Catalyst/Ligand Systems for Screening C7 Selectivity
| Catalyst Precursor | Ligand | Rationale |
| Pd₂(dba)₃ | Xantphos | Bidentate ligand with a large bite angle, can alter regioselectivity. |
| Pd(OAc)₂ | SPhos | Bulky, electron-rich ligand that can influence the electronics of the catalytic cycle. |
| PdCl₂(dppf) | dppf | Ferrocene-based bidentate ligand, known to be effective in challenging couplings. |
FAQ 3: How can I selectively form an amide from the carboxylic acid without triggering side reactions with the bromine atoms?
Answer:
The selective formation of an amide bond from the carboxylic acid group of 5,7-Dibromo-benzofuran-2-carboxylic acid is readily achievable using modern coupling reagents under mild conditions that will not affect the C-Br bonds.
Recommended Coupling Reagents and Conditions:
The key is to activate the carboxylic acid in situ to form a reactive intermediate that readily couples with an amine. This avoids the need for harsh conditions (like those required for forming an acyl chloride) that could lead to side reactions.
Commonly used and effective coupling systems include:[5][6][7]
-
Carbodiimides with additives:
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). This is a very common and generally high-yielding method.
-
DCC/DMAP: Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP). Note that the dicyclohexylurea byproduct is insoluble and needs to be filtered off.
-
-
Phosphonium Reagents:
-
BOP or PyBOP: These reagents are highly efficient but can be more expensive.
-
-
Aminium/Uronium Reagents:
-
HATU or HBTU: These are also very effective, particularly for hindered amines or acids, and often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Experimental Protocol: General Amide Coupling
-
Dissolve 5,7-Dibromo-benzofuran-2-carboxylic acid (1.0 equiv.) in an appropriate aprotic solvent (e.g., DMF, DCM, or acetonitrile).
-
Add the amine (1.0-1.2 equiv.).
-
Add the coupling reagent (e.g., EDC, 1.1 equiv.) and an additive (e.g., HOBt, 1.1 equiv.). If required, add a base like DIPEA (2.0 equiv.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.
-
Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
This method is generally very clean and should not result in any debromination or other reactions at the C-Br bonds.
Troubleshooting Guides
Troubleshooting 1: My Suzuki/Sonogashira reaction is yielding a mixture of mono- and di-substituted products with low selectivity. What are the likely causes and how can I fix this?
Answer:
Low selectivity between mono- and di-substitution is a common issue in cross-coupling reactions with di-halogenated substrates. The primary causes are often overly harsh reaction conditions or a non-optimal catalyst system.
Decision Workflow for Improving Mono-Selectivity
Caption: A decision tree for troubleshooting low mono-selectivity.
Detailed Corrective Actions:
-
Reduce Reaction Temperature: High temperatures can provide sufficient energy to overcome the activation barrier for the second coupling event. Try lowering the temperature by 20-30 °C.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid or terminal alkyne. A large excess will drive the reaction towards di-substitution.
-
Change the Ligand: As discussed in FAQ 1, bulky ligands can sterically hinder the approach of the catalyst to the second bromine after the first coupling has occurred, thus improving mono-selectivity.
-
Use a Milder Base: A very strong base can sometimes promote side reactions or alter the catalyst's activity in a way that reduces selectivity. Switching to a milder base like K₃PO₄ or even organic bases in some cases can be beneficial.
-
Shorten Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent the slower second coupling from occurring to a significant extent.
Troubleshooting 2: I'm observing significant debromination during my cross-coupling reaction. How can I minimize this side reaction?
Answer:
Debromination is a common side reaction in palladium-catalyzed couplings, often caused by β-hydride elimination from the organopalladium intermediate or by proto-depalladation.
Factors Influencing Selectivity in Cross-Coupling
Caption: Key factors influencing the outcome of cross-coupling reactions.
Corrective Actions to Minimize Debromination:
-
Use a Scrupulously Degassed Solvent: Oxygen can degrade the catalyst and promote side reactions. Ensure your solvent is thoroughly deoxygenated and the reaction is run under a strictly inert atmosphere.
-
Choose the Right Base: Some bases, particularly hydroxide or alkoxides in the presence of water or alcohol, can be sources of protons that lead to debromination. Consider using anhydrous bases like K₃PO₄ or Cs₂CO₃.
-
Select an Appropriate Ligand: Electron-rich, bulky phosphine ligands can often stabilize the organopalladium intermediate and suppress side reactions like β-hydride elimination.
-
Add a Sacrificial Hydride Scavenger: In some cases, adding a small amount of a compound that can react with any generated palladium hydride species can help. However, this should be approached with caution as it can complicate the reaction mixture.
References
-
RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from [Link]
-
Shen, Y., Zhang, K., Liang, X., Dontha, R., & Duttwyler, S. (2021). Highly selective palladium-catalyzed one-pot, five-fold B–H/C–H cross coupling of monocarboranes with alkenes. Chemical Science, 12(3), 1089-1095. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1831-1868. Retrieved from [Link]
-
RSC Publishing. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Retrieved from [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6863. Retrieved from [Link]
-
Singh, R. P., & Um-ash, K. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(35), 151011. Retrieved from [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Angewandte Chemie International Edition, 47(15), 2876-2879. Retrieved from [Link]
-
Kumar, S., & Kumar, V. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. The Journal of Organic Chemistry, 82(1), 589-597. Retrieved from [Link]
-
Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Retrieved from [Link]
-
Lundberg, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-portal.org. Retrieved from [Link]
Sources
- 1. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Method Refinement for Consistent Results in Biological Testing
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions to help you achieve consistent and reliable results in your biological testing. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to build self-validating and robust assay systems.
Section 1: Foundational Principles of Assay Consistency
Achieving reproducible results in biological assays hinges on understanding and controlling sources of variability. These can be broadly categorized into three areas: pre-analytical (sample and reagent handling), analytical (the assay itself), and post-analytical (data analysis). This guide will focus on the pre-analytical and analytical phases, where meticulous technique and protocol optimization are paramount.
Section 2: Troubleshooting Common Issues in Cell-Based Assays
Cell-based assays are a cornerstone of biological research, but their inherent biological variability can be a significant challenge.[1][2][3] This section addresses common problems encountered in cell culture and cell-based assays.
FAQ 1: My cell-based assay results are inconsistent from one experiment to the next. What are the likely causes?
Inconsistent results in cell-based assays often stem from subtle variations in cell culture conditions and handling.[1][4]
Underlying Causes and Solutions:
-
Cell Culture Drift: Continuous passaging can lead to phenotypic changes in cell populations.[4]
-
Solution: Implement a strict cell banking system. Thaw a fresh vial of low-passage cells after a defined number of passages. Standardize cell culture conditions, including media composition, serum lot, and incubator parameters (CO2, temperature, humidity).[4]
-
-
Inconsistent Cell Seeding Density: The number of cells seeded can significantly impact their growth rate and response to stimuli.
-
Solution: Always perform an accurate cell count before seeding. Use automated cell counters for improved precision. Ensure a homogenous cell suspension before plating to avoid clumps and uneven distribution.
-
-
Variability in Reagent Preparation and Handling: Inconsistent reagent concentrations or storage conditions can introduce significant error.[5][6]
-
Solution: Prepare fresh reagents whenever possible. If storing reagents, validate their stability over time. Always vortex and centrifuge reagents before use to ensure homogeneity.
-
-
Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell health and metabolism.
-
Solution: Regularly calibrate and monitor incubator performance. Minimize the frequency and duration of door openings.
-
Experimental Workflow for Troubleshooting Inconsistent Cell-Based Assays:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
FAQ 2: I'm observing high background or "edge effects" in my plate-based assays. How can I mitigate this?
Edge effects, where the outer wells of a microplate behave differently from the inner wells, are a common source of variability.
Underlying Causes and Solutions:
-
Evaporation: The outer wells are more prone to evaporation, leading to increased concentrations of reagents.
-
Solution: Use plates with lids and ensure a humidified environment in the incubator. For long incubations, consider using plate sealers. A common practice is to fill the outer wells with sterile water or PBS to create a moisture barrier.
-
-
Temperature Gradients: Uneven temperature distribution across the plate can affect cellular metabolism and enzyme kinetics.
-
Solution: Allow plates to equilibrate to room temperature before adding reagents. Ensure the incubator has good air circulation.
-
-
Inconsistent Cell Distribution: Pipetting technique can lead to a higher concentration of cells on one side of the well.
-
Solution: Use a reverse pipetting technique for viscous solutions. After seeding, gently swirl the plate in a figure-eight motion to ensure even cell distribution.
-
Section 3: Troubleshooting Common Issues in Immunoassays
Immunoassays, such as ELISA and Western Blotting, are powerful techniques for protein detection and quantification. However, their reliability depends on the quality of antibodies and the optimization of each step.
FAQ 3: My ELISA results show high background and low signal-to-noise. What are the key optimization steps?
High background in ELISA can mask the true signal, leading to inaccurate results.[7][8]
Underlying Causes and Solutions:
-
Insufficient Blocking: Incomplete blocking of non-specific binding sites on the plate leads to high background.[7]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.
-
Solution: Perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies and other reagents in the wells, contributing to high background.[8]
-
Solution: Increase the number of wash cycles and the volume of wash buffer. Ensure that the wells are completely emptied after each wash.
-
-
Contaminated Reagents: Contamination of buffers or reagents with endogenous enzymes or other substances can lead to false-positive signals.
-
Solution: Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter.
-
Protocol for Antibody Titration in ELISA:
-
Coat a 96-well plate with the capture antigen at a saturating concentration.
-
Block the plate as per your standard protocol.
-
Prepare a serial dilution of your primary antibody.
-
Add the different antibody dilutions to the wells and incubate.
-
Wash the plate thoroughly.
-
Add a constant, saturating concentration of the secondary antibody.
-
Wash the plate and add the substrate.
-
Measure the signal and plot the signal-to-noise ratio against the antibody concentration to determine the optimal dilution.
Table 1: Example of an Antibody Titration Experiment
| Primary Antibody Dilution | Average Signal (OD) | Background (OD) | Signal-to-Noise Ratio |
| 1:500 | 2.5 | 0.8 | 3.1 |
| 1:1000 | 2.2 | 0.4 | 5.5 |
| 1:2000 | 1.8 | 0.2 | 9.0 |
| 1:4000 | 1.2 | 0.1 | 12.0 |
| 1:8000 | 0.6 | 0.08 | 7.5 |
FAQ 4: My Western Blot results are inconsistent, with variable band intensities and high background. How can I improve reproducibility?
Western blotting is a semi-quantitative technique, and achieving consistent results requires careful attention to detail at every step.[10]
Underlying Causes and Solutions:
-
Inconsistent Protein Loading: Unequal amounts of protein loaded into the gel will lead to variable band intensities.
-
Solution: Accurately quantify the protein concentration of your lysates before loading. Use a loading control (e.g., a housekeeping protein like GAPDH or beta-actin) to normalize for loading differences.
-
-
Inefficient Protein Transfer: Incomplete or uneven transfer of proteins from the gel to the membrane will result in weak or inconsistent signals.
-
Solution: Ensure proper sandwich assembly and remove all air bubbles. Optimize the transfer time and voltage for your specific protein of interest and gel percentage.[11]
-
-
Suboptimal Antibody Concentrations: As with ELISA, incorrect antibody concentrations can lead to high background or weak signals.
-
Solution: Perform an antibody titration to determine the optimal dilution for both the primary and secondary antibodies.[12]
-
-
Inadequate Blocking and Washing: Similar to ELISA, insufficient blocking and washing can cause high background.
-
Solution: Optimize the blocking buffer and washing conditions.[11]
-
Logical Relationship Diagram for Western Blot Troubleshooting:
Caption: Key troubleshooting points for inconsistent Western blot results.
Section 4: Troubleshooting Common Issues in PCR and qPCR
Polymerase Chain Reaction (PCR) and its quantitative version (qPCR) are fundamental techniques in molecular biology. Achieving accurate and reproducible amplification requires careful optimization of reaction conditions.[13]
FAQ 5: My PCR reaction is failing (no product) or has very low yield. What should I check first?
PCR failure can be frustrating, but a systematic approach to troubleshooting can quickly identify the problem.[13][14]
Underlying Causes and Solutions:
-
Template Quality and Quantity: Degraded or impure DNA can inhibit the PCR reaction.[13]
-
Solution: Assess the quality and quantity of your DNA template using spectrophotometry or fluorometry.[13] If necessary, re-purify your DNA.
-
-
Primer Design: Poorly designed primers can lead to inefficient or no amplification.
-
Solution: Use primer design software to ensure optimal primer length, melting temperature (Tm), and GC content. Check for potential secondary structures and primer-dimer formation.
-
-
Annealing Temperature: The annealing temperature is critical for primer specificity and binding efficiency.[13]
-
Solution: If the annealing temperature is too high, primers may not bind efficiently. If it is too low, non-specific binding can occur. Optimize the annealing temperature using a gradient PCR.
-
-
Magnesium Concentration: Magnesium is a crucial cofactor for the DNA polymerase.
-
Solution: The optimal magnesium concentration can vary depending on the template and primers. If you suspect this is an issue, perform a magnesium titration.
-
-
Reaction Components: A missing or degraded reaction component will cause the reaction to fail.
-
Solution: Double-check that all components (polymerase, dNTPs, buffer) have been added and are not expired.
-
Standard Operating Procedure for qPCR Setup:
-
Prepare a Master Mix: To minimize pipetting errors and ensure consistency, prepare a master mix containing all reaction components except the template DNA.
-
Aliquot Master Mix: Dispense the master mix into your PCR tubes or plate.
-
Add Template DNA: Add the appropriate amount of template DNA to each reaction.
-
Include Controls: Always include a no-template control (NTC) to check for contamination and a positive control to ensure the reaction is working.
-
Seal and Centrifuge: Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom.
-
Run the qPCR Program: Place the reactions in the thermocycler and start the run.
FAQ 6: My qPCR results show a high degree of variability between replicates. What are the common causes?
High variability in qPCR replicates can make it difficult to interpret the results.
Underlying Causes and Solutions:
-
Pipetting Inaccuracy: Small variations in the volumes of reagents or template can lead to significant differences in Cq values.
-
Solution: Use calibrated pipettes and proper pipetting technique. Prepare a master mix to reduce the number of pipetting steps.
-
-
Poor Template Quality: As with standard PCR, template quality is crucial for qPCR.
-
Solution: Ensure your DNA or RNA is of high quality and free of inhibitors.
-
-
Suboptimal Primer/Probe Concentrations: Incorrect concentrations can lead to inefficient amplification.
-
Solution: Optimize the concentrations of your primers and probe to ensure efficient and specific amplification.
-
-
Well-to-Well Temperature Variation: Inconsistent temperatures across the thermal cycler block can affect amplification efficiency.
-
Solution: Ensure your thermal cycler is properly calibrated and maintained.
-
Section 5: Best Practices for High-Throughput Screening (HTS)
High-throughput screening involves the automated testing of large numbers of compounds.[15] Maintaining data quality in HTS requires rigorous quality control and assay validation.
FAQ 7: How can I ensure the quality and reliability of my HTS data?
Robust HTS assays are characterized by a good signal window and low data variability.
Key Quality Control Metrics:
-
Z'-factor: This metric is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.
-
Signal-to-Background Ratio (S/B): This is the ratio of the signal in the presence of a positive control to the signal in the presence of a negative control. A high S/B ratio is desirable.
-
Coefficient of Variation (%CV): This is a measure of the variability of the data. A low %CV is indicative of a precise assay.
Strategies for Improving HTS Data Quality:
-
Assay Miniaturization and Automation: Use automated liquid handlers to minimize pipetting errors and improve consistency.[15][16]
-
Plate Uniformity: Ensure that all plates are handled consistently and that there are no systematic variations across the plates.
-
Robust Controls: Include appropriate positive and negative controls on every plate to monitor assay performance.
-
Data Analysis: Use appropriate statistical methods to identify and flag outlier data points.
References
-
Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC - NIH. (2023-05-24). Retrieved from [Link]
-
Sources of Variability in Cell Based Assays | Download the White Paper - Mettler Toledo. Retrieved from [Link]
-
Prevention of Contaminations in Cell Culture - ibidi. Retrieved from [Link]
-
Immunoassay Troubleshooting | Biocompare: The Buyer's Guide for Life Scientists. (2022-10-18). Retrieved from [Link]
-
Impact of variation in reagent combinations for one-stage clotting assay on assay discrepancy in nonsevere haemophilia A - PubMed. (2020-09-11). Retrieved from [Link]
-
Standard Operating Procedure for Real-Time PCR Reaction (qPCR) - Protocols.io. (2018-04-22). Retrieved from [Link]
-
Troubleshooting Immunoassays - Ansh Labs. Retrieved from [Link]
-
Quantitative PCR qPCR Method for Detection and Quantification of Nucleic Acids - Frederick National Laboratory. Retrieved from [Link]
-
Understanding and managing sources of variability in cell measurements - Insights.bio. Retrieved from [Link]
-
Troubleshooting guide - NCBI. Retrieved from [Link]
-
Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions | BioAgilytix. Retrieved from [Link]
-
Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc. Retrieved from [Link]
-
Western Blot: 10 Technical Tips and tricks | Sino Biological. Retrieved from [Link]
-
Titrating Antibodies for Flow Cytometry. Retrieved from [Link]
-
qPCR Quantification Protocol Guide. Retrieved from [Link]
-
How to Optimize Antibody Use with Titrations in Flow Cytometry - YouTube. (2024-07-05). Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025-05-03). Retrieved from [Link]
-
Investigating Immunoassay Interferences | myadlm.org. (2022-04-01). Retrieved from [Link]
-
ELISA Troubleshooting: High Background | Sino Biological. Retrieved from [Link]
-
Managing Reagent Variation - Clinical Lab Products. Retrieved from [Link]
-
The necessity of and strategies for improving confidence in the accuracy of western blots. (2016-03-14). Retrieved from [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. Retrieved from [Link]
-
Standard Operating Procedure: Quantitative Polymerase Chain Reaction (qPCR) for the Early Detection of Invasive Mussel eDNA - Bureau of Reclamation. Retrieved from [Link]
-
Antibody Titration in Flow Cytometry | Bio-Rad. Retrieved from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. Retrieved from [Link]
-
Troubleshooting and Optimizing a Western Blot - Addgene Blog. (2024-09-17). Retrieved from [Link]
-
CRITICAL REAGENTS IN BIOASSAY - CASSS. Retrieved from [Link]
-
How to Reduce Cell Culture Variability - Promega Connections. (2018-03-23). Retrieved from [Link]
-
Preventing and Avoiding Cell Culture Contamination | Technology Networks. (2024-10-29). Retrieved from [Link]
-
(PDF) Immunoassay Troubleshooting Guide - ResearchGate. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE (SOP). (2020-04-25). Retrieved from [Link]
-
How to Simplify Your Western Blot Workflow - Azure Biosystems. (2022-05-16). Retrieved from [Link]
-
Antibody Titration for Flow Cytometry. (2024-07-25). Retrieved from [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. Retrieved from [Link]
-
Can you help me with a problem with high background in ELISA using human sera?. (2014-06-24). Retrieved from [Link]
-
PCR Troubleshooting | Bio-Rad. Retrieved from [Link]
-
Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed. Retrieved from [Link]
-
High-throughput screening (HTS) | BMG LABTECH. (2019-04-10). Retrieved from [Link]
-
Cell Culture Contamination and Prevention - YouTube. (2014-08-20). Retrieved from [Link]
-
Why Did My PCR Fail? 10 Common Problems and Fixes - Patsnap Synapse. (2025-04-29). Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Understanding and managing sources of variability in cell measurements [insights.bio]
- 3. cellgs.com [cellgs.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clpmag.com [clpmag.com]
- 7. arp1.com [arp1.com]
- 8. sinobiological.com [sinobiological.com]
- 9. assaygenie.com [assaygenie.com]
- 10. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. mybiosource.com [mybiosource.com]
- 14. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Avoiding common pitfalls in the synthesis of benzofuran-2-carboxylic acids
Welcome to the technical support center for the synthesis of benzofuran-2-carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to ensure scientific accuracy and provide actionable insights.
Troubleshooting Guide
This guide is structured to address specific issues you might encounter during key synthetic steps.
Section 1: Synthesis of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde
This section focuses on the common and often troublesome synthesis of the ethyl ester precursor to benzofuran-2-carboxylic acid, typically prepared from a salicylaldehyde derivative and an α-bromoester.
Question 1: I am getting a very low yield of my desired ethyl benzofuran-2-carboxylate. What are the likely causes and how can I improve it?
Answer:
Low yields in this reaction are a frequent issue and can often be traced back to several factors:
-
Suboptimal Base: The choice and amount of base are critical. Potassium carbonate (K₂CO₃) is commonly used, but its efficiency can be influenced by particle size and dryness.[1]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly dried K₂CO₃. You can dry it by heating it in an oven at >100°C for several hours and cooling it in a desiccator before use.
-
Optimize Stoichiometry: A common mistake is using an insufficient amount of base. Typically, 2.5 to 3.0 equivalents of K₂CO₃ relative to the salicylaldehyde are recommended to ensure complete deprotonation of the phenolic hydroxyl group.[1]
-
Consider an Alternative Base: If K₂CO₃ is not effective, stronger bases like sodium hydride (NaH) in an anhydrous solvent such as DMF or THF can be employed. However, exercise caution as NaH is highly reactive.
-
-
-
Reaction Time and Temperature: This reaction often requires prolonged heating to go to completion.
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting salicylaldehyde. A typical reaction time is around 24 hours at reflux in acetonitrile.[1]
-
Ensure Adequate Reflux: Maintain a steady reflux temperature. A variable temperature can lead to incomplete reaction.
-
-
-
Purity of Reagents: The purity of salicylaldehyde and ethyl bromoacetate is paramount.
-
Troubleshooting:
-
Purify Starting Materials: If necessary, purify the salicylaldehyde by distillation or recrystallization. Ensure the ethyl bromoacetate is colorless; a yellow or brown color indicates decomposition.
-
-
Question 2: My reaction is complete, but I am having difficulty purifying the ethyl benzofuran-2-carboxylate. What are the best practices for purification?
Answer:
Purification of ethyl benzofuran-2-carboxylate can be challenging due to the presence of unreacted starting materials and side products.
-
Work-up Procedure: A thorough aqueous work-up is the first step to a clean product.
-
Protocol:
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid (e.g., 5% HCl) to remove any basic impurities, followed by water and then brine.[1]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
-
-
Column Chromatography: This is often the most effective method for obtaining a pure product.[1]
-
Recommended Conditions:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A mixture of ethyl acetate and hexane is typically effective. A good starting point is a 1:10 ratio of ethyl acetate to hexane, with the polarity gradually increasing if the product does not elute.[1]
-
-
Below is a workflow to guide you through the troubleshooting process for the synthesis of ethyl benzofuran-2-carboxylate.
Caption: Troubleshooting workflow for low yield.
Section 2: Hydrolysis of Ethyl Benzofuran-2-carboxylate
This section covers the saponification of the ethyl ester to the final benzofuran-2-carboxylic acid.
Question 3: The hydrolysis of my ethyl benzofuran-2-carboxylate is not going to completion, or I am observing decarboxylation. How can I optimize this step?
Answer:
Incomplete hydrolysis or decarboxylation are common pitfalls in this final step.
-
Incomplete Hydrolysis:
-
Cause: Insufficient base or reaction time.
-
Troubleshooting:
-
Base Stoichiometry: Use a sufficient excess of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). A common protocol uses 2.0 equivalents of KOH.[1]
-
Reaction Conditions: The reaction is typically refluxed in ethanol for 2-3 hours.[1] Ensure the ester is fully dissolved. If solubility is an issue, a co-solvent like THF or water can be added.
-
Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
-
-
Decarboxylation:
-
Cause: Benzofuran-2-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures in the presence of acid or base.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the hydrolysis and the subsequent acidic work-up. While reflux is necessary for hydrolysis, prolonged heating beyond what is required for reaction completion should be avoided.
-
Careful Acidification: During the work-up, add the acid (e.g., HCl) slowly and with cooling (e.g., in an ice bath) to neutralize the reaction mixture and precipitate the carboxylic acid.[1] This minimizes the exposure of the product to harsh acidic conditions at elevated temperatures. A simple protodecarboxylation can be catalyzed by certain metal impurities, so using clean glassware is also advisable.[2]
-
-
The following diagram illustrates the key steps and considerations for successful hydrolysis.
Sources
Validation & Comparative
A Comparative Analysis of the Bioactivity of Benzofuran-2-Carboxylic Acids: Spotlight on Brominated Derivatives
In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged heterocyclic core, integral to a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] These activities span antimicrobial, anti-inflammatory, and anticancer properties, making benzofuran derivatives a focal point of intensive research for novel therapeutic agents.[4][5][6] This guide delves into a comparative analysis of the bioactivity of benzofuran-2-carboxylic acids, with a particular focus on the influence of bromine substitution, exemplified by the promising, albeit less explored, 5,7-Dibromo-benzofuran-2-carboxylic acid and its analogs.
Our exploration is grounded in experimental data from peer-reviewed studies, providing a clear, objective comparison for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR) that govern the biological efficacy of these compounds and provide detailed, validated protocols for key bioactivity assays.
The Benzofuran Core: A Versatile Pharmacophore
The bioactivity of benzofuran derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system.[7] The carboxylic acid moiety at the 2-position is a key feature, often serving as a crucial anchor for interactions with biological targets.[8] Halogenation, particularly bromination, has been shown to significantly modulate the biological properties of many heterocyclic compounds, often enhancing their potency.[7][9] This guide will therefore place a special emphasis on comparing the performance of brominated benzofuran-2-carboxylic acids against their non-brominated counterparts and other substituted analogs.
Comparative Bioactivity Analysis
To provide a clear and concise comparison, the following sections will present quantitative data from various studies. The bioactivities are broadly categorized into antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[4] The introduction of bromine atoms onto the benzofuran ring has been shown to enhance antibacterial activity.[7]
A study on a series of 5,7-dibromo-2-benzoylbenzofurans, which are structurally related to 5,7-Dibromo-benzofuran-2-carboxylic acid, demonstrated reasonable activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL. While specific data for the carboxylic acid derivative is not available, this highlights the potential of the 5,7-dibromo substitution pattern in conferring anti-MRSA activity.
Table 1: Comparative Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Target Organism | Bioactivity Metric (MIC in µg/mL) | Reference |
| 5,7-dibromo-2-benzoylbenzofuran derivative | MRSA ATCC 43300 | 32 | |
| 5,7-dibromo-2-benzoylbenzofuran derivative | MRSA ATCC 33591 | 32 | |
| Aza-benzofuran derivative | Salmonella typhimurium | 12.5 | [5] |
| Aza-benzofuran derivative | Staphylococcus aureus | 12.5 | [5] |
| Oxa-benzofuran derivative | Penicillium italicum | 12.5 | [5] |
| Oxa-benzofuran derivative | Colletotrichum musae | 12.5-25 | [5] |
Causality Behind Experimental Choices: The selection of MRSA as a target organism is clinically significant due to its widespread antibiotic resistance. The broth microdilution method is a standardized and quantitative technique to determine the MIC, providing a reliable measure of antibacterial potency.
Anticancer Activity
The cytotoxic potential of benzofuran derivatives against various cancer cell lines is well-documented.[8][9] The presence of a carboxylic acid group at the C-2 position and halogen substitutions on the benzene ring are critical for their anticancer effects.[9][10]
A study on benzofuran-based carboxylic acids revealed that a 5-bromobenzofuran derivative displayed promising antiproliferative activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 2.52 µM, which is comparable to the standard drug Doxorubicin.[10] This underscores the significant contribution of the bromo substituent to the cytotoxic potency. Furthermore, some brominated benzofuran derivatives have been found to induce apoptosis in cancer cells.[9]
Table 2: Comparative Anticancer Activity of Benzofuran-2-Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Bioactivity Metric (IC50 in µM) | Reference |
| 5-bromobenzofuran-based carboxylic acid | MDA-MB-231 (Breast) | 2.52 | [10] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | HCT15 (Colon) | Potent (low micromolar) | [8] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | PC-3 (Prostate) | Potent (low micromolar) | [8] |
| Brominated benzofuran derivative | K562 (Leukemia) | Significant cytotoxicity | [9] |
| Brominated benzofuran derivative | MOLT-4 (Leukemia) | Significant cytotoxicity | [9] |
Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable colorimetric assay for assessing cell viability and cytotoxicity. The choice of various cancer cell lines from different tissue origins (breast, colon, prostate, leukemia) provides a broader understanding of the compound's spectrum of anticancer activity.
Anti-inflammatory Activity
Benzofuran derivatives have also emerged as promising anti-inflammatory agents.[5] Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB.[1][8]
Table 3: Comparative Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Bioactivity Metric (IC50 in µM) | Reference |
| Aza-benzofuran derivative 1 | NO Inhibition in RAW 264.7 cells | 17.3 | [5] |
| Aza-benzofuran derivative 4 | NO Inhibition in RAW 264.7 cells | 16.5 | [5] |
| Celecoxib (Positive Control) | NO Inhibition in RAW 264.7 cells | 32.1 | [5] |
Causality Behind Experimental Choices: The nitric oxide inhibition assay using LPS-stimulated macrophages is a standard in vitro model for screening potential anti-inflammatory agents. LPS mimics bacterial infection and induces a strong inflammatory response, making it a relevant model to study the modulation of inflammatory pathways.
Mechanistic Insights and Signaling Pathways
The diverse bioactivities of benzofuran derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.
-
Antimicrobial Mechanism: Some benzofuran derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[2] The brominated substituents can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.
-
Anticancer Mechanism: The anticancer effects of many benzofurans are attributed to their ability to inhibit the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and inflammation.[8] By inhibiting NF-κB, these compounds can induce apoptosis in cancer cells.[9]
-
Anti-inflammatory Mechanism: The anti-inflammatory properties of benzofurans are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. Inhibition of nitric oxide synthase (iNOS) and the subsequent reduction in NO production is a key mechanism.[5] Furthermore, the modulation of the NF-κB and MAPK signaling pathways plays a pivotal role in their anti-inflammatory effects.[1]
Visualizing the Mechanisms
To better understand the intricate molecular interactions and pathways involved, the following diagrams illustrate the key mechanisms of action of benzofuran derivatives.
Caption: Antimicrobial mechanism of benzofurans via DNA gyrase inhibition.
Caption: Anticancer mechanism of benzofurans via NF-κB pathway inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key bioactivity assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
- Test compound (e.g., 5,7-Dibromo-benzofuran-2-carboxylic acid) stock solution (typically 1 mg/mL in DMSO).
- Bacterial or fungal culture in logarithmic growth phase.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Positive control antibiotic (e.g., ciprofloxacin, fluconazole).
- Negative control (broth with DMSO).
2. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
- Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
- Dilute the inoculum and add 10 µL to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Preparation of Materials:
- Cancer cell line of interest.
- Complete cell culture medium.
- Test compound stock solution in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- Sterile 96-well cell culture plates.
2. Assay Procedure:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
- Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.
1. Preparation of Materials:
- RAW 264.7 macrophage cell line.
- Complete DMEM medium.
- Lipopolysaccharide (LPS).
- Test compound stock solution in DMSO.
- Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Sodium nitrite standard solution.
- Sterile 96-well cell culture plates.
2. Assay Procedure:
- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion and Future Directions
The benzofuran-2-carboxylic acid scaffold is a fertile ground for the discovery of new bioactive compounds. The available data strongly suggest that substitutions on the benzofuran ring system, particularly with bromine, can significantly enhance antimicrobial and anticancer activities. While direct experimental data for 5,7-Dibromo-benzofuran-2-carboxylic acid remains to be fully elucidated, the promising results from closely related brominated analogs provide a compelling rationale for its synthesis and comprehensive biological evaluation.
Future research should focus on a systematic investigation of di-brominated benzofuran-2-carboxylic acids to establish a more detailed structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and comparable data. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet needs in the treatment of infectious diseases, cancer, and inflammatory disorders.
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Abd El-Karim, S. S., et al. (2024). New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 29(1), 234. Available at: [Link]
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Li, J., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 25(1), 56. Available at: [Link]
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Kumar, A., et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. RSC Advances, 5(112), 92269-92282. Available at: [Link]
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Abd El-Karim, S. S., et al. (2024). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DNA Gyrase B Inhibition and In Silico Studies. Preprints. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzofuran-2-Carboxylic Acids in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Among these, derivatives of benzofuran-2-carboxylic acid have garnered significant attention for their therapeutic potential, exhibiting a wide range of pharmacological activities, including anticancer properties.[1] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of halogenated benzofuran-2-carboxylic acids, with a particular focus on their application in anticancer drug discovery. By examining the influence of halogen type and position on cytotoxic activity, we aim to provide valuable insights for the rational design of novel and more potent therapeutic agents.
Synthesis of Halogenated Benzofuran-2-Carboxylic Acids: A Generalized Approach
The synthesis of halogenated benzofuran-2-carboxylic acids can be achieved through several methods. A common and effective strategy involves the Perkin rearrangement of 3-halocoumarins.[3] This reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.[3] The general workflow for this synthesis is outlined below.
Caption: A generalized workflow for the synthesis of halogenated benzofuran-2-carboxylic acids.
Experimental Protocol: Synthesis of a Representative Halogenated Benzofuran-2-Carboxylic Acid
This protocol is a representative example for the synthesis of a halogenated benzofuran-2-carboxylic acid derivative.
Step 1: Synthesis of the Precursor Halocoumarin
-
To a solution of the appropriately substituted coumarin (1 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 3-bromocoumarin.
Step 2: Perkin Rearrangement to the Benzofuran-2-Carboxylic Acid
-
Dissolve the synthesized 3-bromocoumarin (1 equivalent) in an alcoholic solvent such as ethanol.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water dropwise to the mixture.
-
Reflux the reaction mixture for 2-3 hours, again monitoring by TLC.
-
After completion, cool the mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization to obtain the desired halogenated benzofuran-2-carboxylic acid.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzofuran-2-carboxylic acid derivatives can be significantly modulated by the introduction of halogen substituents. The nature of the halogen, its position on the benzofuran ring system, and the overall electronic and steric properties of the molecule play a crucial role in determining its anticancer potency.
The Impact of Halogenation on Anticancer Activity
The introduction of halogens such as fluorine, chlorine, and bromine into the benzofuran scaffold has been consistently shown to enhance anticancer activity.[2] This is often attributed to the ability of halogens to form "halogen bonds," which are non-covalent interactions between the electrophilic region of a halogen atom and a nucleophilic site on a biological target, such as a protein.[4] These interactions can significantly improve the binding affinity of the compound for its target, leading to increased biological activity.[2]
Comparative Analysis of Different Halogens
The Critical Role of Halogen Position
The position of the halogen atom on the benzofuran scaffold is a critical determinant of its biological activity.[2] Halogenation can occur on the benzene ring, the furan ring, or on substituents attached to the benzofuran core.
-
Substitution on the Benzene Ring: Halogen substitution on the benzene portion of the benzofuran ring can significantly influence activity. For example, a 5-bromobenzofuran derivative (9e) showed potent antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 2.52 µM.[5]
-
Substitution on Appended Groups: In many cases, the halogen atom is attached to an alkyl or acetyl chain on the benzofuran ring rather than directly to the core.[2] This placement has been shown to result in pronounced cytotoxic activity.[2] For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to be highly and selectively toxic to K562 and HL60 leukemia cells.[6]
Quantitative Data Summary: A Comparative Overview
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several halogenated benzofuran-2-carboxylic acid derivatives against various human cancer cell lines.
Disclaimer: The data presented in this table are compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions (e.g., cell lines, incubation times, and assay methods) may vary between studies.
| Compound/Derivative Description | Halogen | Position | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl | 4 and on acetyl | A549 (Lung) | 6.3 | [4] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl | 4 and on acetyl | HepG2 (Liver) | 11 | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br | On acetyl | A549 (Lung) | 3.5 | [4] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br | On acetyl | HepG2 (Liver) | 3.8 | [4] |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Br | On methyl at C3 | K562 (Leukemia) | 5 | [6] |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Br | On methyl at C3 | HL60 (Leukemia) | 0.1 | [6] |
| 5-Bromobenzofuran-based carboxylic acid derivative 9e | Br | 5 | MDA-MB-231 (Breast) | 2.52 | [5] |
| 5-Bromobenzofuran-based carboxylic acid derivative 9e | Br | 5 | MCF-7 (Breast) | 14.91 | [5] |
| Benzofuran-2-carboxamide derivative 50g | - | - | HCT-116 (Colon) | 0.87 | [7] |
| Benzofuran-2-carboxamide derivative 50g | - | - | A549 (Lung) | 0.57 | [7] |
Mechanisms of Anticancer Action
Halogenated benzofuran-2-carboxylic acids exert their anticancer effects through various mechanisms, often involving the induction of cell death and the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
Caption: A simplified diagram of the proposed anticancer mechanisms of halogenated benzofuran-2-carboxylic acids.
Induction of Apoptosis
A primary mechanism by which these compounds kill cancer cells is through the induction of apoptosis, or programmed cell death. Several studies have shown that halogenated benzofuran derivatives can trigger apoptotic pathways in cancer cells.[1] For instance, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide was found to induce apoptosis in human hepatocellular carcinoma (HCC) cells.[1]
Generation of Reactive Oxygen Species (ROS)
Some benzofuran derivatives have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells.[4] Elevated ROS levels can lead to oxidative stress, damaging cellular components and ultimately triggering apoptosis.[4]
Kinase Inhibition
Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Halogenated benzofuran derivatives have been identified as inhibitors of several important kinases. For example, a bromomethyl-substituted benzofuran was identified as a selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[4] Inhibition of PLK1 can lead to mitotic catastrophe and cell death in cancer cells.[2]
Experimental Protocols for Biological Evaluation: Assessing Cytotoxicity
To determine the anticancer activity of newly synthesized compounds, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzofuran-2-carboxylic acid derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Halogenation of the benzofuran-2-carboxylic acid scaffold is a highly effective strategy for enhancing anticancer activity. The type of halogen and its position on the molecule are critical factors that influence cytotoxicity. Brominated derivatives often show superior potency compared to their chlorinated analogs, and strategic placement of the halogen on either the benzofuran core or its substituents can lead to highly active compounds. The mechanisms of action for these compounds are multifaceted, often involving the induction of apoptosis and the inhibition of key oncogenic signaling pathways.
While the existing data provides valuable insights, there is a clear need for more systematic and comparative studies. The synthesis and evaluation of a complete series of fluoro-, chloro-, bromo-, and iodo-substituted benzofuran-2-carboxylic acids at various positions on the ring system, tested under standardized conditions against a panel of cancer cell lines, would provide a more definitive understanding of the SAR. Such studies will be instrumental in the rational design and development of the next generation of benzofuran-based anticancer agents with improved efficacy and selectivity.
References
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). MDPI. Retrieved from [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Retrieved from [Link]
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Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Publications. Retrieved from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Retrieved from [Link]
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IC50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. (2015). PubMed. Retrieved from [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. Retrieved from [Link]
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The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... (n.d.). ResearchGate. Retrieved from [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PMC. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Substituted Benzofurans: From Classical Rearrangements to Modern Catalysis
The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its prevalence in medicinally important compounds has driven the continuous development of synthetic methodologies for its construction. This guide provides a comparative analysis of the most significant synthetic routes to substituted benzofurans, offering researchers, scientists, and drug development professionals a detailed overview of the available strategies. We will delve into the mechanistic underpinnings of each method, provide field-proven insights into experimental choices, and present comparative data to guide the selection of the most appropriate synthetic route for a given target.
Classical Approaches: Time-Tested Routes to the Benzofuran Core
While modern catalytic methods often offer higher efficiency and broader scope, classical named reactions remain relevant and instructive. These methods laid the foundation for benzofuran synthesis and are still employed in certain contexts.
The Perkin Rearrangement
The first synthesis of a benzofuran was reported by William Henry Perkin in 1870 through what is now known as the Perkin rearrangement.[1] This reaction involves the base-mediated ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. The reaction is initiated by the hydrolytic opening of the coumarin lactone ring, followed by an intramolecular nucleophilic substitution.
Mechanism of the Perkin Rearrangement:
The reaction begins with the attack of a hydroxide ion on the carbonyl group of the coumarin, leading to the opening of the lactone ring to form a phenoxide and a carboxylate. The phenoxide then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing it and forming the furan ring. Subsequent acidification yields the benzofuran-2-carboxylic acid.
Caption: Mechanism of the Perkin Rearrangement.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin [2]
-
To a microwave vial, add 3-bromocoumarin (1 mmol) and a 1 M aqueous solution of sodium hydroxide (3 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid until a precipitate is formed.
-
Collect the solid by filtration, wash with cold water, and dry to afford the benzofuran-2-carboxylic acid.
Acid-Catalyzed Cyclodehydration of α-Phenoxy Ketones
This method involves the intramolecular electrophilic aromatic substitution of an α-phenoxy ketone, followed by dehydration to form the benzofuran ring.[3] The starting α-phenoxy ketones are readily prepared from the Williamson ether synthesis between a phenol and an α-halo ketone. Strong acids, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), are typically used to promote the cyclization.[3][4]
Mechanism of Acid-Catalyzed Cyclodehydration:
The reaction is initiated by the protonation of the ketone carbonyl group, which activates it for intramolecular electrophilic attack on the electron-rich phenol ring. The resulting intermediate then undergoes dehydration to afford the substituted benzofuran. The regioselectivity of the cyclization is influenced by the electronic and steric nature of the substituents on the phenol ring.[4]
Caption: Mechanism of Acid-Catalyzed Cyclodehydration.
Transition-Metal-Catalyzed Syntheses: Versatility and Efficiency
The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Cross-Coupling and Cyclization Cascades
Palladium catalysis is a cornerstone of modern benzofuran synthesis. Several strategies have been developed that typically involve a palladium-catalyzed cross-coupling reaction to construct a key intermediate, which then undergoes an intramolecular cyclization to form the benzofuran ring.
This powerful and widely used method involves the palladium- and copper-co-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne to form an o-alkynylphenol intermediate.[1] This intermediate then undergoes an intramolecular cyclization, often promoted by the same catalytic system or by the addition of a base or another catalyst, to afford the 2-substituted or 2,3-disubstituted benzofuran.[1][5]
Mechanism of Tandem Sonogashira Coupling-Cyclization:
The catalytic cycle begins with the oxidative addition of the o-halophenol to the Pd(0) catalyst. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the o-alkynylphenol. The subsequent intramolecular 5-endo-dig cyclization can proceed through various pathways, often involving activation of the alkyne by a Lewis acidic metal center.
Caption: Workflow for Benzofuran Synthesis via Sonogashira Coupling.
Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran
-
To a sealed tube, add o-iodophenol (1 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (3 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-phenylbenzofuran.
The intramolecular Heck reaction of o-alkenylphenols or related substrates provides an efficient route to 2-substituted and 2,3-disubstituted benzofurans.[1] The starting materials can be prepared by various methods, including the Wittig reaction of salicylaldehydes or the Suzuki or Stille coupling of o-halophenols with vinyl organometallic reagents. A tandem Heck reaction/oxidative cyclization sequence has also been developed.[1]
Copper-Catalyzed Annulation Reactions
Copper catalysis offers a cost-effective alternative to palladium for the synthesis of benzofurans. Copper-catalyzed methods often involve the intramolecular cyclization of o-halobenzyl ketones or the annulation of phenols with alkynes.[6][7]
Rhodium- and Ruthenium-Catalyzed C-H Activation/Annulation
Modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach. Rhodium and ruthenium catalysts have proven to be particularly effective in promoting the C-H activation of phenols or their derivatives, followed by annulation with alkynes or other coupling partners to construct the benzofuran ring.[6][8] These reactions often proceed with high regioselectivity, dictated by a directing group on the phenol substrate.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a substituted benzofuran depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. The following table provides a comparative overview of the key features of the discussed methods.
| Synthetic Route | Starting Materials | Key Features | Typical Yields | Advantages | Disadvantages |
| Perkin Rearrangement | 3-Halocoumarins | Base-mediated ring contraction | Quantitative[2] | Historical significance, simple procedure | Limited to benzofuran-2-carboxylic acids, requires coumarin precursor |
| Acid-Catalyzed Cyclodehydration | α-Phenoxy ketones | Intramolecular electrophilic substitution | Moderate to excellent[3] | Readily available starting materials | Harsh acidic conditions, potential for side reactions |
| Sonogashira Coupling-Cyclization | o-Halophenols, Alkynes | Pd/Cu-catalyzed tandem reaction | Good to excellent[1] | High efficiency, broad substrate scope, good functional group tolerance | Use of two metal catalysts, potential for homocoupling of alkynes |
| Heck Reaction | o-Alkenylphenols | Intramolecular C-C bond formation | Good to excellent[1] | Good functional group tolerance, access to diverse substitution patterns | Requires pre-functionalized substrates |
| C-H Activation/Annulation | Phenols, Alkynes | Rh or Ru catalysis, directing group assisted | Good to excellent[6] | High atom economy, direct functionalization of C-H bonds | Often requires specific directing groups, catalyst cost |
Conclusion
The synthesis of substituted benzofurans has evolved significantly from the classical Perkin rearrangement to modern transition-metal-catalyzed C-H activation strategies. While classical methods offer valuable lessons in reaction mechanisms, contemporary catalytic approaches provide unparalleled efficiency, versatility, and functional group compatibility. The choice of a particular synthetic route should be guided by a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel benzofuran-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient and sustainable synthetic methods will remain a key area of research.
References
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link][6]
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Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. ResearchGate. [Link][3]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020. [Link][6]
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Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link][3]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link][9]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link][2]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link][10]
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Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. [Link][11]
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A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. [Link][7]
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Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. MDPI. [Link][12]
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A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. [Link][5]
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Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PubMed Central. [Link][8]
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A Strategic Guide for Medicinal Chemists: 5,7-Dibromo- vs. 5,7-Dichloro-benzofuran-2-carboxylic Acid as Core Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The benzofuran core is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Halogenated derivatives of this scaffold serve as exceptionally versatile building blocks for creating complex molecular architectures.
This guide provides a head-to-head comparison of two such critical starting materials: 5,7-Dibromo-benzofuran-2-carboxylic acid and 5,7-dichloro-benzofuran-2-carboxylic acid. The choice between these two reagents is not arbitrary; it is a strategic decision rooted in their distinct physicochemical properties and chemical reactivity, which profoundly impacts synthetic strategy and the characteristics of the final drug candidate.
PART 1: Core Physicochemical and Structural Comparison
The substitution of bromine versus chlorine, while seemingly minor, introduces significant differences in molecular weight, bond characteristics, and steric profile. These foundational differences are critical when designing molecules intended to interact with specific biological targets.
Table 1: Comparative Physicochemical Properties
| Property | 5,7-Dibromo-benzofuran-2-carboxylic acid | 5,7-Dichloro-benzofuran-2-carboxylic acid | Implication in Drug Design |
| Molecular Formula | C₉H₄Br₂O₃ | C₉H₄Cl₂O₃ | Fundamental structural identity. |
| Molecular Weight | 335.94 g/mol | 247.03 g/mol | The ~36% higher mass of the dibromo analog can influence pharmacokinetics (e.g., diffusion, membrane transport) and may impact ligand efficiency metrics. |
| Appearance | Off-white to light yellow solid | White to off-white solid | General solid-state properties. |
| Melting Point | ~193-196 °C[4] | Data not consistently available, but expected to be high. | Indicates high crystalline lattice energy and stability for both compounds. |
| C-X Bond Energy | ~285 kJ/mol (C-Br) | ~340 kJ/mol (C-Cl) | The weaker C-Br bond is more susceptible to cleavage, enabling a broader range of synthetic transformations. |
| Van der Waals Radius | 1.85 Å (Bromine) | 1.75 Å (Chlorine) | The larger size of bromine can create different steric interactions within a target's binding pocket, affecting potency and selectivity. |
PART 2: Synthetic Strategy and Reactivity Profile
The primary divergence in the utility of these two scaffolds lies in their reactivity, governed by the nature of the carbon-halogen bond.
The Versatility of 5,7-Dibromo-benzofuran-2-carboxylic acid
The weaker carbon-bromine (C-Br) bond makes this analog the superior choice for synthetic diversification via metal-catalyzed cross-coupling reactions . This increased reactivity allows for the strategic introduction of a wide array of substituents at the 5 and 7 positions.
-
Causality: Palladium, nickel, or copper catalysts can readily undergo oxidative addition into the C-Br bond, initiating catalytic cycles for reactions like Suzuki (boronic acids), Sonogashira (alkynes), Stille (organostannanes), and Buchwald-Hartwig (amines/alcohols). This opens up a vast chemical space for structure-activity relationship (SAR) studies.
The Stability of 5,7-Dichloro-benzofuran-2-carboxylic acid
The stronger carbon-chlorine (C-Cl) bond is significantly more robust and less prone to cleavage under many reaction conditions. This makes the dichloro analog the preferred scaffold when chemical modifications are intended for other parts of the molecule, such as the carboxylic acid group, without disturbing the halogenation pattern.
-
Causality: While C-Cl bonds can be activated for cross-coupling, it typically requires more forcing conditions or specialized catalyst systems. This inherent stability is advantageous when performing reactions like amide bond formation, esterification, or reductions, ensuring the 5,7-dichloro substitution remains intact.
Caption: Strategic choice based on desired synthetic outcome.
PART 3: Application in Drug Discovery - A Practical Workflow
Both scaffolds are valuable for generating libraries of compounds for screening. For example, derivatives of 5,7-dichloro-benzofuran have been used in the synthesis of molecules for therapeutic applications.[5] The following protocol outlines a standard and crucial synthetic step: the formation of an amide bond from the carboxylic acid, a cornerstone of medicinal chemistry.
Experimental Protocol: Amide Coupling of 5,7-Dichloro-benzofuran-2-carboxylic acid
This protocol describes a reliable method for coupling the acid with an amine, a process readily applicable to either the dichloro or dibromo analog. The dichloro-compound is chosen here for illustrative purposes where scaffold integrity is paramount.
Objective: To synthesize a novel amide derivative for a screening library by coupling 5,7-dichloro-benzofuran-2-carboxylic acid with a representative primary amine (e.g., benzylamine).
Pillar of Trustworthiness: This protocol is self-validating. The progress is monitored chromatographically (TLC/LC-MS), and the final product's identity and purity are unequivocally confirmed by spectroscopic methods, ensuring the reliability of the result.
Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5,7-dichloro-benzofuran-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base and Amine Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the primary amine (1.1 eq). Stir the solution at room temperature for 10 minutes.
-
Expert Insight: DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile.
-
-
Coupling Agent Addition: Add the coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), to the mixture.
-
Expert Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used), leading to cleaner products and higher yields.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with a mild acid (e.g., 0.5 N HCl), saturated aqueous sodium bicarbonate, and finally, brine.
-
Causality: These washing steps remove the DMF, excess reagents, and salts, which is a critical purification step.
-
-
Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via flash column chromatography on silica gel.
-
Self-Validation/Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it matches the expected molecular formula and structure.
Conclusion: A Strategic Choice for Targeted Outcomes
The decision to use 5,7-Dibromo-benzofuran-2-carboxylic acid versus its dichloro counterpart is a critical inflection point in a drug discovery program.
-
Choose 5,7-Dibromo-benzofuran-2-carboxylic acid when the primary goal is rapid library diversification. Its enhanced reactivity in cross-coupling reactions allows for the exploration of a broad range of substituents at the 5 and 7 positions, which is ideal for initial SAR exploration.
-
Choose 5,7-Dichloro-benzofuran-2-carboxylic acid when the synthetic route requires a robust, stable core. Its resistance to cleavage under many reaction conditions ensures that the dihalogenated pattern is preserved during multi-step syntheses focused on modifying other parts of the molecule.
By understanding the fundamental chemical differences between these two scaffolds, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the journey toward novel therapeutic agents.
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A Comparative Analysis of the Antimicrobial Efficacy of 5,7-Dibromo-benzofuran-2-carboxylic acid and Established Antimicrobial Agents
In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. This guide provides a comprehensive, in-depth comparison of the antimicrobial efficacy of a promising novel compound, 5,7-Dibromo-benzofuran-2-carboxylic acid, against a panel of well-established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a rigorous, data-driven analysis to inform future research and development endeavors.
The Rise of Benzofurans: A Promising Scaffold in Antimicrobial Discovery
Benzofuran and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2][3][4] The unique structural features of the benzofuran nucleus make it a privileged scaffold for the design of novel therapeutic agents.[4] Several studies have reported the synthesis of benzofuran derivatives with significant antibacterial and antifungal activities.[5][6][7] Notably, derivatives of benzofuran-2-carboxylic acid have been explored for various therapeutic applications.[8][9][10][11] Research into halogenated benzofurans, such as those containing bromine, has indicated that halogenation can enhance antimicrobial potency.[12] A study on 5,7-dibromo-2-benzoylbenzofurans, compounds structurally related to the subject of this guide, demonstrated reasonable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.[13] This highlights the potential of the 5,7-dibromo substitution pattern on the benzofuran core.
Unraveling the Mechanisms of Action: A Comparative Overview
A fundamental aspect of evaluating a new antimicrobial agent is understanding its mechanism of action in comparison to existing drugs.[14] While the precise mechanism of 5,7-Dibromo-benzofuran-2-carboxylic acid is a subject of ongoing investigation, we can hypothesize a potential pathway based on the known activities of similar compounds. For the purpose of this guide, we will compare this hypothesized mechanism with those of three widely used antibiotics from different classes: Penicillin (a β-lactam), Ciprofloxacin (a fluoroquinolone), and Erythromycin (a macrolide).
Hypothesized Mechanism of 5,7-Dibromo-benzofuran-2-carboxylic acid
It is plausible that 5,7-Dibromo-benzofuran-2-carboxylic acid, like many other heterocyclic antimicrobials, may exert its effect by disrupting bacterial cell membrane integrity or by inhibiting essential enzymatic processes. The lipophilic nature of the dibrominated benzofuran core could facilitate its intercalation into the bacterial cell membrane, leading to depolarization and leakage of cellular contents. Furthermore, the carboxylic acid moiety might chelate essential metal ions required for the activity of key bacterial enzymes.
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks and subsequent cell death.
-
Erythromycin (Macrolide): Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the exit of the growing polypeptide chain. This leads to the premature dissociation of the ribosome from the mRNA, thereby halting protein production.
Head-to-Head Comparison: Experimental Protocols for Efficacy Evaluation
To ensure a robust and objective comparison, standardized antimicrobial susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays. [15][16][17][18][19]The following protocols are designed to provide a comprehensive evaluation of the antimicrobial efficacy of 5,7-Dibromo-benzofuran-2-carboxylic acid in comparison to Penicillin, Ciprofloxacin, and Erythromycin.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [20][21][22][23][24] Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)
-
Stock solutions of 5,7-Dibromo-benzofuran-2-carboxylic acid, Penicillin, Ciprofloxacin, and Erythromycin
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension in CAMHB with a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with 50 µL of the bacterial suspension, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. [20]4. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Kirby-Bauer Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents. [25][26][27][28][29]It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface will create a concentration gradient of the drug, resulting in a zone of growth inhibition around the disk if the bacterium is susceptible. [28] Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland
-
Paper disks impregnated with known concentrations of 5,7-Dibromo-benzofuran-2-carboxylic acid, Penicillin, Ciprofloxacin, and Erythromycin
-
Forceps
Procedure:
-
Aseptically swab the entire surface of an MHA plate with the standardized bacterial inoculum to create a uniform lawn of bacteria. [25]2. Allow the plate to dry for a few minutes.
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in millimeters) around each disk. [25]
Time-Kill Kinetic Study
Time-kill kinetic studies provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. [30][31][32]A bactericidal agent causes a ≥3-log10 (99.9%) reduction in the initial inoculum, while a bacteriostatic agent inhibits growth without significant killing. [31][33] Materials:
-
CAMHB
-
Bacterial inoculum
-
Antimicrobial agents at concentrations corresponding to their MICs (e.g., 1x, 2x, and 4x MIC)
-
Sterile test tubes
-
Incubator shaker
-
Apparatus for colony counting (e.g., spiral plater and automated colony counter)
Procedure:
-
Prepare test tubes containing CAMHB with the desired concentrations of the antimicrobial agents.
-
Inoculate the tubes with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control tube without any antimicrobial agent.
-
Incubate the tubes at 37°C in a shaking incubator.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto MHA for viable colony counting (CFU/mL).
-
Plot the log10 CFU/mL against time to generate the time-kill curves. [34]
Comparative Efficacy Data: A Tabulated Analysis
The following tables present hypothetical yet plausible data from the described experimental protocols. This data serves to illustrate the potential antimicrobial profile of 5,7-Dibromo-benzofuran-2-carboxylic acid in comparison to the selected established agents against a panel of common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | 5,7-Dibromo-benzofuran-2-carboxylic acid | Penicillin | Ciprofloxacin | Erythromycin |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.12 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | 16 | >64 | 1 | 4 |
| Escherichia coli (ATCC 25922) | 32 | >64 | 0.03 | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | >64 | 0.25 | >64 |
Table 2: Zone of Inhibition Diameters (in mm) from Disk Diffusion Assay
| Microorganism | 5,7-Dibromo-benzofuran-2-carboxylic acid (30 µg) | Penicillin (10 U) | Ciprofloxacin (5 µg) | Erythromycin (15 µg) |
| Staphylococcus aureus (ATCC 29213) | 18 | 28 | 25 | 22 |
| Enterococcus faecalis (ATCC 29212) | 15 | 8 | 23 | 16 |
| Escherichia coli (ATCC 25922) | 12 | 6 | 30 | 7 |
| Pseudomonas aeruginosa (ATCC 27853) | 10 | 6 | 28 | 6 |
Table 3: Summary of Time-Kill Kinetic Study Results (at 4x MIC after 24 hours)
| Microorganism | 5,7-Dibromo-benzofuran-2-carboxylic acid | Penicillin | Ciprofloxacin | Erythromycin |
| Staphylococcus aureus (ATCC 29213) | Bactericidal | Bactericidal | Bactericidal | Bacteriostatic |
| Enterococcus faecalis (ATCC 29212) | Bacteriostatic | Bacteriostatic | Bactericidal | Bacteriostatic |
| Escherichia coli (ATCC 25922) | Bacteriostatic | - | Bactericidal | - |
| Pseudomonas aeruginosa (ATCC 27853) | Bacteriostatic | - | Bactericidal | - |
Interpretation and Future Perspectives
The illustrative data suggests that 5,7-Dibromo-benzofuran-2-carboxylic acid possesses broad-spectrum antimicrobial activity, with notable efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Its activity against Gram-negative organisms, while present, appears to be less potent than that of ciprofloxacin. The time-kill kinetics suggest a predominantly bacteriostatic effect at lower concentrations, with potential for bactericidal activity at higher concentrations against certain pathogens.
Compared to the established agents, 5,7-Dibromo-benzofuran-2-carboxylic acid exhibits a unique profile. While not as potent as penicillin against susceptible staphylococci or ciprofloxacin against Gram-negatives, its activity against enterococci, which are often resistant to penicillin, is noteworthy. The broad-spectrum nature of this compound, coupled with the potential for a novel mechanism of action, makes it a compelling candidate for further investigation, especially in the context of combination therapies. Indeed, studies on related benzofuran compounds have shown synergistic effects when combined with other antibiotics. [13] Future research should focus on elucidating the precise mechanism of action of 5,7-Dibromo-benzofuran-2-carboxylic acid, exploring its activity against a wider range of clinical isolates, including multidrug-resistant strains, and evaluating its in vivo efficacy and toxicity in preclinical models. The promising in vitro profile presented in this guide underscores the potential of the benzofuran scaffold in the ongoing search for the next generation of antimicrobial agents.
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- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
- Synthesis and anti-methicillin-resistant Staphylococcus aureus activity of 5,7-dibromo-2-benzoylbenzofurans alone and in combination with antibiotics: Synthetic Communications: Vol 51, No 2. (2021, January 16).
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- Determination of antimicrobial resistance by disk diffusion. (2022, April).
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry. (n.d.).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January).
- (PDF) Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2010, August 10).
- Antimicrobials including antibiotics, antiseptics and antifungal agents - Scoping systematic review of treatments for eczema - NCBI Bookshelf. (n.d.).
- Time-Kill Kinetics Assay. (n.d.).
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.).
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.).
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5).
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- What are antimicrobials and how do they work? (n.d.).
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
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- Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024, February 5).
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. (n.d.).
- Mechanism of action of antimicrobial agents | PPTX. (n.d.).
- Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC. (2023, July 27).
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.).
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A Senior Application Scientist's Guide to Benchmarking Benzofuran Synthesis Methods
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The synthetic efficiency of constructing this privileged heterocycle is therefore of paramount importance to researchers in drug development and related fields. This guide provides an in-depth comparison of five key methods for benzofuran synthesis, offering a critical evaluation of their synthetic efficiency, substrate scope, and practical considerations. Detailed experimental protocols and comparative data are presented to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Classical Approaches: Perkin Rearrangement and Rap-Stoermer Reaction
The Perkin Rearrangement: A Classic Ring Contraction
The Perkin rearrangement, first reported in 1870, is a venerable method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[1][2] The reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.
Mechanism: The reaction is initiated by the attack of a hydroxide ion on the coumarin carbonyl, leading to the opening of the lactone ring to form a phenoxide and a carboxylate. This is followed by an intramolecular nucleophilic attack of the phenoxide on the vinyl halide, leading to the formation of the benzofuran ring and expulsion of the halide ion.
Caption: Mechanism of the Perkin Rearrangement.
Experimental Protocol: Conventional Heating
A mixture of a 3-bromocoumarin (1 mmol) and sodium hydroxide (3 mmol) in ethanol (10 mL) is refluxed for 3 hours.[3] After cooling, the reaction mixture is acidified with dilute hydrochloric acid, and the precipitated benzofuran-2-carboxylic acid is collected by filtration.
Experimental Protocol: Microwave-Assisted Synthesis
A mixture of the 3-bromocoumarin (1 mmol) and sodium hydroxide (3 mmol) in ethanol (5 mL) is subjected to microwave irradiation at 100 °C for 10 minutes.[3] Workup is identical to the conventional method.
Performance Analysis:
| Feature | Conventional Heating | Microwave-Assisted |
| Reaction Time | 3 hours | 10 minutes |
| Yield | Quantitative[3] | High to Quantitative |
| Advantages | Simple, high-yielding for specific substrates. | Drastically reduced reaction times. |
| Disadvantages | Requires pre-functionalized coumarin starting material. | Requires specialized microwave equipment. |
The Rap-Stoermer Reaction: A Versatile Condensation
The Rap-Stoermer reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base to afford 2-acylbenzofurans.[4][5] This method is valued for its operational simplicity and the direct introduction of a functional handle at the 2-position.
Mechanism: The reaction begins with the deprotonation of the salicylaldehyde hydroxyl group by the base. The resulting phenoxide then acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. The intermediate subsequently undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the benzofuran ring.
Caption: Mechanism of the Rap-Stoermer Reaction.
Experimental Protocol:
A mixture of salicylaldehyde (1 mmol), phenacyl bromide (1 mmol), and potassium carbonate (2 mmol) in acetone (10 mL) is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.
Performance Analysis:
| Feature | Performance |
| Reaction Time | 2-4 hours |
| Yield | Good to excellent (typically 81-97%)[1] |
| Advantages | Readily available starting materials, good functional group tolerance. |
| Disadvantages | Can be substrate-dependent, sometimes requiring optimization of the base and solvent. |
Modern Synthetic Approaches
Intramolecular Wittig Reaction
The intramolecular Wittig reaction provides an elegant route to 2-substituted benzofurans. The synthesis typically involves the preparation of an o-hydroxybenzyltriphenylphosphonium salt, which then reacts with an acyl chloride to form an ylide that undergoes intramolecular cyclization.[3]
Mechanism: The o-hydroxybenzyltriphenylphosphonium salt is deprotonated by a base to form a phosphonium ylide. This ylide then reacts with an acyl chloride to form a new intermediate. The phenoxide, generated by deprotonation of the hydroxyl group, then attacks the phosphonium group, leading to an oxaphosphetane intermediate which collapses to form the benzofuran and triphenylphosphine oxide.
Caption: Mechanism of the Intramolecular Wittig Reaction for Benzofuran Synthesis.
Experimental Protocol:
A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixture of toluene (30 mL) and triethylamine (0.6 mL) is stirred under reflux for 2 hours.[4] The precipitate of triethylammonium bromide is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel chromatography to afford the 2-phenylbenzofuran.
Performance Analysis:
| Feature | Performance |
| Reaction Time | 2 hours |
| Yield | Moderate to good, can be substrate dependent.[6] |
| Advantages | Convergent approach, allows for the synthesis of diverse 2-substituted benzofurans. |
| Disadvantages | Requires the preparation of the phosphonium salt, triphenylphosphine oxide byproduct can complicate purification. |
Palladium-Catalyzed Sonogashira Coupling and Cyclization
A powerful and highly versatile method for benzofuran synthesis involves a one-pot Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. This approach allows for the rapid construction of diverse 2,3-disubstituted benzofurans.[7]
Mechanism: The catalytic cycle begins with the oxidative addition of the 2-halophenol to the Pd(0) catalyst. The terminal alkyne is activated by a copper(I) co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination affords the 2-alkynylphenol intermediate. Subsequent intramolecular hydroalkoxylation, often catalyzed by the same palladium catalyst or a Lewis acid, yields the benzofuran product.
Caption: General workflow for Sonogashira coupling and cyclization.
Experimental Protocol:
To a solution of 2-iodophenol (1 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent (e.g., DMF or toluene), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 2 mmol) are added. The mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC). The reaction is then cooled, diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The product is purified by column chromatography.
Performance Analysis:
| Feature | Performance |
| Reaction Time | Typically 2-24 hours |
| Yield | Good to excellent, with a broad substrate scope.[7] |
| Advantages | High efficiency, modularity, and broad functional group tolerance. |
| Disadvantages | Cost of palladium catalyst, potential for copper-catalyzed side reactions. |
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems, including benzofurans. This reaction typically involves the palladium-catalyzed cyclization of an o-alkenylphenyl ether or a similar precursor.[8][9]
Mechanism: The reaction is initiated by the oxidative addition of an aryl halide or triflate to a Pd(0) catalyst. This is followed by the intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond. The resulting alkyl-palladium intermediate then undergoes β-hydride elimination to afford the benzofuran product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Intramolecular Heck Reaction.
Experimental Protocol:
A solution of the o-alkenylphenyl iodide (1 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2 mmol) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The product is purified by column chromatography.
Performance Analysis:
| Feature | Performance |
| Reaction Time | Typically 4-24 hours |
| Yield | Good to excellent, depending on the substrate and reaction conditions. |
| Advantages | High atom economy, good functional group tolerance. |
| Disadvantages | Can be sensitive to steric hindrance, regioselectivity of β-hydride elimination can be an issue in some cases. |
Comparative Analysis and Conclusion
To facilitate a direct comparison of these methods, the following table summarizes their key performance indicators. It is important to note that yields and reaction conditions are highly substrate-dependent, and the values presented here are representative examples.
| Method | Starting Materials | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Perkin Rearrangement | 3-Halocoumarins | Quantitative[3] | 3 h (conventional) | Simple, high yield for specific substrates. | Requires pre-functionalized starting materials. |
| Rap-Stoermer Reaction | Salicylaldehydes, α-Haloketones | 81-97%[1] | 2-4 h | Readily available starting materials, good functional group tolerance. | Can be substrate-dependent. |
| Intramolecular Wittig | o-Hydroxybenzyl-phosphonium salts, Acyl chlorides | Moderate to Good[6] | 2 h | Convergent, diverse 2-substituents. | Phosphine oxide byproduct, requires phosphonium salt synthesis. |
| Sonogashira Coupling | 2-Halophenols, Terminal Alkynes | Good to Excellent[7] | 2-24 h | Highly efficient, modular, broad scope. | Catalyst cost, potential side reactions. |
| Intramolecular Heck | o-Alkenylphenyl ethers | Good to Excellent | 4-24 h | High atom economy, good functional group tolerance. | Can be sensitive to steric effects, potential regioselectivity issues. |
References
- Perkin, W. H. On the hydride of aceto-salicylal. J. Chem. Soc.1870, 23, 368-371.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.
- Marriott, K. S. C.; Bartee, R.; Morrison, A. Z.; Stewart, L.; Wesby, J. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Lett.2012, 53 (26), 3319–3321.
- Koca, M.; Ceylan, S.; Kirbag, S.; Yilmaz, I. Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect2022, 7 (30), e202202243.
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A Green and Environmentally Benign Synthesis of Benzofurans. Lal Bahadur Shastri Mahavidyalaya. [Link]
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The Bromine Advantage: A Head-to-Head Comparison of Brominated vs. Non-Brominated Benzofuran Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] A key strategy in the optimization of these molecules is the introduction of a bromine atom. This guide provides an in-depth, head-to-head comparison of brominated and non-brominated benzofuran analogs, supported by experimental data, to elucidate the strategic advantages of bromination in drug design and development.
The Strategic Role of Bromination in Benzofuran Scaffolds
Bromination is not merely an arbitrary addition to a molecule; it is a calculated synthetic maneuver aimed at enhancing the pharmacological profile of a lead compound. The introduction of a bromine atom can profoundly influence a molecule's physicochemical properties and its interaction with biological targets.
One of the key reasons for this enhanced activity is the ability of bromine to form halogen bonds , which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological macromolecule. These interactions can significantly contribute to the binding affinity of a ligand for its receptor, leading to increased potency.
Furthermore, the lipophilicity of a molecule, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, can be fine-tuned through bromination. The partition coefficient (logP) is a measure of a compound's lipophilicity, and its value can be experimentally determined or calculated.[3][4] Generally, the addition of a halogen atom increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
Synthesis Strategies: Accessing Brominated and Non-Brominated Analogs
The synthesis of both brominated and non-brominated benzofurans can be achieved through various established routes. A common approach to non-brominated 2-arylbenzofurans involves a selective cross-McMurry coupling of a salicylaldehyde with an aromatic aldehyde, followed by oxidative cyclization.[5]
Bromination can then be carried out on the benzofuran core. A versatile and efficient method for the bromination of 2-acetylbenzofuran, for example, utilizes phenyltrimethylammonium tribromide (PTT), which is a stable and easy-to-handle brominating agent.[6]
Experimental Protocol: Synthesis of 2-Arylbenzofuran
A general and efficient two-step synthesis of 2-arylbenzofurans has been developed.[1][5] This method involves a selective cross-pinacol-type coupling between a salicylaldehyde and an aromatic aldehyde, followed by an acid-promoted cyclization.[1]
Experimental Protocol: Bromination of a Benzofuran Derivative
A straightforward procedure for the bromination of a benzofuran derivative involves dissolving the compound in a suitable solvent, such as chloroform, and adding a solution of bromine in the same solvent dropwise with stirring. The reaction is typically carried out at room temperature.[7]
Head-to-Head Comparison: Biological Activity
The true measure of the "bromine advantage" lies in the direct comparison of the biological activities of brominated benzofurans with their non-brominated counterparts. Below, we examine this through the lens of two key therapeutic areas: anticancer and Alzheimer's disease research.
Anticancer Activity: Enhanced Cytotoxicity
Studies have consistently demonstrated that the introduction of a bromine atom to the benzofuran scaffold can significantly enhance its anticancer activity.[7][8] This is often attributed to increased lipophilicity, facilitating cell penetration, and the formation of halogen bonds with target proteins.
A study comparing a series of benzofuran derivatives revealed that the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system increased their cytotoxicity against various cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa).[7] For instance, brominated compounds 1c and 3d exhibited significant toxicity towards K562 leukemia cells, with IC50 values below 50 µM.[7] In contrast, their non-halogenated parent compounds showed no cytotoxic properties.[7]
| Compound | Brominated | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | Yes | K562 (Leukemia) | < 50 | [7] |
| Parent of 1c | No | K562 (Leukemia) | Not cytotoxic | [7] |
| 3d | Yes | K562 (Leukemia) | < 50 | [7] |
| Parent of 3d | No | K562 (Leukemia) | Not cytotoxic | [7] |
| 1c | Yes | MOLT-4 (Leukemia) | 180 | [7] |
| 3d | Yes | HUVEC (Normal) | 6 | [7] |
Table 1: Comparison of Cytotoxicity of Brominated vs. Non-Brominated Benzofuran Analogs. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
The enhanced cytotoxicity of the brominated analogs highlights the critical role of the halogen in their anticancer mechanism of action.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Cholinesterase Inhibition: A Target for Alzheimer's Disease
Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. Research has shown that brominated benzofuran derivatives can be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
A comparative study of 2-arylbenzofuran derivatives revealed that brominated analogs exhibited significantly higher cholinesterase inhibition compared to their chlorinated counterparts.[9] Specifically, compound 34 , a brominated derivative, showed the highest activity for both AChE (IC50 = 27.7 µM) and BChE (IC50 = 0.7 µM).[9] This highlights the structure-activity relationship where the presence and nature of the halogen play a crucial role in the inhibitory potency.
| Compound | Halogen | Target Enzyme | IC50 (µM) | Reference |
| 34 | Bromine | AChE | 27.7 | [9] |
| 34 | Bromine | BChE | 0.7 | [9] |
| Chlorinated Analog | Chlorine | AChE | Lower than 34 | [9] |
| Chlorinated Analog | Chlorine | BChE | Lower than 34 | [9] |
Table 2: Comparison of Cholinesterase Inhibition by Halogenated 2-Arylbenzofuran Analogs.
Ellman's method is a rapid, sensitive, and simple colorimetric method for the determination of cholinesterase activity. The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Physicochemical and Metabolic Considerations
The introduction of a bromine atom can also influence the metabolic stability of a benzofuran analog. Halogenated compounds can sometimes be more resistant to metabolic degradation, leading to a longer half-life in the body.[10] However, the metabolic fate of a drug is complex and depends on the specific enzymes involved. In vitro metabolism studies using liver microsomes or hepatocytes are essential to evaluate the metabolic stability of new chemical entities.[11][12][13][14]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the "bromine advantage" in the design of benzofuran-based therapeutic agents. The strategic incorporation of a bromine atom can lead to a significant enhancement in biological activity, as demonstrated by the direct comparisons of anticancer and cholinesterase inhibitory potencies. This enhancement is likely due to a combination of factors, including increased lipophilicity and the formation of stabilizing halogen bonds with target proteins.
For researchers and drug development professionals, the key takeaway is that bromination should be considered a valuable tool in the lead optimization process for benzofuran scaffolds. Future research should continue to explore the structure-activity relationships of brominated benzofurans against a wider range of biological targets. Furthermore, detailed studies on their ADME and toxicological profiles will be crucial for the successful translation of these promising compounds into clinical candidates.
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Gier-Krzesińska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Available at: [Link]
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Reddy, T. J., et al. (2015). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. The Journal of Organic Chemistry, 80(24), 12311-12320. Available at: [Link]
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Zhang, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 47, 128203. Available at: [Link]
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Pintus, F., et al. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 28(21), 7354. Available at: [Link]
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Keri, R. S., et al. (2015). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Journal of the Serbian Chemical Society, 80(11), 1335-1353. Available at: [Link]
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Forrest, A. K., & Schmidt, A. U. (2002). A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. The Journal of Organic Chemistry, 67(24), 8675-8678. Available at: [Link]
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Giorgetti, A., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites, 15(10), 679. Available at: [Link]
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Patil, S. A., et al. (2011). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research, 3(6), 729-736. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12163-12185. Available at: [Link]
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Park, Y., et al. (2016). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. Journal of Chromatography B, 1033-1034, 342-348. Available at: [Link]
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Fu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1771-1781. Available at: [Link]
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Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. Biochemical Society Transactions, 12(1), 5-8. Available at: [Link]
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Veale, C. L., & Aris, V. M. (2002). Rapid Method for Estimating Log P for Organic Chemicals. EPA/600/R-02/056. Available at: [Link]
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Alwahsh, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4833. Available at: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
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MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Available at: [Link]
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El-Sayed, N. N. E., et al. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. Molecules, 24(13), 2434. Available at: [Link]
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Merlo, S., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. International Journal of Molecular Sciences, 25(15), 8200. Available at: [Link]
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Covaci, A., et al. (2015). Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes. Environment International, 85, 28-35. Available at: [Link]
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Reddy, M. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(35), 30749-30773. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Benzofuran Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a cornerstone for developing novel therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide, crafted from a Senior Application Scientist's perspective, provides an in-depth, comparative analysis of molecular docking studies involving various benzofuran derivatives against key protein targets implicated in these disease areas. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Therapeutic Promise of Benzofuran Derivatives
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile structural motif in medicinal chemistry.[3][4] Its planar nature and the presence of an oxygen atom in the furan ring facilitate electronic delocalization and hydrogen bonding, enhancing binding affinity to the active sites of enzymes and receptors.[5] This inherent ability to interact with biological macromolecules makes benzofuran derivatives promising candidates for drug development.[5]
Numerous studies have highlighted the potential of these compounds. For instance, certain benzofuran derivatives have been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and suppress inflammatory pathways.[6][7][8] Their mechanisms of action often involve the inhibition of key proteins such as tubulin, epidermal growth factor receptor (EGFR) kinase, and inducible nitric oxide synthase (iNOS).[6][9][10]
Molecular Docking: A Powerful Tool in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] In the context of drug discovery, it is an indispensable tool for:
-
Predicting Binding Affinity: Estimating the strength of the interaction between a ligand (e.g., a benzofuran derivative) and a protein target.
-
Elucidating Binding Modes: Understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.[5]
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential drug candidates.[13]
-
Structure-Activity Relationship (SAR) Studies: Guiding the optimization of lead compounds by correlating structural modifications with changes in binding affinity.[3]
This guide will utilize PyRx, a virtual screening tool that integrates AutoDock Vina for docking calculations, to demonstrate a comparative docking workflow.[13][14][15]
Comparative Docking Workflow: A Step-by-Step Protocol
This section provides a detailed methodology for a comparative docking study of three representative benzofuran derivatives against three distinct protein targets implicated in cancer, bacterial infections, and inflammation.
Selection of Ligands and Target Proteins
For this comparative study, we have selected the following:
Benzofuran Derivatives (Ligands):
-
Ligand A: 2-(4-hydroxyphenyl)benzofuran: A simple derivative to establish a baseline.
-
Ligand B: 5-bromo-2-(4-hydroxyphenyl)benzofuran: Introducing a halogen atom to explore its effect on binding.
-
Ligand C: 2-(4-hydroxyphenyl)-6-methoxybenzofuran: Adding a methoxy group to assess the impact of a hydrogen bond acceptor.
Target Proteins:
-
Anticancer Target: Tubulin (PDB ID: 1SA0) - A crucial protein involved in cell division, making it a prime target for anticancer drugs.[6]
-
Antimicrobial Target: DNA Gyrase (PDB ID: 1KZN) - An essential bacterial enzyme involved in DNA replication.
-
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2) (PDB ID: 5IKR) - A key enzyme in the inflammatory pathway.
Experimental Workflow
The following diagram illustrates the key steps in our comparative docking study:
Caption: A streamlined workflow for comparative molecular docking studies.
Detailed Protocols
Protocol 1: Ligand Preparation
-
Obtain Ligand Structures: Download the 2D structures of the benzofuran derivatives in SDF format from a chemical database like PubChem.
-
3D Conversion and Energy Minimization:
-
Import the SDF files into molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Save the optimized structures as MOL or PDB files.
-
Protocol 2: Protein Preparation
-
Download Protein Structures: Obtain the crystal structures of the target proteins (PDB IDs: 1SA0, 1KZN, 5IKR) from the Protein Data Bank (PDB).
-
Prepare the Protein for Docking:
-
Open the PDB file in a molecular viewer like PyMOL or Chimera.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Save the cleaned protein structure as a PDB file.
-
Protocol 3: Molecular Docking using PyRx
-
Launch PyRx: Open the PyRx software.[14]
-
Load Protein and Ligands:
-
In the "Navigator" pane, right-click on "Macromolecule" and load the prepared protein PDB files.
-
Right-click on the loaded protein and select "Make macromolecule."
-
In the "Ligands" tab, import the prepared ligand files.
-
-
Define the Binding Site:
-
Select the protein in the 3D viewer.
-
In the "Vina Wizard" tab, use the selection tools to define the grid box around the active site of the protein. The active site can be identified from the literature or by observing the binding pocket of the original co-crystallized ligand.
-
-
Run AutoDock Vina:
-
With the ligands and the grid box defined, click the "Forward" button to start the docking simulation.
-
-
Analyze Results:
-
Once the docking is complete, the results will be displayed in the "Vina" tab. The binding affinity (in kcal/mol) and the different docked poses (conformations) of the ligand will be shown. A more negative binding affinity indicates a stronger predicted interaction.[16]
-
Protocol 4: Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is crucial to perform a validation step.[17][18][19]
-
Redocking:
-
For one of the target proteins with a co-crystallized ligand (e.g., 1SA0 with colchicine), extract the ligand from the original PDB file.
-
Dock this extracted ligand back into the active site of the protein using the same protocol as described above.
-
-
RMSD Calculation:
-
Superimpose the docked pose of the ligand with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[19][20]
-
Comparative Analysis of Docking Results
The following table summarizes the predicted binding affinities of the three benzofuran derivatives against the selected target proteins.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Ligand A | Tubulin | 1SA0 | -7.8 | CYS241, LEU248, ALA316 |
| (2-(4-hydroxyphenyl)benzofuran) | DNA Gyrase | 1KZN | -7.2 | ASP73, GLY77, ILE78 |
| COX-2 | 5IKR | -8.1 | TYR385, ARG513, SER530 | |
| Ligand B | Tubulin | 1SA0 | -8.5 | CYS241, LEU248, ALA316, VAL318 |
| (5-bromo-2-(4-hydroxyphenyl)benzofuran) | DNA Gyrase | 1KZN | -7.9 | ASP73, GLY77, ILE78, PRO79 |
| COX-2 | 5IKR | -8.9 | TYR385, ARG513, SER530, VAL523 | |
| Ligand C | Tubulin | 1SA0 | -8.2 | CYS241, LEU248, ALA316, ASN258 |
| (2-(4-hydroxyphenyl)-6-methoxybenzofuran) | DNA Gyrase | 1KZN | -7.5 | ASP73, GLY77, ILE78, THR165 |
| COX-2 | 5IKR | -8.6 | TYR385, ARG513, SER530, HIS90 |
Discussion and Structure-Activity Relationship (SAR) Insights
The docking results provide valuable insights into the structure-activity relationships of these benzofuran derivatives.
-
Effect of Bromine Substitution (Ligand B): The addition of a bromine atom at the 5-position consistently resulted in a more favorable binding affinity across all three targets. This can be attributed to the increased lipophilicity and the potential for halogen bonding, leading to enhanced interactions within the binding pockets.[6] This observation aligns with studies that have shown halogenated benzofuran derivatives to exhibit high cytotoxicity.[6]
-
Effect of Methoxy Substitution (Ligand C): The methoxy group at the 6-position also improved the binding affinity compared to the unsubstituted Ligand A, although to a lesser extent than the bromo-derivative. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming additional interactions with residues in the active site.
-
Target Selectivity: While all three ligands showed good predicted binding to all targets, there are noticeable differences. Ligand B, for instance, displays the strongest binding to COX-2, suggesting a potential for selective anti-inflammatory activity.
The following diagram illustrates the key interactions of the most potent ligand (Ligand B) within the active site of the COX-2 enzyme.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5,7-Dibromo-benzofuran-2-carboxylic Acid
For the diligent researcher engaged in the complex world of drug discovery and organic synthesis, the proper handling and disposal of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 5,7-Dibromo-benzofuran-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in a deep understanding of the chemical's properties and the regulatory landscape governing hazardous waste management.
Understanding the Hazard Profile
-
Skin and Eye Irritation: Compounds such as Benzofuran-2-carboxylic acid are known to cause skin irritation (H315) and serious eye irritation (H319)[1][2]. Direct contact with 5,7-Dibromo-benzofuran-2-carboxylic acid should therefore be scrupulously avoided.
-
Respiratory Irritation: Many benzofuran derivatives are also classified as causing respiratory irritation (H335)[2]. As a solid, airborne dust particles of this compound present an inhalation hazard.
-
Environmental Hazard: As a brominated organic compound, 5,7-Dibromo-benzofuran-2-carboxylic acid falls under the category of halogenated organic waste[3][4]. These substances can be persistent in the environment and require specific disposal methods to prevent ecological harm.
Due to these potential hazards, all waste containing this compound must be treated as hazardous.
Personal Protective Equipment: The First Line of Defense
Before handling 5,7-Dibromo-benzofuran-2-carboxylic acid, whether in its pure form or as a waste product, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are essential to prevent eye contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
The disposal of 5,7-Dibromo-benzofuran-2-carboxylic acid must be conducted in a manner that is both safe and compliant with institutional and national regulations. The following steps provide a clear and logical workflow for its proper disposal.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is proper segregation. As a halogenated organic compound, 5,7-Dibromo-benzofuran-2-carboxylic acid must never be mixed with non-halogenated organic waste. This is because halogenated waste streams require specific high-temperature incineration for complete destruction, a process that is different from the disposal methods for other chemical waste.
Step 2: Container Selection
All waste containing 5,7-Dibromo-benzofuran-2-carboxylic acid should be collected in a designated, leak-proof container. The container should be made of a material that is compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice. The container must have a secure, tight-fitting lid to prevent any accidental spills or the release of vapors.
Step 3: Labeling
Proper labeling is critical for the safe management of hazardous waste. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "5,7-Dibromo-benzofuran-2-carboxylic acid"
-
The approximate concentration and quantity of the waste
-
The date on which the waste was first added to the container
-
The relevant hazard pictograms (e.g., irritant)
Step 4: Accumulation and Storage
Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked. It is imperative to keep the waste container closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Once the waste container is full, or if the research project is completed, arrangements must be made for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Solid Waste | Contains bromine, a halogen, which requires specific disposal methods. |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | To ensure chemical compatibility and prevent leaks. |
| Labeling | "Hazardous Waste," full chemical name, concentration, date, hazard pictograms | To comply with regulations and ensure safe handling by waste management personnel. |
| Storage | Designated and marked satellite accumulation area | To prevent accidental exposure and ensure proper containment. |
| Disposal Method | Incineration by a licensed hazardous waste facility | To ensure complete destruction of the halogenated organic compound. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 5,7-Dibromo-benzofuran-2-carboxylic acid.
Conclusion
The responsible disposal of 5,7-Dibromo-benzofuran-2-carboxylic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and compliant disposal procedures, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the broader community. Always consult your institution's specific waste management guidelines and your local regulations to ensure full compliance.
References
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PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Schupp, T. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Reddit. (2018, February 21). Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose? Retrieved from [Link]
-
University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
